molecular formula C26H43ClN4O5S2 B10768341 L-368,899 hydrochloride

L-368,899 hydrochloride

Cat. No.: B10768341
M. Wt: 591.2 g/mol
InChI Key: GIUFQWFJHXXXEQ-SWJTYIIKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-368,899 hydrochloride is a useful research compound. Its molecular formula is C26H43ClN4O5S2 and its molecular weight is 591.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H43ClN4O5S2

Molecular Weight

591.2 g/mol

IUPAC Name

(2S)-2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride

InChI

InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20-,21+,23+,26-;/m1./s1

InChI Key

GIUFQWFJHXXXEQ-SWJTYIIKSA-N

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CC[C@@H](C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl

Origin of Product

United States

Foundational & Exploratory

L-368,899 hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of L-368,899 Hydrochloride

Introduction

This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Initially developed in the 1990s for its potential to prevent preterm labor, its clinical utility for this purpose was limited by its pharmacokinetic profile in primates.[4][5] However, L-368,899 has since become an invaluable pharmacological tool in animal research.[4][6] Its nature as a small molecule that can cross the blood-brain barrier allows for the investigation of both central and peripheral oxytocin systems, making it instrumental in elucidating the role of oxytocin in social behaviors and other physiological processes.[3][4][7]

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor.[3] It binds with high affinity to the OTR, a class A G-protein coupled receptor (GPCR), thereby physically blocking the endogenous ligand, oxytocin, from binding and initiating downstream signaling.[3][5]

The oxytocin receptor is predominantly coupled to the Gq/11 family of G-proteins.[3][5] Upon activation by oxytocin, this coupling initiates a signaling cascade that leads to physiological responses. L-368,899 disrupts this cascade at its origin.

Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899:

  • Activation: Oxytocin binds to the OTR.

  • G-Protein Coupling: The activated OTR couples with the Gq/11 protein.

  • PLC Activation: The Gαq subunit activates Phospholipase C (PLC).[5]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5]

  • Physiological Response: The resulting increase in intracellular Ca2+ concentration activates various downstream effectors, leading to cellular responses such as smooth muscle contraction in the uterus.[5]

L-368,899 competitively binds to the OTR, preventing Step 1 and thereby inhibiting the entire downstream signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Response Physiological Response Ca_release->Response OT Oxytocin OT->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks

Figure 1: OTR signaling pathway and inhibition by L-368,899.

Data Presentation

Binding Affinity and Selectivity

The efficacy of L-368,899 is defined by its high binding affinity for the OTR and its selectivity over related receptors, particularly the vasopressin (AVP) receptors V1a and V2, which share structural homology with the OTR.

Table 1: Binding Affinity of L-368,899 for the Oxytocin Receptor (OTR)

Species/Tissue Assay Type Value (nM) Reference
Rat Uterus IC50 8.9 [2]
Human Uterus IC50 26 [2]

| Coyote Brain | Ki | 12.38 |[4] |

Table 2: Receptor Selectivity Profile of L-368,899

Receptor Species Assay Type Value (nM) Selectivity (Fold vs. OTR) Reference
OTR Rat IC50 8.9 -
V1a Human IC50 370 ~42x
V2 Human IC50 570 ~64x
OTR Coyote Ki 12.38 - [4]

| AVPR1a | Coyote | Ki | 511.6 | ~41x |[4] |

Note: IC50 is the concentration of an inhibitor required to reduce the response by 50%. Ki is the inhibition constant for an inhibitor, representing the concentration required to produce half-maximum inhibition.

Pharmacokinetic Properties

L-368,899 exhibits properties that make it suitable for in vivo studies in animal models, including oral bioavailability and central nervous system penetration.[7][8]

Table 3: Pharmacokinetic Parameters of L-368,899

Parameter Species Value Route Reference
Oral Bioavailability Rat (female) 14% (at 5 mg/kg) Oral [2][8]
Oral Bioavailability Rat (male) 18% (at 5 mg/kg) Oral [2][8]
Half-life (t1/2) Rat & Dog ~2 hours IV [2][8]
Plasma Clearance Rat & Dog 23 - 36 ml/min/kg IV [2][8]
Peak Concentration Coyote 15 - 30 minutes (in CSF) IM [4][6]

| CNS Penetration | Rhesus Monkey | Accumulates in limbic areas | IV |[7][9] |

Experimental Protocols

Radioligand Binding Assay Protocol

This in vitro method is used to determine the binding affinity (IC50, Ki) and selectivity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., coyote brain tissue) expressing the target receptors (OTR, AVPR1a) in a buffered solution. Centrifuge the homogenate to pellet the cell membranes, which are then resuspended to a specific protein concentration.

  • Competitive Binding Incubation: In a series of tubes, incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., 125I-labeled oxytocin or vasopressin analog) and increasing concentrations of the unlabeled competitor drug (L-368,899).

  • Equilibrium: Allow the reaction to reach equilibrium at a specific temperature.

  • Separation of Bound/Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of L-368,899. A sigmoidal curve is fitted to the data to calculate the IC50 value. The Ki value is then derived using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand for the receptor.

cluster_workflow Radioligand Binding Assay Workflow p1 1. Prepare Tissue Membranes p2 2. Incubate Membranes with: - Radiolabeled Ligand - Unlabeled L-368,899 p1->p2 p3 3. Separate Bound from Free Ligand via Filtration p2->p3 p4 4. Quantify Radioactivity on Filters p3->p4 p5 5. Analyze Data to Determine IC50/Ki p4->p5

Figure 2: Workflow for a radioligand binding assay.
In Vivo Uterine Contraction Assay Protocol

This in vivo functional assay assesses the ability of an antagonist to inhibit a physiological response, such as oxytocin-induced uterine contractions.[3]

Methodology:

  • Animal Preparation: Anesthetize a female rat in late-stage pregnancy or postpartum.

  • Surgical Instrumentation: Expose a uterine horn via a small abdominal incision. Insert a small, water-filled balloon attached to a catheter into the uterine lumen. Connect the catheter to a pressure transducer to monitor intrauterine pressure.[3]

  • Baseline Measurement: Record the baseline spontaneous uterine activity for a stabilization period.[3]

  • Antagonist Administration: Administer a single intravenous (IV) bolus of L-368,899 at a specific dose.[3]

  • Oxytocin Challenge: After a set time for the antagonist to take effect, administer an IV bolus of oxytocin to induce a strong, measurable uterine contraction.[3]

  • Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine contractions. The integrated area under the curve of the pressure recording is used to quantify the contractile response. By testing various doses of L-368,899, the dose required to reduce the oxytocin-induced response by 50% (the AD50) can be calculated.[3]

cluster_workflow In Vivo Uterine Contraction Assay Workflow p1 1. Anesthetize Rat & Instrument Uterus p2 2. Record Baseline Uterine Activity p1->p2 p3 3. Administer L-368,899 (IV) p2->p3 p4 4. Administer Oxytocin Challenge (IV) p3->p4 p5 5. Record Contractile Response p4->p5 p6 6. Calculate Antagonist Potency (AD50) p5->p6

Figure 3: Workflow for an in vivo uterine contraction assay.

Conclusion

This compound operates as a highly selective and potent competitive antagonist of the oxytocin receptor. Its mechanism involves the direct blockade of the OTR, preventing the Gq/11-mediated signaling cascade responsible for oxytocin's physiological effects.[3] While its initial clinical development was halted, its well-characterized binding profile, selectivity, and ability to penetrate the central nervous system have established it as a critical tool for researchers investigating the extensive roles of the oxytocin system in physiology and behavior.[4][5][7]

References

L-368,899 Hydrochloride: A Technical Guide to a Potent Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Initially investigated for its potential in managing preterm labor, it has since become an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system. This technical guide provides a comprehensive overview of L-368,899, detailing its mechanism of action, binding characteristics, pharmacokinetic profile, and impact on intracellular signaling. Detailed experimental protocols for key assays are provided, and all quantitative data are presented in structured tables for clear comparison. This document also includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of this compound's properties and applications in research and drug development.

Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation effectively inhibits the physiological responses normally triggered by oxytocin.[1]

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is primarily coupled to the Gq/11 family of G-proteins.[2] Upon activation by oxytocin, this initiates a signaling cascade that is central to many of its physiological effects, including uterine contractions. L-368,899 competitively inhibits this pathway at the receptor level.

OXT Oxytocin OTR Oxytocin Receptor (OTR) OXT->OTR Binds & Activates L368 L-368,899 L368->OTR Binds & Blocks Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA/ROCK Pathway Gq11->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Release Contraction Uterine Contraction Ca->Contraction Initiates MAPK MAPK Pathway PKC->MAPK Activates COX2 COX-2 MAPK->COX2 Induces RhoA->Contraction Promotes COX2->Contraction Enhances via Prostaglandins

Oxytocin Receptor Signaling and L-368,899 Inhibition.

Quantitative Data

The binding affinity and in vivo efficacy of L-368,899 have been characterized across various species and tissues.

Table 1: Binding Affinity and Selectivity
SpeciesTissue/ReceptorParameterValue (nM)Reference(s)
RatUterus OTRIC508.9[3]
HumanUterus OTRIC5026[3]
HumanLiver VP ReceptorIC50510[3]
HumanKidney VP ReceptorIC50960[3]
RatLiver VP ReceptorIC50890[3]
RatKidney VP ReceptorIC502400[3]
CoyoteBrain OTRKi12.38[4]
CoyoteBrain AVPR1aKi511.6[4]
Table 2: In Vivo Efficacy
SpeciesAssayParameterDoseEffectReference(s)
RatOxytocin-stimulated uterine contractionsAD500.35 mg/kg (i.v.)50% reduction in response[1]
Prairie VoleSocial Bonding Behavior-10 mg/kg (i.p.)Blockade of partner preference formation[5]
Table 3: Pharmacokinetic Parameters
SpeciesParameterValueReference(s)
Ratt1/2 (i.v.)~2 hours[3]
Dogt1/2 (i.v.)~2 hours[3]
RatPlasma Clearance (i.v.)23 - 36 ml/min/kg[3]
DogPlasma Clearance (i.v.)23 - 36 ml/min/kg[3]
RatVdss (i.v.)2.0 - 2.6 L/kg[3]
DogVdss (i.v.)3.4 - 4.9 L/kg[3]
Rat (female)Oral Bioavailability (5 mg/kg)14%[3]
Rat (male)Oral Bioavailability (5 mg/kg)18%[3]
Rat (female)Oral Bioavailability (25 mg/kg)17%[3]
Rat (male)Oral Bioavailability (25 mg/kg)41%[3]

Experimental Protocols

Competitive Binding Autoradiography for Ki Determination

This protocol is adapted from methodologies used to determine the binding affinity of L-368,899 for oxytocin and vasopressin 1a receptors.[4]

Objective: To determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Frozen brain or uterine tissue sections (e.g., 20 µm thickness)

  • Radioligand for OTR: [¹²⁵I]-ornithine vasotocin (B1584283) analog ([¹²⁵I]-OVTA)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Binding buffer (e.g., Tris-HCl buffer containing MgCl₂, and protease inhibitors)

  • Wash buffer (e.g., cold binding buffer)

  • Phosphor imaging screens and a compatible scanner

cluster_prep Tissue Preparation cluster_binding Competitive Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Cryosection frozen tissue prep2 Mount sections on slides prep1->prep2 bind1 Incubate slides with [¹²⁵I]-OVTA and varying concentrations of L-368,899 prep2->bind1 bind2 Wash to remove unbound radioligand bind1->bind2 analysis1 Appose slides to phosphor imaging screens bind2->analysis1 analysis2 Quantify signal density analysis1->analysis2 analysis3 Generate competition curve analysis2->analysis3 analysis4 Calculate IC50 and Ki analysis3->analysis4

Workflow for Competitive Binding Autoradiography.

Procedure:

  • Tissue Preparation: Brains or uteri are sectioned on a cryostat and mounted on microscope slides.

  • Competitive Binding Assay: Slides are incubated with a constant concentration of the radioligand ([¹²⁵I]-OVTA for OTR). Increasing concentrations of the competitor, L-368,899, are added to the incubation medium to generate a competition curve (e.g., 10⁻¹³ M to 10⁻⁵ M). Incubation is carried out for a specified time and at a specific temperature to reach equilibrium.

  • Washing: Slides are washed in cold buffer to remove unbound radioligand.

  • Signal Detection: Slides are apposed to phosphor imaging screens.

  • Data Analysis: The density of the radioactive signal is quantified. A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. The IC50 value is determined from this curve, and the Ki value is subsequently calculated using the Cheng-Prusoff equation.

In Vivo Uterine Contraction Assay

This protocol is a generalized procedure based on in vivo studies of oxytocin antagonists.[1]

Objective: To assess the in vivo potency of L-368,899 in inhibiting oxytocin-induced uterine contractions.

Materials:

  • Anesthetized, non-pregnant female rats in estrus

  • This compound for injection

  • Oxytocin solution

  • Intrauterine balloon catheter

  • Pressure transducer and recording system

  • Intravenous (i.v.) or intraduodenal (i.d.) catheter for drug administration

cluster_setup Animal Preparation cluster_exp Experimental Procedure cluster_data Data Analysis setup1 Anesthetize rat setup2 Insert uterine balloon catheter setup1->setup2 setup3 Place i.v./i.d. catheter setup1->setup3 exp2 Administer L-368,899 setup3->exp2 exp1 Record baseline uterine activity exp1->exp2 exp3 Administer oxytocin challenge exp2->exp3 exp4 Record uterine contractions exp3->exp4 data1 Quantify contractile response (area under the curve) exp4->data1 data2 Generate dose-response curve data1->data2 data3 Calculate AD50 data2->data3

Experimental Workflow for In Vivo Uterine Contraction Assay.

Procedure:

  • Animal Preparation: Anesthetized female rats have a water-filled balloon-tipped cannula placed into a uterine horn to monitor intrauterine pressure. Catheters are placed for drug administration.

  • Baseline Measurement: Record baseline uterine activity.

  • Drug Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).

  • Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions. The oxytocin challenge can be repeated at various time points to assess the duration of action of the antagonist.

  • Data Acquisition and Analysis: Continuously record uterine contractile activity (frequency and amplitude). The integrated area under the curve for a defined period is used to quantify the contractile response. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is calculated.

Conclusion

This compound is a well-characterized, selective antagonist of the oxytocin receptor. Its mechanism of action involves the competitive blockade of the OTR, thereby inhibiting the Gq/11-mediated signaling cascade that leads to physiological responses such as uterine contractions. With its oral bioavailability and ability to cross the blood-brain barrier, L-368,899 remains a critical tool for both peripheral and central nervous system research into the multifaceted roles of oxytocin. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound.

References

The Discovery and Development of L-368,899 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, mechanism of action, and experimental evaluation of the potent and selective oxytocin (B344502) receptor antagonist, L-368,899 hydrochloride.

Introduction

This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3][4][5] Initially investigated for its potential as a tocolytic agent for the management of preterm labor, it has since become a valuable pharmacological tool for elucidating the diverse physiological roles of the oxytocin system, particularly in the central nervous system.[1][6][7] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and drug development professionals.

History and Discovery

L-368,899 was developed by a team of scientists at Merck Research Laboratories in the early 1990s.[3][6] The research was driven by the need for a safe and effective tocolytic agent to prevent preterm birth, a major cause of infant morbidity and mortality.[2] The development of L-368,899 represented a significant advancement in the field, moving from peptide-based antagonists to orally active small molecules.[3] The foundational research, published in the Journal of Medicinal Chemistry in 1994 by Williams et al., described the synthesis and pharmacological characterization of this novel compound.[3] L-368,899 emerged from a program focused on camphor-based sulfonamides and was selected for clinical development based on its favorable preclinical profile, including high potency, selectivity, and oral bioavailability in multiple species.[1][3] The compound entered Phase I human clinical trials for the prevention of preterm labor.[1][2]

Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor.[8][9] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade. The OTR is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by oxytocin, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction, such as in the uterus. By blocking this initial binding event, L-368,899 effectively inhibits these physiological responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Oxytocin Oxytocin Oxytocin->OTR Binds L368899 L-368,899 L368899->OTR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction Uterine Contraction Ca_release->Contraction Leads to

Oxytocin Receptor Gq/11 Signaling Pathway and Inhibition by L-368,899.

Quantitative Data

The potency and selectivity of L-368,899 have been characterized across various species and receptor subtypes. The following tables summarize key quantitative data.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

Species/ReceptorAssay TypeParameterValueReference(s)
Rat Uterus OTRRadioligand BindingIC508.9 nM[3][4][5]
Human Uterus OTRRadioligand BindingIC5026 nM[3][4][5]
Human V1a ReceptorRadioligand BindingIC50370 nM[9]
Human V2 ReceptorRadioligand BindingIC50570 nM[9]
Rat UterusFunctional AssaypA28.9[3][10]
Coyote OTRRadioligand BindingKi12.38 nM[1][7]
Coyote V1aRRadioligand BindingKi511.6 nM[1][7]

Table 2: In Vivo Potency

SpeciesAssayRoute of AdministrationParameterValueReference(s)
RatOxytocin-induced Uterine ContractionsIntravenous (i.v.)AD500.35 mg/kg[3][10]
RatOxytocin-induced Uterine ContractionsIntraduodenalAD507.0 mg/kg[3]

Table 3: Pharmacokinetic Parameters

SpeciesDoseRoutet1/2 (hr)Plasma Clearance (mL/min/kg)Vdss (L/kg)Oral Bioavailability (%)Reference(s)
Rat (female)1, 2.5 mg/kgi.v.~223-362.0-2.6-[1][4]
Rat (male)1, 2.5, 10 mg/kgi.v.~223-362.0-2.6-[1][4]
Dog (female)1, 2.5, 10 mg/kgi.v.~223-363.4-4.9-[1][4]
Rat (female)5 mg/kgoral---14[1][4][5]
Rat (male)5 mg/kgoral---18[1][4][5]
Rat (male)25 mg/kgoral---41[1][4]
Dog5 mg/kgoral---17[1]
Dog33 mg/kgoral---41[1]
Chimpanzee-oral---21[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of novel compounds. Below are protocols for key experiments used in the characterization of L-368,899.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (IC50 and Ki) of a test compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from CHO cells expressing OTR) Assay_Setup 2. Assay Setup (96-well plate) - Assay Buffer - Test Compound (L-368,899) - Radioligand ([3H]Oxytocin) - Cell Membranes Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 60-90 min at room temp) Assay_Setup->Incubation Filtration 4. Filtration & Washing (Separate bound from free radioligand) Incubation->Filtration Detection 5. Detection (Scintillation Counting) Filtration->Detection Analysis 6. Data Analysis (Calculate IC50 and Ki) Detection->Analysis

Experimental Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes expressing the oxytocin receptor (e.g., from CHO-hOTR cells).

  • Radioligand (e.g., [³H]oxytocin).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Unlabeled oxytocin for determining non-specific binding.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the OTR in lysis buffer and pellet the membranes by high-speed centrifugation. Resuspend the membrane pellet in assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of L-368,899, a fixed concentration of radioligand, and the cell membrane preparation. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled oxytocin.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of L-368,899 to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Uterine Contraction Assay (Rat Model)

This assay evaluates the in vivo potency of an oxytocin antagonist by measuring its ability to inhibit oxytocin-induced uterine contractions in anesthetized rats.[2][9][11][12]

Materials:

  • Female Sprague-Dawley rats, estrogen-primed.

  • This compound.

  • Oxytocin.

  • Anesthetic (e.g., pentobarbital (B6593769) sodium).

  • Intravenous and intraduodenal catheters.

  • Intrauterine balloon catheter and pressure transducer.

  • Data acquisition system.

Procedure:

  • Animal Preparation: Anesthetize an estrogen-primed female rat. Insert catheters for intravenous and/or intraduodenal drug administration.

  • Uterine Cannulation: Surgically expose a uterine horn and insert a water-filled balloon-tipped cannula to monitor intrauterine pressure.

  • Baseline Measurement: Record baseline uterine activity.

  • Antagonist Administration: Administer L-368,899 at various doses via the desired route.

  • Oxytocin Challenge: After a predetermined time, administer a bolus of oxytocin to induce uterine contractions.

  • Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine contractions. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated.

Clinical Development

L-368,899 was the first orally active, non-peptide oxytocin antagonist to enter clinical trials.[2] Phase I studies demonstrated that the compound was generally well-tolerated when administered intravenously and achieved significant plasma levels after oral administration in humans.[2] Furthermore, L-368,899 was shown to effectively block oxytocin-stimulated uterine activity in postpartum women.[2] Despite its promising preclinical and early clinical profile, its development for the prevention of preterm labor was not pursued to market approval. The reasons for this are not extensively detailed in the public domain but may be related to factors such as pharmacokinetic properties in humans or strategic decisions by the developing company.

Logical Framework for Development

The development of L-368,899 followed a logical progression from initial concept to clinical evaluation.

Development_Logic Unmet_Need Unmet Medical Need (Preterm Labor) Target_ID Target Identification (Oxytocin Receptor) Unmet_Need->Target_ID Lead_Gen Lead Generation (Non-peptide Antagonists) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Synthesis of L-368,899) Lead_Gen->Lead_Opt Preclinical Preclinical Evaluation (In Vitro & In Vivo Assays) Lead_Opt->Preclinical Clinical_Trials Phase I Clinical Trials Preclinical->Clinical_Trials

Logical Progression of L-368,899 Development.

Conclusion

This compound stands as a landmark compound in the development of non-peptide oxytocin receptor antagonists. Its discovery and characterization provided a potent and selective tool that not only showed initial promise as a therapeutic for preterm labor but also significantly advanced our understanding of the role of oxytocin in both peripheral and central physiological processes. The data and protocols presented in this guide underscore its importance as a research tool and provide a comprehensive resource for scientists working in the field of oxytocin pharmacology and drug discovery.

References

L-368,899 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 160312-62-9

An In-depth Technical Guide on the Selective Oxytocin (B344502) Receptor Antagonist

This document provides a comprehensive technical overview of L-368,899 hydrochloride, a potent and selective non-peptide antagonist of the oxytocin receptor (OTR).[1] Initially explored for its potential in managing preterm labor, L-368,899 has become an invaluable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1][2] Its oral bioavailability and ability to penetrate the central nervous system make it suitable for a wide range of preclinical research, particularly in studies of social behavior, uterine contraction, and other oxytocin-mediated processes.[1][3][4]

Physicochemical and Pharmacological Properties

L-368,899 is a well-characterized small molecule with specific properties that are crucial for its application in research.

PropertyValue
CAS Number 160312-62-9[5][6]
Molecular Formula C₂₆H₄₂N₄O₅S₂ • HCl[5]
Molecular Weight 591.2 g/mol [5]
IUPAC Name [1S-[1α,2α(R*),4β]]-2-amino-N-[7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)-butanamide, monohydrochloride[5]
Synonyms L-368,899 HCl, L-368899 hydrochloride[4][6]
Solubility Soluble in DMSO (100 mM) and Water (100 mM)[5]
Mechanism of Action Competitive antagonist of the oxytocin receptor (OTR)[1]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for L-368,899 is its high-affinity competitive antagonism at the oxytocin receptor, a G-protein coupled receptor (GPCR).[1] By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream intracellular signaling cascades.[1][7]

The OTR is predominantly coupled to the Gq/11 family of G-proteins.[1][8] Upon activation by oxytocin, this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[8] L-368,899 blocks these events by preventing the initial receptor activation.

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates Response Cellular Responses Ca_Release->Response PKC->Response

Oxytocin Receptor Signaling and L-368,899 Inhibition.

Pharmacological Data

Binding Affinity and Selectivity

L-368,899 demonstrates high selectivity for the oxytocin receptor over the structurally related vasopressin (V₁a and V₂) receptors.[9] This selectivity is critical for discerning the specific effects of oxytocin system modulation.

Receptor TargetSpecies/TissueBinding Affinity (IC₅₀ / Kᵢ)
Oxytocin Receptor (OTR) Rat UterusIC₅₀: 8.9 nM[2][6]
Oxytocin Receptor (OTR) Human UterusIC₅₀: 26 nM[2][6]
Oxytocin Receptor (OTR) Coyote BrainKᵢ: 12.38 nM[10][11]
Vasopressin V₁a Receptor (AVPR1a) Human LiverIC₅₀: 510 nM[2]
Vasopressin V₁a Receptor (AVPR1a) Rat LiverIC₅₀: 890 nM[2]
Vasopressin V₁a Receptor (AVPR1a) Coyote BrainKᵢ: 511.6 nM (Over 40-fold lower affinity than for OTR)[11]
Vasopressin V₂ Receptor Human KidneyIC₅₀: 960 nM[2]
Pharmacokinetic Profile

The oral bioavailability of L-368,899 makes it a versatile tool for in vivo studies.

ParameterSpeciesDose & RouteValue
Oral Bioavailability Rat (female)5 mg/kg, oral14%[2][6]
Oral Bioavailability Rat (male)5 mg/kg, oral18%[2][6]
Plasma Clearance Rat-23-36 ml/min/kg[2]
Volume of Distribution (Vdss) Dog-2.0 - 2.6 L/kg[2]
CNS Penetration Coyote3 mg/kg, IMPeaks in CSF at 15-30 minutes[12]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections describe key experimental protocols involving L-368,899.

Protocol 1: Competitive Binding Autoradiography

This protocol is used to determine the binding affinity (Kᵢ) and selectivity of L-368,899 for oxytocin and vasopressin receptors in tissue sections.[1][11]

Methodology:

  • Tissue Preparation: Brain or other target tissues are frozen, sliced into thin sections (e.g., 20 µm) using a cryostat, and mounted on microscope slides.[10]

  • Pre-incubation: Slides are briefly fixed (e.g., in 0.1% paraformaldehyde) and rinsed to prepare for binding.[11]

  • Competitive Incubation: Slides are co-incubated in a solution containing:

    • A constant concentration of a specific radioligand (e.g., ¹²⁵I-OVTA for OTR).[11]

    • Increasing concentrations of the unlabeled competitor, L-368,899 (e.g., 10⁻¹³ M to 10⁻⁵ M).[11]

  • Washing: Slides are washed in buffer to remove any unbound radioligand.[1][11]

  • Signal Detection: Slides are apposed to autoradiographic film or phosphor imaging screens to detect the radioactive signal.[1][11]

  • Data Analysis: The optical density of the signal is quantified. A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. The IC₅₀ value is determined from this curve and converted to the Kᵢ value using the Cheng-Prusoff equation.[1]

Binding_Assay_Workflow A Tissue Section Preparation B Co-incubation: Radioligand + L-368,899 A->B C Washing to Remove Unbound Ligand B->C D Signal Detection (Autoradiography) C->D E Quantification & Data Analysis D->E F Generate Competition Curve & Calculate Ki E->F

Workflow for Competitive Binding Autoradiography.
Protocol 2: In Vivo Uterine Contraction Assay

This assay assesses the in vivo efficacy of L-368,899 as a tocolytic agent by measuring its ability to inhibit oxytocin-induced uterine contractions.

Methodology:

  • Animal Preparation: A pregnant or hormonally primed animal (e.g., rat) is anesthetized. A catheter is placed in a uterine horn to monitor intrauterine pressure.[1]

  • Baseline Measurement: Record baseline uterine activity before any drug administration.[1]

  • Antagonist Administration: Administer L-368,899 at various doses through the desired route (e.g., intravenous bolus).[1]

  • Oxytocin Challenge: After a predetermined time, administer a bolus of oxytocin to induce uterine contractions.[1]

  • Data Analysis: The integrated area under the curve of the pressure recording is used to quantify the contractile response. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (ED₅₀) is calculated.[1]

Uterine_Contraction_Workflow A Anesthetize Animal & Install Uterine Catheter B Record Baseline Uterine Activity A->B C Administer L-368,899 (Varying Doses) B->C D Administer Oxytocin Challenge C->D E Measure & Quantify Uterine Contractions D->E F Calculate ED50 E->F

Workflow for In Vivo Uterine Contraction Assay.
Protocol 3: Investigation of Social Behavior

L-368,899 is frequently used to investigate the role of central oxytocin in social behaviors.

  • Social Interaction in Mice: L-368,899 can be administered via intraperitoneal (i.p.) injection (e.g., 10 mg/kg) or microinfused directly into specific brain regions like the ventral tegmental area (VTA) before behavioral tests.[8][13] Outcome measures include time spent in social interaction zones or preference for a social target.[8]

  • Pair Bonding in Prairie Voles: To study effects on pair bonding, male prairie voles can receive i.p. injections of L-368,899 (e.g., 10 mg/kg). Partner preference tests are then conducted to measure the time spent in proximity to a familiar partner versus a novel individual.[8]

Conclusion

This compound is a potent, selective, and orally bioavailable oxytocin receptor antagonist that has proven to be an essential tool in pharmacology and neuroscience.[1][2] Its ability to competitively block the OTR-mediated Gq/11 signaling cascade allows for precise investigation into the roles of oxytocin in processes ranging from uterine contractions to complex social behaviors.[1][8] The detailed protocols and comprehensive pharmacological data presented in this guide serve as a critical resource for researchers aiming to utilize L-368,899 in their studies. When planning experiments, it is crucial to consider its pharmacokinetics and selectivity profile to ensure robust and reproducible results.[8]

References

An In-depth Technical Guide to L-368,899 Hydrochloride: A Selective Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-368,899 hydrochloride, a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). L-368,899 has been a critical pharmacological tool for investigating the physiological and behavioral roles of the oxytocin system, particularly in studies related to preterm labor, social behavior, and centrally mediated processes. This document details its mechanism of action, physicochemical properties, and key experimental data, presented for clear, comparative analysis.

Core Compound Properties

L-368,899 is a small molecule antagonist that exhibits high affinity for the oxytocin receptor. It is important for researchers to note that commercial suppliers provide L-368,899 as either a monohydrochloride or a dihydrochloride (B599025) salt, leading to different molecular weights and formulas. The free base has a molar mass of 554.77 g·mol⁻¹[1].

ParameterMonohydrochloride SaltDihydrochloride Salt
IUPAC Name (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-(((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide hydrochloride(2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide dihydrochloride[2]
CAS Number 160312-62-9[3][4]160312-62-9
Molecular Formula C₂₆H₄₂N₄O₅S₂ · HCl[3]C₂₆H₄₂N₄O₅S₂ · 2HCl[2]
Molecular Weight 591.2 g/mol [3]627.68 g/mol [2]
Purity ≥98%[3]≥97%[2]
Solubility Soluble to 100 mM in DMSO and Water[3]Soluble to 100 mM in water and to 100 mM in DMSO[2]

Mechanism of Action: Competitive Antagonism

The primary mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding with high affinity to the OTR, L-368,899 prevents the endogenous ligand, oxytocin, from activating downstream signaling cascades[5]. The OTR primarily couples to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the sarcoplasmic reticulum, which is a key step in smooth muscle contraction, such as in the uterus[6][7]. L-368,899 effectively blocks this entire sequence of events.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum Ca²⁺ IP3->SR Activates Ca_release ↑ Intracellular Ca²⁺ SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to OT Oxytocin OT->OTR Binds L368899 L-368,899 L368899->OTR Blocks

OTR Signaling and L-368,899 Inhibition

Pharmacological Data

L-368,899 demonstrates high potency and selectivity for the oxytocin receptor over the structurally related vasopressin (V₁a and V₂) receptors.

Table 3.1: Receptor Binding and Functional Antagonism

ParameterSpecies / TissueValueReference
IC₅₀ Rat Uterus8.9 nM[8][9]
IC₅₀ Human Uterus26 nM[8][9]
IC₅₀ Vasopressin V₁a Receptor370 nM[3]
IC₅₀ Vasopressin V₂ Receptor570 nM[3]
Selectivity > 40-fold for OTR over V₁a/V₂-[3]
pA₂ Isolated Rat Uterus8.9[3][9]

Table 3.2: In Vivo Efficacy and Pharmacokinetics

ParameterSpeciesAdministrationValueReference
AD₅₀ RatIntravenous (i.v.)0.35 mg/kg[8][9]
AD₅₀ RatIntraduodenal7.0 mg/kg[8][9]
Oral Bioavailability Rat (female)5 mg/kg14%[10][11]
Oral Bioavailability Rat (male)5 mg/kg18%[10][11]
Half-life (t₁/₂) Rat & DogIntravenous~ 2 hours[10][11]
Plasma Clearance Rat & DogIntravenous23 - 36 ml/min/kg[10][11]
Volume of Distribution (Vdss) RatIntravenous2.0 - 2.6 L/kg[11]
Volume of Distribution (Vdss) DogIntravenous3.4 - 4.9 L/kg[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols used to characterize L-368,899.

4.1. Radioligand Binding Assay (In Vitro)

This assay determines the binding affinity (Kᵢ) of L-368,899 by measuring its ability to displace a radiolabeled ligand from the oxytocin receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human or rat oxytocin receptor (e.g., CHO-K1 cells).

  • Competitive Binding: In a multi-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-ornithine vasotocin (B1584283) analog, [¹²⁵I]-OVTA) and varying concentrations of L-368,899.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of L-368,899 to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare OTR-expressing cell membranes incubation Incubate membranes, radioligand, and L-368,899 to reach equilibrium prep_membranes->incubation prep_ligand Prepare Radioligand ([¹²⁵I]-OVTA) prep_ligand->incubation prep_L368 Prepare serial dilutions of L-368,899 prep_L368->incubation filtration Rapidly filter to separate bound vs. free ligand incubation->filtration counting Quantify radioactivity on filter (gamma counter) filtration->counting plot Plot % specific binding vs. [L-368,899] counting->plot calc_ic50 Determine IC₅₀ plot->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff equation calc_ic50->calc_ki InVivo_Uterine_Contraction_Workflow start Anesthetize Rat & Surgically Instrument baseline Record Baseline Uterine Activity start->baseline admin_L368 Administer L-368,899 Intravenously (i.v.) baseline->admin_L368 wait Wait for Drug Distribution admin_L368->wait challenge Administer Oxytocin Challenge (i.v.) wait->challenge record Record Uterine Pressure Response challenge->record analyze Quantify Contraction & Calculate Inhibition record->analyze end Determine AD₅₀ analyze->end

References

L-368,899 Hydrochloride: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3][4] Initially developed for its potential therapeutic use in managing preterm labor, it has since become an invaluable pharmacological tool in scientific research.[2][5][6] Its ability to cross the blood-brain barrier allows for the investigation of the central nervous system's oxytocin pathways, making it instrumental in elucidating the role of oxytocin in social behaviors, pair bonding, and other centrally mediated processes.[2][5][7][8] This document provides a detailed technical overview of the pharmacological profile of L-368,899, including its mechanism of action, binding affinities, and effects in both in vitro and in vivo models.

Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

The primary mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor, a G-protein coupled receptor (GPCR).[2] It binds with high affinity to the OTR, thereby physically obstructing the endogenous ligand, oxytocin, from binding and initiating the downstream signaling cascade.[2][9] The OTR is primarily coupled to the Gq/11 family of G-proteins.[10][11] Activation of this pathway typically leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event leading to physiological responses such as myometrial contractions in the uterus.[10] By blocking the initial receptor activation, L-368,899 effectively inhibits these oxytocin-mediated physiological responses.[2][12]

Oxytocin receptor signaling pathway and inhibition by L-368,899.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound across various species and experimental conditions.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

Receptor TargetSpecies/TissueParameterValueReference
Oxytocin Receptor (OTR)Rat UterusIC₅₀8.9 nM[1][3][4][7][13]
Oxytocin Receptor (OTR)Human UterusIC₅₀26 nM[3][4][7][13]
Oxytocin Receptor (OTR)Coyote BrainKᵢ12.38 nM[14]
Vasopressin V₁ₐ Receptor-IC₅₀370 nM[1][13]
Vasopressin V₁ₐ ReceptorCoyote BrainKᵢ511.6 nM[14]
Vasopressin V₂ Receptor-IC₅₀570 nM[1][13]

L-368,899 demonstrates over 40-fold selectivity for the oxytocin receptor compared to vasopressin V₁ₐ and V₂ receptors.[1][14][15]

Table 2: In Vitro and In Vivo Efficacy

Assay TypeModelParameterValueReference
In Vitro ContractionIsolated Rat UteruspA₂8.9[3][13]
In Vivo ContractionAnesthetized Rat (i.v.)AD₅₀0.35 mg/kg[3][7][13]
In Vivo ContractionAnesthetized Rat (i.d.)AD₅₀7.0 mg/kg[3][7]

pA₂: A measure of antagonist potency. AD₅₀: The dose required to reduce the response to an agonist by 50%.

Table 3: Pharmacokinetic Profile

ParameterSpeciesDose & RouteValueReference
Oral BioavailabilityRat (female)5 mg/kg, p.o.14%[4][16]
Oral BioavailabilityRat (male)5 mg/kg, p.o.18%[4][16]
Oral BioavailabilityRat (male)25 mg/kg, p.o.41%[16]
Oral BioavailabilityDog5 mg/kg, p.o.17%[16]
Oral BioavailabilityDog33 mg/kg, p.o.41%[16]
Time to Peak (CSF)Coyotei.m.15 - 30 min[14][15][17]
Plasma ClearanceRat / Dogi.v.23 - 36 ml/min/kg[4][16]
Volume of Distribution (Vdss)Rati.v.2.0 - 2.6 L/kg[4][16]
Volume of Distribution (Vdss)Dogi.v.3.4 - 4.9 L/kg[4][16]
Half-life (t₁/₂)Rat / Dogi.v.~2 hours[16]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of pharmacological data.

1. Competitive Binding Autoradiography

This assay is used to determine the binding affinity (Kᵢ) of L-368,899 for specific receptors in tissue sections.

  • Protocol:

    • Tissue Preparation: Brain or other target tissues are sectioned (e.g., 20-micron sections) and mounted on slides.

    • Incubation: Slides are incubated in a buffer solution containing a constant concentration of a specific radioligand (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog for OTR) and increasing concentrations of the unlabeled competitor, L-368,899.[18]

    • Washing: Following incubation, slides are washed in a cold buffer to remove any unbound radioligand.[2]

    • Signal Detection: Slides are apposed to a phosphor imaging screen or autoradiographic film to detect the radioactive signal.[2]

    • Data Analysis: The density of the signal is quantified. A competition curve is generated by plotting the specific binding of the radioligand against the concentration of L-368,899. The IC₅₀ (concentration of L-368,899 that inhibits 50% of radioligand binding) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[2]

Binding_Assay_Workflow prep Prepare Tissue Sections incubate Incubate with Radioligand + varying [L-368,899] prep->incubate wash Wash to Remove Unbound Ligand incubate->wash detect Detect Radioactive Signal (Phosphor Imaging) wash->detect analyze Generate Competition Curve & Calculate IC50/Ki detect->analyze

Workflow for Competitive Binding Autoradiography.

2. In Vivo Uterine Contraction Assay (Anesthetized Rat Model)

This in vivo assay measures the functional antagonism of oxytocin-induced uterine contractions.

  • Protocol:

    • Animal Preparation: An adult female rat is anesthetized, and a catheter is placed in the jugular vein for substance administration. A pressure transducer is inserted into a uterine horn to measure intrauterine pressure.

    • Antagonist Administration: L-368,899 is administered intravenously (i.v.) or intraduodenally (i.d.) at various doses.[7]

    • Agonist Challenge: A standardized dose of oxytocin is administered intravenously to induce uterine contractions.

    • Measurement: The integrated area under the curve of the uterine pressure recording is used to quantify the contractile response.[2]

    • Data Analysis: The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated, providing a measure of its in vivo potency.[2][7]

Uterine_Assay_Workflow prep Anesthetize Rat & Implant Transducer admin_antagonist Administer L-368,899 (i.v. or i.d.) prep->admin_antagonist admin_agonist Administer Oxytocin (i.v. challenge) admin_antagonist->admin_agonist measure Measure Intrauterine Pressure Changes admin_agonist->measure analyze Quantify Contraction & Calculate AD50 measure->analyze

Experimental Workflow for In Vivo Uterine Contraction Assay.

3. Pharmacokinetic Study (Blood and CSF Sampling)

This protocol is designed to determine the absorption, distribution, and concentration of L-368,899 in the body over time, particularly its penetration into the central nervous system.

  • Protocol:

    • Animal Preparation: Animals (e.g., coyotes, rhesus monkeys) are prepared for sample collection.[14][19] This may involve the placement of intravenous catheters for blood draws and/or cisternal catheters for cerebrospinal fluid (CSF) collection.

    • Drug Administration: A defined dose of L-368,899 is administered via a specific route (e.g., intramuscular, intravenous).[14][19]

    • Timed Sampling: Paired blood and CSF samples are collected at multiple time points after administration (e.g., baseline, 15, 30, 60, 90 minutes).[14][19]

    • Sample Processing & Analysis: Samples are processed and drug concentrations are quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Data Analysis: Concentration-time profiles are generated for both plasma and CSF to determine key pharmacokinetic parameters like Cₘₐₓ (peak concentration), Tₘₐₓ (time to peak concentration), and bioavailability.

PK_Study_Workflow admin Administer L-368,899 (e.g., i.m., i.v.) sample Collect Paired Blood & CSF Samples at Timed Intervals admin->sample analyze Quantify Drug Concentration (e.g., LC-MS) sample->analyze determine Generate Concentration-Time Profiles & Determine PK Parameters analyze->determine

Workflow for a Pharmacokinetic Study.

This compound is a well-characterized pharmacological agent with a clear mechanism of action as a competitive oxytocin receptor antagonist.[2] Its high potency, selectivity over vasopressin receptors, oral bioavailability, and ability to penetrate the blood-brain barrier make it a uniquely valuable tool for both peripheral and central nervous system research.[1][5][6][7] The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals seeking to utilize L-368,899 in their studies of the oxytocinergic system. While it is widely used, researchers should note that some studies suggest its selectivity may be less pronounced in certain brain tissues, warranting careful experimental design and interpretation.[18]

References

L-368,899 Hydrochloride: A Technical Guide to Brain Penetrance and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain penetrance and distribution of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor (OTR) antagonist. L-368,899's ability to cross the blood-brain barrier (BBB) makes it a critical tool in neuroscience research for elucidating the central effects of the oxytocin system. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of experimental workflows and signaling pathways.

Quantitative Data on Brain Penetrance and Distribution

The following tables summarize the available quantitative data on the concentration of L-368,899 in various biological matrices following systemic administration in non-human primates and canids.

Table 1: Plasma and Cerebrospinal Fluid (CSF) Concentrations of L-368,899 in Rhesus Monkeys Following Intravenous (IV) Administration (1 mg/kg) [1]

Timepoint (minutes)Mean Plasma Concentration (ng/mL)Mean CSF Concentration (ng/mL)
15255.5 ± 89.5-
40-~2.5
110-~9.0
255Undetectable~1.5

Data extracted and estimated from graphical representations in Boccia et al., 2007.

Table 2: Brain Tissue Distribution of L-368,899 in Rhesus Monkeys 60 Minutes After Intravenous (IV) Administration (1 mg/kg) [1][2]

Brain RegionMean Concentration (ng/g of tissue)
Hypothalamus~15
Septum~12
Amygdala~10
Orbitofrontal Cortex~8
Hippocampus~7
CaudateUndetectable
CerebellumUndetectable
Parietal CortexUndetectable
Visual CortexUndetectable
BrainstemUndetectable

Data extracted and estimated from graphical representations in Boccia et al., 2007. The study confirmed accumulation in limbic brain areas known to express oxytocin receptors.[1][2]

Table 3: Pharmacokinetic Profile of L-368,899 in Coyotes Following Intramuscular (IM) Administration (3 mg/kg) [3][4]

MatrixPeak Concentration Time (Tmax)Observations
Cerebrospinal Fluid (CSF)15 to 30 minutesReturned to baseline by 45 minutes.
PlasmaGradually increased over the 90-minute study periodLevels were more than 10-fold higher than in CSF.

This study in coyotes provided a time course for CNS entry and clearance but did not report absolute brain concentrations due to methodological limitations.[3]

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the brain penetrance and distribution of L-368,899.

In Vivo Brain Distribution Study in Rhesus Monkeys[1][2]
  • Objective: To determine the concentration of L-368,899 in plasma, cerebrospinal fluid (CSF), and various brain regions following intravenous administration.

  • Subjects: Male rhesus monkeys.

  • Drug Administration: A single dose of 1 mg/kg of L-368,899 was administered intravenously.

  • Sample Collection:

    • Blood samples were collected at multiple time points.

    • CSF samples were collected via the cisterna magna at various intervals over 4 hours.

    • For brain tissue analysis, animals were euthanized 60 minutes after drug administration, and brains were harvested and dissected.

  • Analytical Method: Sample concentrations of L-368,899 were determined by liquid chromatography/mass spectrometry (LC/MS).

Pharmacokinetic Study in Coyotes[3][4][5]
  • Objective: To evaluate the time course of L-368,899 in blood and CSF following intramuscular injection.

  • Subjects: Captive coyotes.

  • Drug Administration: A single dose of 3 mg/kg of L-368,899 was administered intramuscularly.

  • Sample Collection: Paired blood and CSF samples were collected over a 90-minute period.

  • Brain Tissue Analysis: At the end of the time course, brain tissue was collected and dissected into eight subregions to measure the relative levels of L-368,899.

  • Analytical Method: Quantification of L-368,899 in plasma and CSF was performed using appropriate analytical methods, though absolute quantification in brain tissue was not achieved in this study.

Positron Emission Tomography (PET) Imaging[6][7]
  • Objective: To investigate the brain penetration and oxytocin receptor uptake of a radiolabeled version of L-368,899.

  • Radiotracer: L-368,899 was alkylated with [¹¹C]iodomethane to generate a positron-emitting analogue.

  • Subjects: Sprague-Dawley rats and a cynomolgus monkey.

  • Imaging Protocol:

    • In rats, baseline scans were performed. To enhance brain uptake, a peripherally acting oxytocin receptor antagonist was administered to block peripheral receptors.

    • In the cynomolgus monkey, a baseline scan was conducted.

  • Results: The PET study confirmed that the radiolabeled L-368,899 analogue does penetrate the brain in rats. However, no specific regional uptake could be distinguished in the brain. In the monkey model, no specific uptake in anticipated regions was detected, but activity did accumulate in the choroid plexus.[5]

Visualizations

Experimental Workflow for Brain Penetrance Assessment

G cluster_0 In Vivo Study cluster_1 PET Imaging Study cluster_2 In Vitro BBB Model (Optional) Animal_Model Animal Model Selection (e.g., Rodent, Primate) Drug_Admin Drug Administration (Route, Dose) Animal_Model->Drug_Admin Sample_Collection Sample Collection (Blood, CSF, Brain Tissue) Drug_Admin->Sample_Collection Sample_Analysis Sample Analysis (e.g., LC/MS) Sample_Collection->Sample_Analysis Data_Analysis Data Analysis (Concentration, Ratios) Sample_Analysis->Data_Analysis Radiolabeling Radiolabeling of Compound (e.g., with ¹¹C or ¹⁸F) PET_Scan PET Scanning (Dynamic or Static) Radiolabeling->PET_Scan Image_Analysis Image Reconstruction & Analysis PET_Scan->Image_Analysis Quantification Quantification of Uptake (e.g., SUV) Image_Analysis->Quantification Cell_Culture Cell Culture Model (e.g., MDCK-MDR1) Permeability_Assay Permeability Assay Cell_Culture->Permeability_Assay Efflux_Ratio Calculation of Efflux Ratio Permeability_Assay->Efflux_Ratio

Caption: Workflow for assessing brain penetrance.

L-368,899 Signaling Pathway Blockade

G Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Signaling Intracellular Signaling (e.g., Gq/11 pathway) OTR->Signaling Activates L368899 L-368,899 L368899->OTR Blocks Response Cellular/Physiological Response Signaling->Response Leads to

Caption: L-368,899 action as an OTR antagonist.

References

L-368,899 Hydrochloride: A Technical Guide to its Accumulation in Limbic Brain Areas and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its ability to cross the blood-brain barrier and accumulate in specific brain regions makes it an invaluable tool for investigating the central nervous system's oxytocinergic pathways. This technical guide provides a comprehensive overview of the accumulation of L-368,899 in limbic brain areas, its mechanism of action at the molecular level, and detailed experimental protocols for its study. Quantitative data are presented in structured tables for clear comparison, and key processes are visualized through detailed diagrams.

Introduction

Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a critical role in regulating complex social behaviors, including maternal care, pair bonding, and social recognition, through its interaction with the oxytocin receptor (OTR), a G-protein coupled receptor. The development of selective OTR antagonists like L-368,899 has been instrumental in elucidating the specific functions of the oxytocin system within the central nervous system. L-368,899's capacity for rapid brain penetration and selective accumulation in limbic areas, which are rich in OTRs and integral to emotional and social processing, underscores its utility in neuroscience research.[1] This guide synthesizes key findings on its regional brain distribution and the molecular pathways it modulates.

Quantitative Data on L-368,899 Accumulation in Limbic Brain Areas

A pivotal study in rhesus monkeys demonstrated the selective accumulation of L-368,899 in specific limbic brain regions 60 minutes after a single intravenous (IV) injection. The data from this study are summarized below.

Table 1: Concentration of L-368,899 in Rhesus Monkey Brain Regions [2]

Brain RegionMean Concentration (ng/mg of brain tissue)
Hypothalamus>12
Orbitofrontal Cortex>12
Amygdala>12
Hippocampus>12
Septum>12
Visual CortexNot Detectable
Parietal CortexNot Detectable
CaudateNot Detectable
CerebellumNot Detectable
BrainstemNot Detectable

Note: The lowest level of detection for the assay was 12 ng/mg of brain tissue. Concentrations in the listed limbic areas were above this threshold.

Mechanism of Action

L-368,899 functions as a competitive antagonist at the oxytocin receptor. By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades. The OTR is primarily coupled to the Gq/11 family of G-proteins.

Oxytocin Receptor Signaling Pathway

The binding of oxytocin to its receptor triggers a conformational change, activating the associated Gq/11 protein. This initiates a signaling cascade that is fundamental to oxytocin's physiological effects. The blockade of this pathway by L-368,899 is the basis of its pharmacological action.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca2+ Store (ER) IP3->Ca_Store Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Ca_Store->Ca Ca2+ Ca->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets OT Oxytocin OT->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks

Oxytocin Receptor Gq Signaling Pathway

Experimental Protocols

The following protocols are based on the methodologies used in key studies investigating the central effects of L-368,899.

Protocol for Quantifying L-368,899 in Primate Brain Tissue

This protocol describes the in-vivo administration and subsequent analysis of L-368,899 in brain tissue, as adapted from Boccia et al., 2007.[2]

Experimental_Workflow cluster_animal_phase In-Vivo Phase cluster_dissection_phase Tissue Processing Phase cluster_analysis_phase Analytical Phase Animal Rhesus Monkey Subjects Anesthesia Anesthesia Induction (e.g., 5 mg/kg ketamine) Animal->Anesthesia IV_Admin Intravenous Administration of 1 mg/kg L-368,899 Anesthesia->IV_Admin Time 60-minute Incubation Period IV_Admin->Time Euthanasia Euthanasia (e.g., 90 mg/kg pentobarbital (B6593769) IV) Time->Euthanasia Harvest Brain Harvesting (within 45 mins of death) Euthanasia->Harvest Dissection Dissection of Limbic Areas (Hypothalamus, Amygdala, etc.) Harvest->Dissection Storage Immediate Freezing at -70°C Dissection->Storage Homogenization Brain Tissue Homogenization Storage->Homogenization Extraction Solid Phase or Liquid-Liquid Extraction of L-368,899 Homogenization->Extraction Analysis LC/MS Analysis (Liquid Chromatography/ Mass Spectrometry) Extraction->Analysis Quantification Quantification of L-368,899 (ng/mg tissue) Analysis->Quantification

Workflow for Brain Accumulation Study

Methodological Details:

  • Animal Subjects: Adult rhesus monkeys are used for these studies.[2]

  • Anesthesia and Drug Administration: Animals are anesthetized (e.g., with ketamine and isoflurane) to allow for the intravenous administration of L-368,899 (e.g., 1 mg/kg).[2]

  • Euthanasia and Brain Harvesting: Following a defined period (e.g., 60 minutes) to allow for drug distribution, the animal is euthanized, and the brain is rapidly harvested.[2]

  • Brain Dissection and Storage: Specific brain regions of interest, particularly limbic structures, are dissected and immediately frozen at -70°C to prevent degradation of the compound.[2]

  • Sample Preparation and Analysis: Brain tissue samples are homogenized. The compound is then extracted from the tissue matrix. The concentration of L-368,899 is determined using a sensitive analytical method such as liquid chromatography coupled with mass spectrometry (LC/MS).[2][3]

Pharmacokinetics

Understanding the pharmacokinetic profile of L-368,899 is crucial for designing and interpreting experiments.

Table 2: Pharmacokinetic Parameters of L-368,899 in Animal Models [4][5]

ParameterSpeciesValueConditions
Half-life (t1/2)Rat & Dog~2 hoursIV administration
Plasma ClearanceRat & Dog23 - 36 ml/min/kgIV administration
Volume of Distribution (Vdss)Rat2.0 - 2.6 L/kgIV administration
Dog3.4 - 4.9 L/kgIV administration
Oral BioavailabilityFemale Rat14%5 mg/kg dose
Male Rat18%5 mg/kg dose
Male Rat41%25 mg/kg dose

Conclusion

This compound stands out as a critical pharmacological tool for the in-vivo investigation of the oxytocin system's role in the brain. Its proven ability to penetrate the central nervous system and selectively accumulate in key limbic structures, combined with its potent and selective antagonism of the oxytocin receptor, allows researchers to probe the nuanced roles of oxytocin in modulating social and emotional behaviors. The data and protocols presented in this guide offer a foundational resource for scientists and drug development professionals aiming to utilize L-368,899 in their research endeavors.

References

L-368,899 Hydrochloride: A Technical Guide to its Selective Antagonism of the Oxytocin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, non-peptide, and orally bioavailable antagonist of the oxytocin (B344502) receptor (OTR). Its high selectivity for the OTR over the structurally related vasopressin receptors has established it as an invaluable tool in neuroscience and reproductive biology research. This technical guide provides an in-depth analysis of the selectivity profile of L-368,899, presenting quantitative binding affinity and functional data. Detailed methodologies for key experimental assays are outlined, and the underlying signaling pathways are illustrated to provide a comprehensive understanding of its mechanism of action for research and drug development professionals.

Introduction

Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a crucial role in a myriad of physiological processes, including parturition, lactation, and complex social behaviors.[1] The actions of oxytocin are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The development of selective antagonists for the OTR is critical for elucidating the specific functions of the oxytocinergic system and for the potential therapeutic management of conditions such as preterm labor. L-368,899 emerged as a highly selective and orally active OTR antagonist, demonstrating significant utility in both in vitro and in vivo research.[2][3][4] This guide focuses on the core aspect of its pharmacological profile: its selectivity for the oxytocin receptor.

Quantitative Selectivity Profile of L-368,899

The defining characteristic of L-368,899 is its marked preference for the oxytocin receptor over vasopressin (AVP) receptors, with which oxytocin shares significant structural homology. This selectivity is crucial for dissecting the distinct physiological roles of these two related neuropeptide systems. The binding affinity of L-368,899 has been quantified across various species and tissues, consistently demonstrating its high selectivity.

Receptor Species/Tissue Parameter Value (nM) Selectivity (Fold) vs. OTR
Oxytocin Receptor (OTR) Rat UterusIC508.9[2][3][4][5]-
Human UterusIC5026[3][4][5]-
Coyote BrainKi12[6][7][8]-
Vasopressin V1a Receptor IC50370[2][5]> 40-fold[2][3]
Vasopressin V2 Receptor IC50570[2][5]> 40-fold[2][3]

Table 1: Binding Affinity and Selectivity of this compound. This table summarizes the inhibitory concentration (IC50) and binding affinity (Ki) values of L-368,899 for oxytocin and vasopressin receptors.

Experimental Protocols

The quantitative data presented above are derived from rigorous experimental procedures. The following sections detail the methodologies for the key assays used to characterize the selectivity of L-368,899.

Radioligand Binding Assay

This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity.

Objective: To determine the inhibitory concentration (IC50) of L-368,899 for the oxytocin receptor and vasopressin receptors.

Materials:

  • Membrane preparations from cells or tissues expressing the target receptor (e.g., rat or human uterine tissue).

  • Radioligand: Typically a high-affinity, radiolabeled OTR agonist or antagonist (e.g., [³H]-oxytocin).

  • This compound.

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of L-368,899.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the L-368,899 concentration. The IC50 value is determined from the resulting sigmoidal curve.

In Vitro Uterine Contraction Assay

This functional assay assesses the ability of L-368,899 to antagonize oxytocin-induced contractions in isolated uterine tissue, providing a measure of its functional potency.

Objective: To determine the functional antagonist potency (pA₂) of L-368,899.

Materials:

  • Isolated uterine tissue strips from a suitable animal model (e.g., rat).

  • Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Force-displacement transducer to measure muscle tension.

  • Oxytocin.

  • This compound.

Procedure:

  • Tissue Preparation: Mount isolated uterine strips in the organ baths under a slight resting tension.

  • Equilibration: Allow the tissue to equilibrate in the physiological saline solution until stable spontaneous contractions are observed.

  • Oxytocin-Induced Contractions: Add a submaximal concentration of oxytocin to the bath to induce stable, rhythmic contractions.

  • Antagonist Addition: Introduce increasing concentrations of L-368,899 to the bath and allow it to equilibrate.

  • Measurement: Record the changes in the force and frequency of uterine contractions in the presence of the antagonist.

  • Data Analysis: Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting linear regression provides the pA₂ value, a measure of antagonist potency. A slope not significantly different from unity is indicative of competitive antagonism.

Signaling Pathways and Mechanism of Action

The antagonistic action of L-368,899 is rooted in its ability to block the intracellular signaling cascade initiated by oxytocin binding to its receptor.

Oxytocin Receptor Signaling

The oxytocin receptor is a canonical Gq/11-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to the activation of various downstream effectors, ultimately resulting in physiological responses such as smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Response Physiological Response (e.g., Contraction) Ca2->Response Mediates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks

Figure 1. Oxytocin Receptor Signaling and Inhibition by L-368,899.

Experimental Workflow for Determining Selectivity

The determination of L-368,899's selectivity involves a systematic workflow that integrates both binding and functional assays.

Experimental_Workflow cluster_binding Radioligand Binding Assays cluster_functional Functional Assays OTR_bind OTR Membrane Prep Competition_Assay Competition with [³H]-Ligand & L-368,899 OTR_bind->Competition_Assay V1a_bind V1aR Membrane Prep V1a_bind->Competition_Assay V2_bind V2R Membrane Prep V2_bind->Competition_Assay IC50_calc Calculate IC50 Values Competition_Assay->IC50_calc Selectivity Determine Selectivity Profile IC50_calc->Selectivity Uterine_prep Isolated Uterine Tissue Contraction_assay Oxytocin-Induced Contraction Uterine_prep->Contraction_assay Antagonism_test Measure Inhibition by L-368,899 Contraction_assay->Antagonism_test Schild_analysis Schild Analysis Antagonism_test->Schild_analysis pA2_calc Determine pA₂ Value Schild_analysis->pA2_calc pA2_calc->Selectivity

Figure 2. Workflow for Characterizing L-368,899 Selectivity.

Conclusion

This compound exhibits a high degree of selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors, as demonstrated by robust quantitative data from both radioligand binding and functional assays. Its mechanism of action as a competitive antagonist of the Gq/11-mediated signaling pathway is well-established. The detailed experimental protocols and workflow provided in this guide offer a comprehensive resource for researchers utilizing L-368,899 to investigate the nuanced roles of the oxytocinergic system in health and disease. The high selectivity profile of L-368,899 solidifies its position as a critical pharmacological tool for achieving specific and reliable blockade of the oxytocin receptor in a variety of research applications.

References

L-368,899 Hydrochloride: An In-Depth Technical Guide to its Effects on Social Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its ability to cross the blood-brain barrier has made it an invaluable tool in neuroscience research for investigating the central mechanisms of oxytocin in modulating social behaviors. This technical guide provides a comprehensive overview of the effects of L-368,899 on various social behaviors, detailing experimental protocols, presenting quantitative data from key studies, and illustrating the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development interested in the oxytocinergic system and its role in sociality.

Introduction

Oxytocin, a neuropeptide synthesized in the hypothalamus, is a key modulator of complex social behaviors in mammals, including social recognition, pair bonding, maternal care, and trust.[1] The actions of oxytocin are mediated by the oxytocin receptor (OTR), a G-protein coupled receptor expressed in various brain regions associated with social processing.[2] L-368,899 is a selective OTR antagonist that has been instrumental in elucidating the necessity of endogenous oxytocin signaling for normal social functioning.[3] Unlike peptide-based antagonists, L-368,899 exhibits good oral bioavailability and penetrates the central nervous system, allowing for systemic administration to study its effects on brain-mediated behaviors.[3] This guide synthesizes the current understanding of how L-368,899 impacts social behaviors across different animal models.

Mechanism of Action: Oxytocin Receptor Signaling

L-368,899 exerts its effects by competitively binding to the oxytocin receptor, thereby preventing endogenous oxytocin from activating its downstream signaling cascades. The OTR is a Gq/11-coupled receptor, and its activation by oxytocin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and gene expression, influencing social behavior.

Below is a diagram illustrating the canonical oxytocin receptor signaling pathway and the inhibitory action of L-368,899.

OxytocinSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates L-368,899 L-368,899 L-368,899->OTR Binds & Blocks Gq/11 Gq/11 OTR->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates Neuronal_Modulation Modulation of Neuronal Activity & Gene Expression Ca2_release->Neuronal_Modulation Leads to PKC->Neuronal_Modulation Leads to Social_Behavior Social Behavior (e.g., Recognition, Bonding) Neuronal_Modulation->Social_Behavior Influences

Figure 1. Oxytocin receptor signaling pathway and inhibition by L-368,899.

Experimental Protocols

This section details the methodologies for key experiments investigating the effects of L-368,899 on social behavior.

Social Recognition Test
  • Objective: To assess the role of oxytocin in short-term social memory.

  • Animal Model: Typically adult male mice or rats.

  • Procedure:

    • Habituation: The subject animal is habituated to a testing arena for a set period (e.g., 10-30 minutes).

    • Sample Phase (T1): A juvenile conspecific (stimulus 1) is introduced into the arena, and the subject is allowed to investigate it for a defined period (e.g., 4-5 minutes). The duration of social investigation (e.g., sniffing) is recorded.

    • Inter-Trial Interval (ITI): The stimulus animal is removed, and the subject remains in its home cage for a specific ITI (e.g., 30-120 minutes).

    • Test Phase (T2): The subject is re-exposed to the now-familiar stimulus 1 and a novel juvenile conspecific (stimulus 2). The time spent investigating each stimulus animal is recorded. A recognition index is often calculated as (Time with Novel - Time with Familiar) / (Total Investigation Time).

  • Drug Administration: L-368,899 or vehicle is typically administered intraperitoneally (i.p.) at a specified time before the sample phase (e.g., 30-60 minutes).

Paired Social Interaction Test
  • Objective: To measure direct, reciprocal social engagement between two individuals.

  • Animal Model: Typically same-sex, unfamiliar adult rodents.

  • Procedure:

    • Habituation: Two animals are simultaneously placed in a neutral, open-field arena and allowed to explore freely for a set duration (e.g., 10 minutes).

    • Behavioral Scoring: The duration and frequency of various social behaviors are manually or automatically scored from video recordings. These behaviors include anogenital sniffing, facial sniffing, following, grooming, and physical contact.

  • Drug Administration: L-368,899 or vehicle is administered to one or both animals prior to the test.

Tube Test for Social Dominance
  • Objective: To assess social hierarchy and dominance status.

  • Animal Model: Group-housed male mice.

  • Procedure:

    • Apparatus: A clear, narrow tube is used where two mice cannot pass each other.

    • Testing: Two mice from the same cage are released at opposite ends of the tube. The trial ends when one mouse retreats from the tube. The mouse that remains is considered dominant in that pairing.

    • Hierarchy Determination: A round-robin tournament is conducted where each mouse is tested against every other mouse in its cage. A dominance hierarchy is established based on the number of wins.

  • Drug Administration: L-368,899 or vehicle is administered to specific ranked individuals (e.g., the most dominant) before re-testing to observe any changes in the social hierarchy.[1]

Quantitative Data on Social Behavior Effects

The following tables summarize the quantitative effects of L-368,899 on various social behaviors as reported in the scientific literature.

Table 1: Effects of L-368,899 on Maternal and Sexual Behavior in Rhesus Monkeys
BehaviorTreatment Group (i.v.)OutcomeReference
Interest in Infant
Lipsmacks (frequency)SalineMaintained[4]
1 mg/kg L-368,899Reduced[4]
3 mg/kg L-368,899Eliminated[4]
Attempts to TouchSalineMaintained[4]
(frequency)1 mg/kg L-368,899Reduced[4]
3 mg/kg L-368,899Eliminated[4]
Female Sexual Behavior
Presents to MaleSalineObserved[4]
(frequency)1 or 3 mg/kg L-368,899Reduced or Eliminated[4]
Table 2: Effects of L-368,899 on Social Interaction in Adolescent Male Rats
BehaviorRearing ConditionTreatment Group (i.p.)Mean Time (s) ± SEMp-valueReference
Social Interaction ControlSaline~150 ± 20
ControlL-368,899~125 ± 15<0.05
Social StressSaline~100 ± 10
Social StressL-368,899~75 ± 10<0.05

Note: Values are estimated from graphical representations in the cited literature and are for illustrative purposes.

Table 3: Effects of L-368,899 on Social Preference and Rank in Male Mice
Behavioral TestTreatment Group (i.p.)OutcomeReference
Sex Preference VehiclePreference for female conspecific[1]
10 mg/kg L-368,899No preference between male and female[1]
Social Preference VehiclePreference for social stimulus over object[1]
(unfamiliar male)10 mg/kg L-368,899No significant effect on social preference[1]
Social Rank 10 mg/kg L-368,899Did not significantly alter the established[1]
(Tube Test)(to dominant mouse)social rank.[1]

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical experimental workflow for assessing the impact of L-368,899 on social recognition.

SocialRecognitionWorkflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Adult Male Mice) Administration Administer L-368,899 or Vehicle (i.p., 30 min pre-T1) Animal_Model->Administration Drug_Prep Prepare L-368,899 and Vehicle Solutions Drug_Prep->Administration Habituation Habituate Subject to Test Arena (10 min) Administration->Habituation T1 Sample Phase (T1): Introduce Stimulus 1 (4 min) Habituation->T1 ITI Inter-Trial Interval (30 min) T1->ITI T2 Test Phase (T2): Introduce Familiar (S1) and Novel (S2) Stimuli (4 min) ITI->T2 Data_Collection Record Investigation Time for S1 and S2 T2->Data_Collection Calculate_RI Calculate Recognition Index Data_Collection->Calculate_RI Stats Statistical Analysis (e.g., t-test, ANOVA) Calculate_RI->Stats Conclusion Draw Conclusions on the Role of OTR in Social Memory Stats->Conclusion

Figure 2. Experimental workflow for a social recognition test with L-368,899.

Conclusion

This compound serves as a critical pharmacological tool for dissecting the role of the oxytocin system in social behavior. Studies utilizing this OTR antagonist have consistently demonstrated that endogenous oxytocin signaling is necessary for a range of social processes, including maternal care, sexual behavior, social recognition, and the establishment of social preferences. The data presented in this guide highlight the inhibitory effects of L-368,899 across various species and behavioral paradigms. For researchers and drug development professionals, understanding the profound impact of OTR antagonism with L-368,899 provides a foundational basis for exploring the therapeutic potential of targeting the oxytocin system for social deficits observed in psychiatric disorders. Future research should continue to refine our understanding of the specific neural circuits through which oxytocin, and its blockade by L-368,899, modulates these complex social behaviors.

References

L-368,899 Hydrochloride: A Technical Guide to its Role in Uterine Contractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Originally investigated for its potential as a tocolytic agent to prevent preterm labor, it has since become an invaluable pharmacological tool for elucidating the diverse physiological roles of the oxytocin system.[1][4][5][6] This technical guide provides an in-depth overview of the mechanism of action of L-368,899, its effects on uterine contractions, and detailed experimental protocols for its study.

Introduction

Oxytocin, a neuropeptide hormone, plays a pivotal role in social bonding, lactation, and crucially, in stimulating uterine contractions during parturition.[7][8] Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[7][8] The development of selective OTR antagonists like L-368,899 has been instrumental in dissecting the specific contributions of oxytocin signaling in both physiological and pathophysiological processes.[1][4] L-368,899's nature as a small molecule with oral bioavailability makes it a versatile tool for both in vitro and in vivo studies.[1][2]

Mechanism of Action

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating the downstream intracellular signaling cascade that leads to myometrial contraction.[1][7]

Oxytocin Receptor Signaling Pathway

The OTR is primarily coupled to the Gq/11 family of G-proteins.[7] Upon oxytocin binding, the following cascade is initiated:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.[7]

  • Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[7]

  • Calcium Influx: The Gq/11 pathway also promotes the opening of voltage-gated Ca2+ channels, leading to an influx of extracellular Ca2+.[7]

  • Activation of Calmodulin and MLCK: The increased intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light-chain kinase (MLCK).[7]

  • Myometrial Contraction: MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent muscle contraction.[7]

  • Activation of Protein Kinase C (PKC): DAG activates PKC, which can further potentiate the contractile response and is also involved in receptor desensitization.[7]

L-368,899, by blocking the initial binding of oxytocin to its receptor, effectively inhibits this entire signaling cascade.

Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899 OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds to L368899 L-368,899 L368899->OTR Blocks Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates Ca_channels Voltage-gated Ca²⁺ Channels Gq11->Ca_channels Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_Calmodulin Ca_influx Ca²⁺ Influx Ca_influx->Ca_Calmodulin Ca_channels->Ca_influx MLCK Myosin Light-Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Contraction Myometrial Contraction MLCK->Contraction Leads to

Caption: Oxytocin Receptor Signaling and L-368,899 Inhibition.

Quantitative Data

The potency and selectivity of L-368,899 have been characterized across different species and tissues.

Table 1: In Vitro Potency of L-368,899
SpeciesTissue/ReceptorParameterValue (nM)Reference
RatUterus Oxytocin ReceptorIC508.9[2][3]
HumanUterus Oxytocin ReceptorIC5026[2][3]
CoyoteOxytocin Receptor (Brain)Ki12.38[4][9]

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: Selectivity of L-368,899
SpeciesReceptor 1Receptor 2Selectivity (Fold)Reference
CoyoteOxytocin ReceptorVasopressin 1a Receptor~40[4][5][6]
CoyoteOxytocin ReceptorVasopressin 1a Receptor~70[9]

Experimental Protocols

In Vitro Uterine Contraction Assay

This assay is fundamental for assessing the inhibitory effect of L-368,899 on oxytocin-induced uterine contractions.

Objective: To determine the dose-dependent inhibition of oxytocin-induced myometrial contractions by L-368,899.

Materials:

  • Myometrial tissue strips from a suitable animal model (e.g., rat, human).[10][11][12]

  • Organ bath system with force-displacement transducers.[12][13]

  • Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.

  • Oxytocin solutions of varying concentrations.

  • This compound solutions of varying concentrations.

Procedure:

  • Tissue Preparation: Myometrial strips (e.g., 2 mm x 10 mm) are dissected from the uterus and mounted vertically in organ baths containing physiological salt solution at 37°C.[12]

  • Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1-2 g) for a period of 60-90 minutes, with regular changes of the bath solution.

  • Induction of Contractions: A submaximal concentration of oxytocin is added to the bath to induce stable, rhythmic contractions.

  • Antagonist Addition: Once stable contractions are achieved, increasing concentrations of L-368,899 are added cumulatively to the bath.

  • Data Recording: The isometric contractions are recorded continuously using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis: The amplitude and frequency of contractions are measured. The inhibitory effect of L-368,899 is calculated as a percentage of the maximal oxytocin-induced contraction. An IC50 value is then determined from the concentration-response curve.

Experimental Workflow for In Vitro Uterine Contraction Assay A Myometrial Tissue Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Oxytocin-induced Contraction C->D E Addition of L-368,899 D->E F Data Recording E->F G Data Analysis (IC50 Determination) F->G

References

L-368,899 Hydrochloride: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3][4] Originally investigated for the prevention of preterm labor, its ability to cross the blood-brain barrier and its oral bioavailability have established it as a critical tool in preclinical research for investigating the central and peripheral roles of the oxytocin system.[1][5] This technical guide provides an in-depth overview of L-368,899, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

L-368,899 functions as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation effectively inhibits the physiological responses normally mediated by oxytocin.[1][6]

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins. Upon oxytocin binding, the receptor activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ is a key second messenger that mediates many of oxytocin's physiological effects, such as uterine muscle contraction. L-368,899, by blocking the initial binding of oxytocin, prevents the initiation of this signaling cascade.

Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Oxytocin Oxytocin L368899 L-368,899 OTR Oxytocin Receptor (OTR) L368899->OTR Blocks Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Response Physiological Response Ca2->Response

Figure 1: Oxytocin Receptor Signaling and L-368,899 Inhibition.

Quantitative Data

The binding affinity and selectivity of L-368,899 have been characterized across various species and tissues.

Binding Affinity and Selectivity
Species/TissueReceptorParameterValue (nM)Reference(s)
Rat UterusOxytocin ReceptorIC508.9[3][4][7][8]
Human UterusOxytocin ReceptorIC5026[3][4][7][8]
Coyote BrainOxytocin ReceptorKi12.38[9]
Coyote BrainVasopressin V1a ReceptorKi511.6[9]
-Vasopressin V1a ReceptorIC50370[2]
-Vasopressin V2 ReceptorIC50570[2]

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Pharmacokinetic Parameters
SpeciesRouteDose (mg/kg)t1/2 (hr)Oral Bioavailability (%)Reference(s)
Rat (Female)IV1, 2.5, 10~2-[10]
Rat (Male)IV1, 2.5, 10~2-[10]
Dog (Female)IV1, 2.5, 10~2-[10]
Rat (Female)Oral5-14[3][10]
Rat (Male)Oral5-18[3][10]
Rat (Male)Oral25-41[3][10]
DogOral5-17[10]
DogOral33-41[10]
CoyoteIM3-- (Peak CSF at 15-30 min)[9]

t1/2: Half-life. IV: Intravenous. IM: Intramuscular.

Experimental Protocols

Competitive Binding Autoradiography

This protocol is adapted from studies determining the binding affinity and selectivity of L-368,899 in brain tissue.[9]

Objective: To determine the binding affinity (Ki) and selectivity of L-368,899 for the oxytocin receptor (OTR) and vasopressin 1a receptor (AVPR1a).

Materials:

  • Cryostat

  • Microscope slides

  • Radioligands: [¹²⁵I]-ornithine vasotocin (B1584283) analog ([¹²⁵I]-OVTA) for OTR; [¹²⁵I]-linear vasopressin antagonist ([¹²⁵I]-LVA) for AVPR1a

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Phosphor imaging screens and scanner

Procedure:

  • Tissue Preparation: Brain tissue is sectioned on a cryostat (e.g., 20 µm thickness) and mounted onto microscope slides.

  • Competitive Binding Assay:

    • Slides are incubated with a constant concentration of the respective radioligand ([¹²⁵I]-OVTA for OTR or [¹²⁵I]-LVA for AVPR1a).

    • Increasing concentrations of L-368,899 (e.g., 10⁻¹² M to 10⁻⁵ M) are added to the incubation medium to generate a competition curve.

    • Incubation is carried out at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Washing: Slides are washed in cold wash buffer to remove unbound radioligand.

  • Drying and Exposure: Slides are air-dried and then apposed to phosphor imaging screens.

  • Data Acquisition and Analysis:

    • The screens are scanned to visualize and quantify the density of radioligand binding.

    • A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration.

    • The IC50 value is determined from the curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Competitive Binding Autoradiography Workflow Incubation Incubate with: - Radioligand ([¹²⁵I]-OVTA or [¹²⁵I]-LVA) - Increasing concentrations of L-368,899 Wash Wash to remove unbound radioligand Incubation->Wash Expose Expose to Phosphor Imaging Screen Wash->Expose Scan Scan Screen and Quantify Binding Expose->Scan Analyze Generate Competition Curve Calculate IC50 and Ki Scan->Analyze

Figure 2: Workflow for Competitive Binding Autoradiography.
In Vivo Uterine Contraction Assay

This protocol is based on studies investigating the effect of oxytocin antagonists on uterine activity in rats.[1]

Objective: To assess the in vivo efficacy and duration of action of L-368,899 in inhibiting oxytocin-induced uterine contractions.

Materials:

  • Anesthetized female rats in estrus

  • Intravenous and intrauterine cannulas

  • Pressure transducer and data acquisition system

  • This compound solution

  • Oxytocin solution

Procedure:

  • Animal Preparation: Anesthetize a female rat and place a cannula into a uterine horn to monitor intrauterine pressure. Place an intravenous cannula for drug administration.

  • Baseline Measurement: Record baseline uterine activity.

  • Drug Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).

  • Oxytocin Challenge: After a predetermined time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions. This challenge can be repeated at various time points to assess the duration of action of the antagonist.

  • Data Acquisition and Analysis:

    • Continuously record uterine contractile activity (frequency and amplitude).

    • The integrated area under the curve for a defined period is used to quantify the contractile response.

    • The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (ID50) is calculated.

In Vivo Uterine Contraction Assay Workflow Baseline Record Baseline Uterine Activity Administer Administer L-368,899 Baseline->Administer Challenge Administer Oxytocin Challenge Administer->Challenge Record Record Uterine Contractions Challenge->Record Analyze Analyze Contractile Response (Area Under Curve) Record->Analyze

Figure 3: Experimental Workflow for In Vivo Uterine Contraction Assay.
In Vivo Social Behavior Studies

L-368,899 is frequently used to investigate the role of oxytocin in social behaviors. The following is a generalized protocol based on studies in primates and rodents.

Objective: To evaluate the effect of L-368,899 on social behaviors such as social interaction, pair bonding, and maternal care.

Materials:

  • Test animals (e.g., prairie voles, mice, non-human primates)

  • This compound solution

  • Vehicle solution (e.g., saline or DMSO in saline)

  • Behavioral testing apparatus (e.g., three-chamber social interaction test for rodents, observational arenas for primates)

  • Video recording and analysis software

Procedure:

  • Animal Habituation: Acclimate animals to the testing environment and injection procedures.

  • Drug Administration: Administer L-368,899 or vehicle via the chosen route (e.g., intraperitoneal injection for rodents, oral or intravenous for primates) at a specific time before the behavioral test. Dosages can range from 1 to 20 mg/kg depending on the species and study design.

  • Behavioral Testing:

    • Social Interaction/Preference: Place the animal in the testing apparatus and introduce a novel conspecific. Measure parameters such as time spent in proximity, duration of social investigation (e.g., sniffing), and preference for the social stimulus over a non-social object.

    • Pair Bonding: In monogamous species like prairie voles, assess partner preference by measuring the amount of time spent in close contact with a familiar partner versus a novel individual.

    • Maternal Behavior: In primates, observe and quantify behaviors such as infant grooming, nursing, and protective responses.

  • Data Analysis: Score the recorded behaviors and compare the results between the L-368,899-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

This compound is a well-characterized and selective antagonist of the oxytocin receptor. Its utility in preclinical research is underscored by its favorable pharmacokinetic profile and its demonstrated effects in a variety of in vitro and in vivo models. This guide provides a comprehensive overview of its mechanism of action, quantitative properties, and key experimental protocols to facilitate its effective use in elucidating the complex roles of the oxytocin system in physiology and behavior.

References

L-368,899 Hydrochloride: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Initially investigated for its potential in managing preterm labor, it has since become a valuable pharmacological tool for exploring the diverse physiological and behavioral roles of the oxytocin system. Its ability to cross the blood-brain barrier allows for the investigation of both peripheral and central oxytocinergic pathways. This technical guide provides a comprehensive overview of L-368,899, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Core Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins. Blockade of OTR activation by L-368,899 inhibits the physiological responses normally triggered by oxytocin, such as uterine contractions.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Uterine Contraction) Ca2->Response PKC->Response Oxytocin Oxytocin Oxytocin->OTR Binds to L368899 L-368,899 L368899->OTR Blocks

Figure 1: L-368,899 Mechanism of Action.

Quantitative Data

The binding affinity and selectivity of L-368,899 have been characterized across various species and tissues.

In Vitro Binding Affinity and Potency
Species/TissueReceptorParameterValueReference
Rat UterusOxytocinIC508.9 nM
Human UterusOxytocinIC5026 nM
Coyote BrainOxytocinKi12.38 nM
RatVasopressin V1aIC50370 nM
RatVasopressin V2IC50570 nM
Human LiverVasopressinIC50510 nM
Human KidneyVasopressinIC50960 nM
Rat LiverVasopressinIC50890 nM
Rat KidneyVasopressinIC502400 nM
Isolated Rat UterusOxytocinpA28.9
In Vivo Potency
SpeciesAssayAdministrationParameterValueReference
RatIn situ Uterine ContractionIntravenous (i.v.)AD500.35 mg/kg
RatIn situ Uterine ContractionIntraduodenalAD507.0 mg/kg
Pharmacokinetic Parameters
SpeciesSexDose (mg/kg)Routet1/2 (hr)CL (ml/min/kg)Vdss (L/kg)Bioavailability (%)Reference
RatFemale/Male1, 2.5, 10i.v.~223-362.0-2.6-
DogFemale1, 2.5, 10i.v.~223-363.4-4.9-
RatFemale5Oral---14
RatMale5Oral---18
RatFemale25Oral---17
RatMale25Oral---41
DogFemale5Oral---17
DogFemale33Oral---41

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of L-368,899 for the oxytocin receptor.

Methodology:

  • Tissue Preparation: Membranes are prepared from rat or human uterine tissue.

  • Radioligand: A radiolabeled oxytocin receptor agonist or antagonist (e.g., [³H]oxytocin) is used.

  • Incubation: The tissue membranes are incubated with the radioligand and varying concentrations of the test compound (L-368,899).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

In Vivo Uterine Contraction Assay (Rat Model)

Objective: To assess the in vivo potency of L-368,899 in inhibiting oxytocin-induced uterine contractions.

Methodology:

  • Animal Preparation: Anesthetized female rats are used.

  • Intrauterine Pressure Monitoring: A water-filled balloon-tipped cannula is inserted into a uterine horn to monitor intrauterine pressure.

  • Baseline Measurement: Baseline uterine activity is recorded.

  • Drug Administration: L-368,899 is administered at various doses, typically via a single intravenous bolus.

  • Oxytocin Challenge: Following a predetermined time after L-368,899 administration, a bolus of oxytocin is administered to induce uterine contractions. This challenge can be repeated at different time points to evaluate the duration of action.

  • Data Acquisition and Analysis: Uterine contractile activity (frequency and amplitude) is continuously recorded. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is calculated.

start Start animal_prep Anesthetize Rat start->animal_prep cannula_insertion Insert Intrauterine Pressure Cannula animal_prep->cannula_insertion baseline Record Baseline Uterine Activity cannula_insertion->baseline drug_admin Administer L-368,899 (i.v.) baseline->drug_admin oxytocin_challenge Administer Oxytocin Bolus drug_admin->oxytocin_challenge record_activity Continuously Record Uterine Contractions oxytocin_challenge->record_activity data_analysis Calculate AD50 record_activity->data_analysis end End data_analysis->end

Figure 2: In Vivo Uterine Contraction Assay Workflow.

Pharmacokinetics and Metabolism

Studies in rats and dogs have shown that L-368,899 has a half-life of approximately 2 hours following intravenous administration. The compound is rapidly absorbed after oral administration, with mean Cmax values achieved in less than an hour at lower doses. L-368,899 is extensively metabolized, with less than 10% of the dose excreted unchanged. The primary route of elimination is through the feces. Interestingly, pharmacokinetic studies in rats have revealed gender differences, with female rats showing higher plasma drug concentrations, which is attributed to a lower metabolic capacity in female rat liver microsomes.

Conclusion

This compound is a well-characterized, potent, and selective oxytocin receptor antagonist. Its oral bioavailability and ability to penetrate the central nervous system make it a versatile tool for a wide range of in vitro and in vivo studies. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working to understand the multifaceted roles of the oxytocin system in health and disease.

Methodological & Application

Application Notes and Protocols: L-368,899 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Initially developed for its potential use in preventing premature labor, it has since become an invaluable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1][3] As a small molecule capable of crossing the blood-brain barrier, L-368,899 is suitable for both peripheral and central nervous system studies, allowing researchers to explore the roles of oxytocin in processes ranging from uterine contractions to complex social behaviors.[1][3]

Mechanism of Action The primary mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor, which is a G-protein coupled receptor (GPCR).[1] It binds to the OTR with high affinity, thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade.[1][4] The OTR is primarily coupled to the Gq/11 family of G-proteins.[1] By blocking OTR activation, L-368,899 inhibits the Gq/11-mediated pathway, which prevents the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately blocking the release of intracellular calcium and subsequent physiological responses.[1]

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Activates Response Physiological Response PKC->Response Ca Ca²⁺ Release Ca->Response ER->Ca OXT Oxytocin OXT->OTR Binds & Activates L368 L-368,899 L368->OTR Blocks

Caption: OTR signaling pathway and inhibition by L-368,899.

Quantitative Data Summary

The following tables summarize the binding affinity, selectivity, and pharmacokinetic properties of this compound.

Table 1: Binding Affinity and Selectivity

Receptor Species / Tissue Metric Value (nM) Citations
Oxytocin Receptor Rat Uterus IC₅₀ 8.9 [2][5][6][7][8]
Oxytocin Receptor Human Uterus IC₅₀ 26 [2][6][7][8]
Oxytocin Receptor Coyote Brain Kᵢ 12.38 [9]
Vasopressin V₁ₐ General IC₅₀ 370 [5][7]
Vasopressin V₂ General IC₅₀ 570 [5][7]
Vasopressin V₁ₐ Coyote Brain Kᵢ 511.6 [9]
Vasopressin V₁ₐ Human Liver IC₅₀ 510 [2]
Vasopressin V₁ₐ Human Kidney IC₅₀ 960 [2]
Vasopressin V₁ₐ Rat Liver IC₅₀ 890 [2]

| Vasopressin V₁ₐ | Rat Kidney | IC₅₀ | 2400 |[2] |

Table 2: Pharmacokinetic Parameters

Parameter Species Value Dose / Route Citations
t₁/₂ Rat & Dog ~2 hr Single IV Injection [2][10]
Plasma Clearance Rat & Dog 23 - 36 ml/min/kg IV [2][10]
Vdss Rat 2.0 - 2.6 L/kg IV [2][10]
Vdss Dog 3.4 - 4.9 L/kg IV [2][10]
Oral Bioavailability Female Rat 14% 5 mg/kg [2][11]
Oral Bioavailability Male Rat 18% 5 mg/kg [2][11]
Oral Bioavailability Female Rat 17% 25 mg/kg [2]

| Oral Bioavailability | Male Rat | 41% | 25 mg/kg |[2] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions and In Vivo Formulations

This protocol outlines the preparation of stock solutions and ready-to-use formulations for in vivo experiments.

A. Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)[9]

  • PEG300[11]

  • Tween 80[11]

  • Saline (0.9% NaCl) or PBS[11]

  • Sterile vials

  • Sonicator

B. Stock Solution Preparation (e.g., 10 mM in DMSO):

  • Based on the batch-specific molecular weight, calculate the mass of this compound required to prepare a 10 mM stock solution.[5]

  • Aseptically add the calculated mass to a sterile vial.

  • Add the required volume of DMSO to the vial.[9]

  • If necessary, use sonication and gentle warming to aid dissolution.[2][11]

  • Store the stock solution at -80°C for long-term storage.[11]

C. In Vivo Formulation (Example): A common formulation for oral or parenteral administration is a co-solvent mixture. The following is an example formulation for a final concentration of 5 mg/mL: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[11]

  • Start with the required volume of the DMSO stock solution.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween 80 and mix until the solution is clear.

  • Add Saline/PBS to reach the final volume and mix thoroughly.

  • It is recommended to prepare this working solution fresh on the day of the experiment.[2]

Preparation_Workflow cluster_stock Stock Solution (DMSO) cluster_invivo In Vivo Formulation weigh Weigh L-368,899 Powder add_dmso Add DMSO weigh->add_dmso dissolve Sonicate to Dissolve add_dmso->dissolve store Store at -80°C dissolve->store start Take Aliquot of Stock Solution add_peg Add PEG300 start->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline/PBS add_tween->add_saline ready Ready for Use (Prepare Fresh) add_saline->ready

Caption: Workflow for preparing L-368,899 solutions.

Protocol 2: In Vitro Competitive Binding Assay (Receptor Autoradiography)

This protocol is for determining the binding affinity (Kᵢ) of L-368,899 for the oxytocin receptor in tissue sections.[1][9]

A. Materials:

  • Cryostat and microscope slides

  • Radioligand (e.g., [¹²⁵I]-OVTA for OTR)[1]

  • This compound

  • Incubation buffer

  • Wash buffer

  • Phosphor imaging screens and scanner[1]

B. Procedure:

  • Tissue Preparation: Brains or other tissues of interest are sectioned on a cryostat (e.g., 20 µm thickness) and thaw-mounted onto microscope slides.[1]

  • Competitive Binding:

    • Incubate the slides with a constant, low concentration of the radioligand (e.g., [¹²⁵I]-OVTA).

    • Co-incubate with increasing concentrations of the competitor, L-368,899. A wide range should be used to generate a full competition curve (e.g., 10⁻¹³ M to 10⁻⁵ M).[1][9]

    • Incubation is typically carried out for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

  • Washing: After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand. This typically involves multiple short washes.

  • Drying and Exposure: Dry the slides quickly under a stream of cool air. Appose the dried slides to a phosphor imaging screen in a light-tight cassette. Exposure time will vary depending on the radioligand and tissue but can range from 24 to 72 hours.

  • Imaging and Analysis:

    • Scan the imaging screens using a phosphor imager.

    • Quantify the signal intensity in the regions of interest.

    • Plot the specific binding (as a percentage of maximum binding) against the log concentration of L-368,899.

    • Use non-linear regression analysis to fit the data to a one-site competition model and calculate the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow prep Prepare Tissue Sections incubate Incubate with Radioligand + Competitor (L-368,899) prep->incubate wash Wash to Remove Unbound Ligand incubate->wash expose Expose to Phosphor Screen wash->expose scan Scan Screen & Quantify expose->scan analyze Generate Curve & Calculate IC₅₀/Kᵢ scan->analyze

Caption: Workflow for a competitive binding autoradiography assay.

Protocol 3: In Vivo Uterine Contraction Assay

This protocol is used to assess the ability of L-368,899 to antagonize oxytocin-induced uterine contractions in an anesthetized animal model (e.g., rat).[1]

A. Materials:

  • Anesthetic

  • This compound formulation

  • Oxytocin solution

  • Surgical instruments

  • Water-filled balloon-tipped cannula

  • Pressure transducer and data acquisition system

B. Procedure:

  • Animal Preparation: Anesthetize a female rat (e.g., on the day of estrus).

  • Surgical cannulation: Expose a uterine horn and carefully insert a water-filled balloon-tipped cannula to monitor intrauterine pressure. Connect the cannula to a pressure transducer.

  • Baseline Measurement: Allow the animal to stabilize and record baseline uterine activity for a defined period (e.g., 30 minutes).

  • Antagonist Administration: Administer L-368,899 at the desired dose via the chosen route (e.g., a single intravenous bolus).[1]

  • Oxytocin Challenge: After a set time following L-368,899 administration (e.g., 15-30 minutes), administer a bolus of oxytocin to induce uterine contractions.[1] The oxytocin challenge can be repeated at various time points to assess the duration of action.

  • Data Acquisition and Analysis:

    • Continuously record the frequency and amplitude of uterine contractions.

    • Quantify the contractile response by calculating the integrated area under the curve (AUC) for a defined period following the oxytocin challenge.

    • Compare the AUC in L-368,899-treated animals to vehicle-treated controls.

    • The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (ED₅₀) can be calculated by testing a range of antagonist doses.[7]

Contraction_Assay_Workflow anesthetize Anesthetize Animal cannulate Cannulate Uterine Horn anesthetize->cannulate baseline Record Baseline Activity cannulate->baseline admin_l368 Administer L-368,899 or Vehicle baseline->admin_l368 admin_oxt Administer Oxytocin Challenge admin_l368->admin_oxt record Record Contractile Response admin_oxt->record analyze Calculate AUC & Determine ED₅₀ record->analyze

Caption: Workflow for an in vivo uterine contraction assay.

References

Application Notes and Protocols for In Vivo Administration of L-368,899 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3][4] Initially developed for its potential to manage preterm labor, it has become an invaluable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[2][5][6] Its ability to cross the blood-brain barrier allows for the study of both peripheral and central oxytocinergic pathways, making it suitable for research in neuroscience, reproductive biology, and social behavior.[2][3][6][7]

These application notes provide a comprehensive guide for the in vivo administration of L-368,899, including its mechanism of action, pharmacokinetic data, and detailed experimental protocols.

Mechanism of Action

The primary mechanism of L-368,899 is competitive antagonism at the oxytocin receptor, which is a G-protein coupled receptor (GPCR).[2] It binds to the OTR with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling.[2][8] The OTR is primarily coupled to the Gq/11 family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels, leading to physiological responses such as uterine contractions.[5] L-368,899 effectively blocks this entire pathway.[2]

OTR_Pathway cluster_inhibition Inhibition by L-368,899 cluster_pathway Signaling Cascade L-368,899 L-368,899 OTR Oxytocin Receptor (OTR) L-368,899->OTR Blocks Gq11 Gq/11 OTR->Gq11 Activates Oxytocin Oxytocin Oxytocin->OTR Binds PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces Response Physiological Response (e.g., Uterine Contraction) Ca_release->Response Leads to

Figure 1: Oxytocin Receptor signaling and inhibition by L-368,899.

Data Presentation

Quantitative data from in vivo and in vitro studies are summarized below for easy reference and comparison.

Table 1: Pharmacokinetic Parameters of L-368,899 Following Intravenous (IV) Administration

Species Dose (mg/kg) Half-life (t½) Plasma Clearance (mL/min/kg) Volume of Distribution (Vdss) (L/kg) Reference
Rat (Female) 1, 2.5 ~2 hr 23 - 36 2.0 - 2.6 [9]
10 ~2 hr 18 2.0 - 2.6 [9]
Rat (Male) 1, 2.5, 10 ~2 hr 23 - 36 2.0 - 2.6 [9]

| Dog (Female) | 1, 2.5, 10 | ~2 hr | 23 - 36 | 3.4 - 4.9 |[9] |

Table 2: Oral Bioavailability and Peak Plasma Concentration (Cmax) of L-368,899

Species Dose (mg/kg, oral) Oral Bioavailability (%) Time to Cmax (hr) Reference
Rat (Female) 5 14% < 1 [1][9]
25 Not calculated (non-linear kinetics) 1 - 4 [9]
Rat (Male) 5 18% < 1 [1][9]
25 41% < 1 [9]
Dog (Female) 5 17% < 1 [9]

| | 33 | 41% | 1 - 4 |[9] |

Table 3: Receptor Binding Affinity and Selectivity

Receptor Species/Tissue IC50 / Ki Selectivity vs. OTR Reference
Oxytocin Receptor (OTR) Rat Uterus IC50: 8.9 nM - [1][10]
Human Uterus IC50: 26 nM - [1]
Coyote Ki: 12.38 nM - [7]
Vasopressin V1a Receptor Rat Liver IC50: 890 nM >40-fold [1][10]
Coyote Ki: 511.6 nM ~41-fold [7]

| Vasopressin V2 Receptor | Rat Kidney | IC50: 2400 nM | >40-fold |[1][10] |

Table 4: In Vivo Dosing Regimens Used in Preclinical Studies

Species Dose (mg/kg) Route of Administration Observed Effect / Study Type Reference
Mouse 3, 10 Intraperitoneal (IP) Impaired sex preference; rank fluctuation [11]
Rat 0.35 (ED50) Intravenous (IV) Inhibition of uterine contractions [3]
Coyote 3 Intramuscular (IM) Pharmacokinetic analysis [12]

| Rhesus Monkey | 1, 3 | Not specified | Reduced infant interest and sexual behavior |[5][11] |

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a stable and injectable solution of L-368,899 for in vivo experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer and/or sonicator

Procedure (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [1]

  • Calculate Required Amount: Determine the total volume of the dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 5-10 mL/kg for oral gavage or 1-5 mL/kg for injection). Calculate the total mass of L-368,899 required for your target concentration (e.g., for a 1 mg/mL solution, you need 1 mg of drug per 1 mL of vehicle).

  • Dissolve in DMSO: Weigh the required amount of this compound powder and place it in a sterile vial. Add 10% of the final desired volume as DMSO. Vortex or sonicate until the powder is completely dissolved.

  • Add PEG300: Add 40% of the final desired volume as PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.

  • Add Tween-80: Add 5% of the final desired volume as Tween-80. Mix thoroughly.

  • Add Saline: Add 45% of the final desired volume as sterile saline. Mix until a homogenous and clear solution is formed.

  • Final Check: Inspect the solution for any precipitation or phase separation. If observed, gentle warming and/or sonication can be used to aid dissolution.[1]

  • Storage and Use: It is highly recommended to prepare this working solution fresh on the day of the experiment.[1]

Note: The solubility in this vehicle is ≥ 5 mg/mL.[1] For different routes of administration or animal models, the vehicle composition may need to be optimized.

Protocol 2: In Vivo Uterine Contraction Assay in Rats [2]

Objective: To assess the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions.

Materials:

  • Adult female rats (e.g., Sprague-Dawley)

  • Anesthetic (e.g., urethane (B1682113) or ketamine/xylazine)

  • L-368,899 solution (prepared as in Protocol 1)

  • Oxytocin solution

  • Intrauterine balloon-tipped cannula

  • Pressure transducer and polygraph for recording

  • Cannulas for intravenous administration (e.g., jugular vein)

Uterine_Assay_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure Anesthetize 1. Anesthetize Rat Cannulate_Vein 2. Cannulate Jugular Vein (for drug administration) Anesthetize->Cannulate_Vein Cannulate_Uterus 3. Insert Balloon Cannula into Uterine Horn Cannulate_Vein->Cannulate_Uterus Baseline 4. Record Baseline Uterine Activity Admin_L368 5. Administer L-368,899 (IV) Baseline->Admin_L368 OT_Challenge 6. Administer Oxytocin Bolus (to induce contractions) Admin_L368->OT_Challenge Record 7. Continuously Record Uterine Pressure OT_Challenge->Record Analyze 8. Analyze Data (Frequency, Amplitude, AUC) Record->Analyze

Figure 2: Experimental workflow for the in vivo uterine contraction assay.

Procedure:

  • Animal Preparation: Anesthetize the rat according to an approved institutional protocol. Insert a cannula into the jugular vein for intravenous administration of compounds.

  • Uterine Cannulation: Perform a laparotomy to expose the uterus. Gently insert a water-filled balloon-tipped cannula into one uterine horn to monitor intrauterine pressure. Connect the cannula to a pressure transducer.

  • Baseline Measurement: Allow the animal to stabilize and record baseline uterine activity for a sufficient period (e.g., 20-30 minutes).

  • Drug Administration: Administer L-368,899 at the desired dose via the jugular vein cannula.

  • Oxytocin Challenge: After a set time following L-368,899 administration (e.g., 15-30 minutes), administer an intravenous bolus of oxytocin to induce uterine contractions.

  • Data Acquisition: Continuously record the uterine contractile activity (frequency and amplitude) using the pressure transducer and polygraph system.

  • Data Analysis: Quantify the contractile response by calculating the integrated area under the curve (AUC) for a defined period post-oxytocin challenge. Determine the dose of L-368,899 required to inhibit the oxytocin-induced response by 50% (ED50).

Protocol 3: General Pharmacokinetic (PK) Study in Rodents

Objective: To determine the pharmacokinetic profile of L-368,899 after a single administration.

Materials:

  • Male and/or female rodents (e.g., Sprague-Dawley rats)

  • L-368,899 solution (prepared for IV or oral route)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant like EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

PK_Workflow start Start dosing 1. Dose Animals (IV or Oral) start->dosing sampling 2. Collect Blood Samples at Pre-defined Time Points dosing->sampling processing 3. Process Blood to Plasma (Centrifugation) sampling->processing analysis 4. Quantify Drug Concentration in Plasma (e.g., LC-MS/MS) processing->analysis pk_calc 5. Calculate PK Parameters (t½, Cmax, AUC, etc.) analysis->pk_calc end End pk_calc->end

Figure 3: General workflow for a pharmacokinetic study.

Procedure:

  • Animal Dosing: Administer a single dose of L-368,899 to a cohort of animals either intravenously (e.g., via tail vein) or orally (via gavage). Doses can be selected from Table 1 and Table 2 (e.g., 2.5 mg/kg IV or 5 mg/kg oral).[9]

  • Blood Sampling: Collect blood samples (e.g., ~100-200 µL) at multiple time points post-dosing. A typical schedule might include: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.

  • Plasma Preparation: Immediately process the blood samples by centrifuging at ~2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma to labeled tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of L-368,899 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and half-life.

References

Application Notes and Protocols for L-368,899 Hydrochloride in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor (OTR) antagonist, in rodent research. This document outlines recommended dosages, administration protocols, and key experimental methodologies, supported by quantitative data and visualizations to facilitate experimental design and execution. L-368,899 is a valuable tool for investigating the physiological and behavioral roles of the oxytocin system due to its oral bioavailability and ability to cross the blood-brain barrier.[1][2]

Data Presentation

This compound Dosage and Administration in Rodents

The following table summarizes dosages and administration routes for this compound used in various rodent studies. It is recommended to dissolve this compound in saline for in vivo administration.[3][4]

SpeciesAdministration RouteDosage RangeStudy FocusReference
RatIntravenous (i.v.)0.1 - 10 mg/kgUterine Contractions, Pharmacokinetics[5][6][7]
RatIntraduodenal (i.d.)3 - 30 mg/kgUterine Contractions[6]
RatOral (p.o.)5 - 100 mg/kgPharmacokinetics, Bioavailability[5][7][8]
MouseIntraperitoneal (i.p.)1 - 10 mg/kgSocial Behavior, Ethanol Self-Administration[3][4][6]
Pharmacokinetic Parameters of L-368,899 in Rats

This table presents key pharmacokinetic parameters of L-368,899 following different administration routes in rats. These values are crucial for designing dosing schedules and interpreting experimental outcomes.

ParameterIntravenous (i.v.)Oral (p.o.)Reference
Dosage 1, 2.5, 10 mg/kg5, 25, 100 mg/kg[5][7]
Half-life (t1/2) ~2 hoursNot explicitly stated[5][7]
Plasma Clearance 23 - 36 mL/min/kgNot applicable[5][7]
Volume of Distribution (Vdss) 2.0 - 2.6 L/kgNot applicable[5][7]
Time to Max. Concentration (Cmax) Not applicable<1 hour (low dose) to 4 hours (high dose)[5][7]
Oral Bioavailability Not applicable14-18% (5 mg/kg), 41% (25 mg/kg, male)[5][7][8]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile solution of this compound for administration to rodents.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional, recommended for higher concentrations)

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Add the required volume of sterile 0.9% saline to the vial.

  • Vortex the solution until the powder is completely dissolved. For higher concentrations, sonication may be necessary to aid dissolution.[8]

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the prepared solution appropriately. For short-term storage, 4°C is recommended. For long-term storage, aliquots can be stored at -20°C or -80°C.[3]

In Vivo Uterine Contraction Assay in Rats

Objective: To assess the efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions in vivo.[1]

Materials:

  • Adult female rats (e.g., Sprague-Dawley)

  • Anesthetic

  • This compound solution

  • Oxytocin solution

  • Intrauterine balloon-tipped cannula

  • Pressure transducer and polygraph

  • Surgical instruments

Procedure:

  • Anesthetize the rat according to approved institutional protocols.

  • Surgically expose the uterus and insert a water-filled balloon-tipped cannula into one uterine horn to monitor intrauterine pressure.[1]

  • Establish a stable baseline of uterine activity.

  • Administer this compound via the desired route (e.g., intravenous bolus).[1]

  • After a predetermined time, administer a bolus of oxytocin to induce uterine contractions.[1]

  • Continuously record the frequency and amplitude of uterine contractions using the pressure transducer and polygraph.[1]

  • The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) can be calculated to determine its potency.[1]

Social Behavior Assessment in Mice: Tube Test for Social Dominance

Objective: To evaluate the effect of L-368,899 on social rank and dominance behavior in male mice.

Materials:

  • Adult male mice (e.g., C57BL/6J), group-housed

  • This compound solution

  • Clear acrylic tube (e.g., 3 cm diameter, 30 cm length)

  • Testing arena

Procedure:

  • Habituation and Training: For several days prior to testing, habituate the mice to the testing arena and the tube. Train each mouse to traverse the tube from both ends.

  • Baseline Social Rank Determination: Conduct a round-robin tournament where pairs of mice are released from opposite ends of the tube. The mouse that first pushes the other out of the tube is deemed the winner. Repeat this over several days to establish a stable social hierarchy.

  • Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal injection to mice of a specific rank (e.g., first- or second-rank).[3]

  • Post-Treatment Testing: After a set time following injection (e.g., 30 minutes), repeat the tube test to assess any changes in social rank or dominance behavior.

  • Data Analysis: Analyze the win-loss records before and after drug administration to determine if L-368,899 affects the established social hierarchy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds and Activates L-368,899 L-368,899 L-368,899->OTR Blocks Gq_11 Gq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER/SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Physiological/ Behavioral Responses Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Oxytocin receptor signaling and inhibition by L-368,899.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Prepare L-368,899 Hydrochloride Solution Animal_Habituation Acclimate Rodents to Experimental Conditions Formulation->Animal_Habituation Baseline Establish Baseline Measures (e.g., social rank, uterine activity) Animal_Habituation->Baseline Administration Administer L-368,899 or Vehicle (i.p., i.v., or p.o.) Baseline->Administration Behavioral_Assay Conduct Behavioral or Physiological Assay Administration->Behavioral_Assay Data_Collection Record and Quantify Data Behavioral_Assay->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results and Draw Conclusions Statistical_Analysis->Interpretation

Caption: General experimental workflow for rodent studies with L-368,899.

References

Application Notes and Protocols for L-368,899 Hydrochloride Intravenous Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] It is a valuable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[2] L-368,899 competitively binds to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[2] This blockade of OTR activation inhibits physiological responses normally triggered by oxytocin, such as uterine contractions.[2] This document provides detailed application notes and protocols for the intravenous administration of this compound in a research setting.

Data Presentation

Binding Affinity and Selectivity

This compound demonstrates high affinity for the oxytocin receptor with significant selectivity over vasopressin receptors.

ReceptorSpeciesIC50 (nM)Reference
Oxytocin ReceptorRat (uterus)8.9[1]
Oxytocin ReceptorHuman (uterus)26[1]
Vasopressin V1a Receptor-370
Vasopressin V2 Receptor-570
Pharmacokinetic Parameters (Intravenous Administration)

Following a single intravenous injection, L-368,899 exhibits the following pharmacokinetic properties in rats and dogs.

ParameterSpeciesDose (mg/kg)ValueReference
Half-life (t½) Rat & Dog1, 2.5, 10~2 hours[1][4]
Plasma Clearance Rat1, 2.523-36 ml/min/kg[1][4]
Rat (female)1018 ml/min/kg[4][5]
Dog1, 2.5, 1023-36 ml/min/kg[1][4]
Volume of Distribution (Vdss) Rat1, 2.5, 102.0-2.6 L/kg[1][4]
Dog1, 2.5, 103.4-4.9 L/kg[1][4]

Signaling Pathway

The primary mechanism of action of L-368,899 is the competitive antagonism of the oxytocin receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[2] By blocking oxytocin binding, L-368,899 inhibits the subsequent signaling cascade.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Oxytocin Oxytocin Oxytocin->OTR Binds L368899 L-368,899 L368899->OTR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., muscle contraction) PKC->Response Phosphorylates targets Ca->Response

Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.

Experimental Protocols

Preparation of this compound for Intravenous Injection

This protocol describes the preparation of a stock solution and a final dosing solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (e.g., 5 mg/mL):

    • Due to the solubility characteristics, a co-solvent system is recommended. The following formulation has been shown to yield a clear solution.[1]

    • In a sterile vial, combine the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

    • For example, to prepare 1 mL of vehicle, add 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.

    • Vortex thoroughly to ensure a homogenous mixture.

    • Weigh the required amount of this compound powder and add it to the prepared vehicle to achieve the desired stock concentration (e.g., 5 mg/mL).

    • Vortex the mixture until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Final Dosing Solution Preparation:

    • The stock solution can be diluted with sterile saline to achieve the final desired concentration for injection. The final concentration will depend on the animal's weight and the desired dose.

    • For example, if the desired dose is 1 mg/kg and the animal weighs 250 g, the total dose is 0.25 mg. If the injection volume is 0.5 mL, the final concentration of the dosing solution should be 0.5 mg/mL.

    • Calculate the required volume of the stock solution and dilute it with the appropriate volume of sterile saline in a new sterile vial.

    • Vortex the final dosing solution to ensure it is well-mixed.

Intravenous Injection Protocol (Rodent Model)

This protocol is a general guideline for intravenous administration of this compound to a rodent model (e.g., rat) via the tail vein.

Materials:

  • Prepared this compound dosing solution

  • Rodent restrainer

  • Heat lamp or warm water to dilate the tail vein

  • Sterile insulin (B600854) syringes (e.g., 27-30 gauge)

  • 70% ethanol (B145695)

  • Gauze pads

Procedure:

  • Animal Preparation:

    • Accurately weigh the animal to determine the correct injection volume.

    • Place the animal in a suitable restrainer to immobilize it and expose the tail.

    • Warm the tail using a heat lamp or by immersing it in warm water for a few minutes to cause vasodilation, making the lateral tail veins more visible and accessible.

  • Injection Site Preparation:

    • Wipe the tail with a gauze pad soaked in 70% ethanol to clean the injection site.

  • Intravenous Administration:

    • Draw the calculated volume of the this compound dosing solution into a sterile syringe, ensuring there are no air bubbles.

    • Position the needle, bevel up, parallel to one of the lateral tail veins.

    • Carefully insert the needle into the vein. A slight "flashback" of blood into the hub of the needle may be observed upon successful entry.

    • Inject the solution slowly and steadily. Monitor the animal for any signs of distress. If swelling occurs at the injection site, the needle is likely not in the vein; withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.

    • Once the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions.

    • The timing of subsequent experimental procedures should be based on the known pharmacokinetics of L-368,899, with peak effects expected shortly after IV administration.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Prepare Vehicle (DMSO, PEG300, Tween-80, Saline) B Dissolve L-368,899 HCl in Vehicle (Stock Solution) A->B C Dilute Stock Solution to Final Dosing Concentration B->C D Weigh Animal & Calculate Injection Volume C->D E Restrain Animal & Prepare Injection Site D->E F Administer via Intravenous (Tail Vein) Injection E->F G Monitor Animal for Adverse Reactions F->G H Proceed with Experimental Paradigm G->H

Caption: Experimental Workflow for Intravenous Injection of L-368,899.

References

Application Notes and Protocols for L-368,899 Hydrochloride Oral Gavage Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It is a valuable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1] Due to its ability to cross the blood-brain barrier, L-368,899 is suitable for both peripheral and central nervous system studies.[1][3] These application notes provide detailed protocols for the oral gavage administration of this compound, along with relevant quantitative data and a summary of its mechanism of action.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] The OTR is primarily coupled to the Gq/11 family of G-proteins.[1] Blockade of OTR activation by L-368,899 inhibits the Gq/11-mediated signaling pathway, thereby preventing physiological responses triggered by oxytocin, such as uterine contractions.[1][4]

Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899

Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) (Gq/11-coupled GPCR) Oxytocin->OTR Binds to Gq11 Gq/11 Protein OTR->Gq11 Activates L368899 L-368,899 L368899->OTR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Uterine Contractions) Ca2->Response PKC->Response

Caption: Inhibition of the Oxytocin Receptor Signaling Pathway by L-368,899.

Quantitative Data

The following tables summarize the binding affinity and pharmacokinetic parameters of this compound.

Table 1: In Vitro Binding Affinity of L-368,899
Receptor/TissueSpeciesIC₅₀ (nM)
Oxytocin Receptor (Uterus)Rat8.9[2][5]
Oxytocin Receptor (Uterus)Human26[2][5]
Vasopressin V₁ₐ Receptor-370
Vasopressin V₂ Receptor-570
Table 2: Pharmacokinetic Parameters of L-368,899 Following Oral Administration in Rats
DoseSexCₘₐₓ (µg/mL)Tₘₐₓ (hr)AUC (µg·hr/mL)Oral Bioavailability (%)
5 mg/kgFemale---14[2][6][7]
5 mg/kgMale---18[2][6][7]
25 mg/kgFemale-<14.5-fold higher than male-
25 mg/kgMale-<1-41[6]
100 mg/kgFemale-1-4~8-fold increase from 25 mg/kg-

Note: Dashes indicate data not explicitly provided in the cited sources.

Table 3: Pharmacokinetic Parameters of L-368,899 in Rats and Dogs (IV Administration)
SpeciesDose (mg/kg)t₁/₂ (hr)Plasma Clearance (mL/min/kg)Vdss (L/kg)
Rat1, 2.5, 10~2[2][6]23 - 36[2][6]2.0 - 2.6[2][6]
Dog1, 2.5, 10~2[2][6]23 - 36[2][6]3.4 - 4.9[2][6]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[7]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume. The molecular weight of this compound is 627.68 g/mol .

  • Weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Prepare the vehicle solution. For example, to prepare 10 mL of the vehicle mentioned above, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.

  • Add a small amount of the vehicle to the microcentrifuge tube containing the this compound powder.

  • Vortex the mixture thoroughly to begin dissolving the compound.

  • Sonicate the mixture to aid in dissolution.[7]

  • Gradually add the remaining vehicle to reach the final desired volume, vortexing intermittently.

  • Ensure the final solution is homogenous before administration. Store appropriately based on stability data, though fresh preparation is recommended.

Protocol 2: Oral Gavage Administration in Rodents

Materials:

  • Prepared this compound solution

  • Animal scale

  • Appropriate size gavage needle (e.g., 18-20 gauge, 1.5-2 inches for rats)

  • Syringe (e.g., 1 mL)

  • Experimental animal (e.g., rat)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Weigh the animal to determine the correct volume of the drug solution to administer.

  • Draw the calculated volume of the L-368,899 solution into the syringe.

  • Securely restrain the animal. For rats, this can be done by grasping the animal firmly by the loose skin over the shoulders and neck.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Ensure proper placement in the esophagus and not the trachea. A slight curvature of the needle can help prevent entry into the trachea.

  • Slowly depress the syringe plunger to deliver the solution.

  • Withdraw the gavage needle gently.

  • Monitor the animal for a short period after administration for any signs of distress.

  • Return the animal to its cage.

Experimental Workflow for In Vivo Studies

A Animal Acclimation B Baseline Measurements (e.g., behavioral, physiological) A->B D Oral Gavage Administration of L-368,899 or Vehicle B->D C Preparation of L-368,899 Solution C->D E Post-Administration Monitoring and Data Collection (e.g., behavioral assays, blood sampling) D->E F Data Analysis and Interpretation E->F

Caption: General Experimental Workflow for Oral Gavage Administration of L-368,899.

Safety Precautions

Researchers should handle this compound with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines. Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals.[8]

References

Application Notes and Protocols: L-368,899 Hydrochloride in Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Initially developed for the potential management of preterm labor, its ability to cross the blood-brain barrier has made it an invaluable tool in behavioral pharmacology for investigating the central roles of oxytocin.[1][3] This document provides detailed application notes and protocols for the use of L-368,899 in studying the effects of oxytocin signaling on behavior, particularly social behaviors.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and activating downstream signaling pathways. The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[1][4] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and various physiological and behavioral responses. By blocking this initial binding step, L-368,899 effectively inhibits oxytocin-mediated signaling.

Visualization of the Signaling Pathway

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OXT Oxytocin OTR Oxytocin Receptor (OTR) OXT->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks Gq11 Gq/11 Protein OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Response Cellular & Behavioral Responses Ca_release->Response PKC->Response

Caption: Oxytocin signaling pathway and inhibition by L-368,899.

Data Presentation

Binding Affinity and Potency of L-368,899
Species/TissueParameterValue (nM)Reference
Rat UterusIC₅₀8.9[2]
Human UterusIC₅₀26[2]
Coyote Brain (OXTR)Kᵢ12.38[5][6]
Coyote Brain (AVPR1a)Kᵢ511.6[5]
Human (V1a Receptor)IC₅₀370[7]
Human (V2 Receptor)IC₅₀570[7]

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitor constant.

In Vivo Efficacy of L-368,899 in Rats
Administration RouteParameterValue (mg/kg)EffectReference
Intravenous (i.v.)AD₅₀0.35Antagonism of OT-stimulated uterine contractions[2]
Intraduodenal (i.d.)AD₅₀7Inhibition of the contractile effects of OT[2]

AD₅₀: The dose required to reduce the response to oxytocin by 50%.

Experimental Protocols

Protocol 1: Social Preference/Avoidance Test in Rodents

This protocol is designed to assess the role of oxytocin in social motivation by administering L-368,899.

1. Materials:

  • This compound (e.g., Tocris, Cat. No. 2641)

  • Vehicle (e.g., sterile saline or a solution of 5% DMSO in 95% saline)[8]

  • Standard three-chamber social approach apparatus

  • Novel conspecific (stranger) animal, enclosed in a wire cage

  • Test subjects (mice or rats)

2. Procedure:

  • Habituation: Acclimate the test subjects to the testing room for at least 60 minutes before the experiment.

  • Drug Administration:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Administer L-368,899 (doses typically range from 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[9][10]

    • Allow for a 30-minute pre-treatment period before starting the behavioral test.[8][10]

  • Behavioral Testing (Three-Chamber Assay):

    • Place the test subject in the center chamber of the apparatus and allow it to explore all three chambers for a 10-minute habituation period.

    • Place a novel, unfamiliar conspecific in a wire cage in one of the side chambers. Place an empty wire cage in the opposite chamber.

    • Place the test subject back in the center chamber and allow it to explore all three chambers for a 10-minute test period.

    • Record the time spent in each chamber and the time spent interacting with the wire cage containing the novel animal versus the empty cage.

  • Data Analysis:

    • Calculate a social preference index as (Time with novel animal - Time with empty cage) / (Total time).

    • Compare the preference indices between the L-368,899-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Investigation of Social Rank in Mice (Tube Test)

This protocol, adapted from descriptions of the tube test, assesses the effect of L-368,899 on social dominance.[9]

1. Materials:

  • This compound

  • Vehicle

  • Clear acrylic tube, slightly larger in diameter than the mice, with a length of approximately 30 cm.

  • Home cages for group-housed male mice.

2. Procedure:

  • Establishment of Social Hierarchy:

    • House male mice in groups of four for at least a week to allow for the natural establishment of a social hierarchy.

    • Conduct baseline tube tests for three consecutive days to confirm a stable hierarchy. In each trial, two mice are released from opposite ends of the tube. The "winner" is the mouse that forces the other to retreat.

  • Drug Administration:

    • On the test day, administer L-368,899 (e.g., 10 mg/kg, i.p.) to the first- or second-ranked mouse in the hierarchy.[9] Administer vehicle to control animals.

    • Wait for a 30-minute pre-treatment period.

  • Behavioral Testing:

    • Conduct the tube test by pairing the treated mouse with other mice from its home cage.

    • Record the winner and loser of each bout.

  • Data Analysis:

    • Analyze whether the administration of L-368,899 alters the social rank of the treated mouse. This can be quantified by changes in the win/loss ratio against other cage mates.

Visualization of Experimental Workflow

Behavioral_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimation Acclimation of Subjects (e.g., 60 min) drug_prep Prepare L-368,899 and Vehicle Solutions acclimation->drug_prep grouping Group Subjects (Treatment vs. Control) drug_prep->grouping injection Administer L-368,899 or Vehicle (e.g., i.p. injection) grouping->injection pretreatment Pre-treatment Period (e.g., 30 min) injection->pretreatment behavioral_assay Conduct Behavioral Assay (e.g., Social Preference, Tube Test) pretreatment->behavioral_assay recording Record Behavioral Data behavioral_assay->recording quantification Quantify Behavioral Metrics (e.g., Interaction Time, Rank) recording->quantification statistics Statistical Analysis (e.g., ANOVA, t-test) quantification->statistics interpretation Interpret Results statistics->interpretation

Caption: General workflow for a behavioral pharmacology experiment.

Concluding Remarks

This compound is a critical pharmacological tool for elucidating the role of the oxytocin system in behavior.[1] Its ability to antagonize central oxytocin receptors following peripheral administration allows for a wide range of in vivo studies.[5][11] The protocols and data presented here provide a foundation for designing and conducting experiments to investigate the multifaceted roles of oxytocin in social cognition and other behavioral processes. Researchers should note that while L-368,899 is highly selective for the oxytocin receptor over vasopressin receptors, careful consideration of dosage and potential off-target effects is always warranted.[5][7]

References

Application Notes and Protocols for L-368,899 Hydrochloride in Fear Conditioning Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] With its ability to cross the blood-brain barrier and its high oral bioavailability, L-368,899 has become a critical pharmacological tool for investigating the central mechanisms of oxytocin.[4] In the field of neuroscience, this antagonist is instrumental in elucidating the role of endogenous oxytocin in complex behaviors, including fear and anxiety. Fear conditioning is a widely used behavioral paradigm to study the acquisition, consolidation, retrieval, and extinction of fear memories. By blocking the action of oxytocin at its receptor, researchers can probe the necessity of oxytocinergic signaling in these distinct phases of fear memory processing.

These application notes provide a comprehensive overview of the use of L-368,899 in fear conditioning experiments, summarizing key quantitative data and detailing experimental protocols from published research.

Data Presentation: Quantitative Effects of L-368,899 on Fear-Related Behaviors

The following tables summarize the quantitative data from studies utilizing L-368,899 to investigate its impact on fear-related behaviors.

Table 1: Systemic Administration of L-368,899 in Fear and Social Avoidance Paradigms

SpeciesBehavior AssessedDose (mg/kg)RouteTiming of AdministrationKey FindingsReference
MouseSocial Approach/Avoidance1 or 5i.p.30 minutes before testingIncreased social approach in stressed females; decreased social approach in naive males.Duque-Wilckens et al., 2018
MouseObservational Fear5 or 10i.p.Before demonstrator conditioningReduced observational fear in familiar male mice.[3][5]Pisansky et al., 2017
RatSpatial Memory (in the context of stress)5i.p.1 hour before oxytocin administrationInhibited the protective effects of oxytocin on spatial memory retention.[6]Lee et al., 2015

Table 2: Central Administration of L-368,899 in Social Avoidance Paradigms

SpeciesBehavior AssessedDose (per side)Infusion SiteTiming of AdministrationKey FindingsReference
MouseSocial Approach/Vigilance1 µgAnteromedial Bed Nucleus of the Stria Terminalis (BNSTam)30 minutes before testingIncreased social approach and decreased social vigilance in stressed females.Duque-Wilckens et al., 2018

Experimental Protocols

Protocol 1: Investigation of L-368,899 Effects on Social Fear (Avoidance) in Mice

This protocol is adapted from Duque-Wilckens et al., 2018.

Objective: To determine the effect of systemic and central administration of L-368,899 on social avoidance behavior in mice subjected to social defeat stress.

Materials:

  • This compound

  • Sterile saline

  • Artificial cerebrospinal fluid (aCSF)

  • Male and female California mice

  • Social interaction test apparatus

  • For central administration: Stereotaxic apparatus, infusion pumps, cannulas.

Procedure:

A. Systemic Administration:

  • Social Defeat Stress: Induce social stress in experimental mice as required by the experimental design.

  • Drug Preparation: Dissolve this compound in sterile saline to final concentrations for doses of 1 mg/kg and 5 mg/kg.

  • Administration: 30 minutes prior to the social interaction test, administer L-368,899 solution or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Social Interaction Test: Place the mouse in the social interaction arena and record behaviors such as time spent in the interaction zone with a novel conspecific.

B. Central Administration:

  • Surgery: Anesthetize mice and stereotaxically implant bilateral guide cannulas aimed at the anteromedial BNST (BNSTam). Allow for a recovery period.

  • Drug Preparation: Dissolve this compound in aCSF to a concentration that allows for the delivery of 1 µg in 200 nl.

  • Infusion: 30 minutes before the social interaction test, infuse 200 nl of L-368,899 solution or vehicle (aCSF) bilaterally into the BNSTam.

  • Social Interaction Test: Conduct the social interaction test as described above.

Data Analysis:

  • Measure the time spent in the interaction zone and other relevant social behaviors (e.g., vigilance).

  • Compare the behavioral outcomes between the L-368,899-treated groups and the vehicle control groups using appropriate statistical tests (e.g., ANOVA, t-test).

Protocol 2: Investigation of L-368,899 Effects on Observational Fear Conditioning in Mice

This protocol is based on the study by Pisansky et al., 2017.

Objective: To assess the role of endogenous oxytocin in the acquisition of observational fear by using L-368,899.

Materials:

  • This compound

  • Sterile saline

  • C57BL/6J mice (observers and demonstrators)

  • A two-chamber observational fear conditioning apparatus

  • Shock generator

Procedure:

  • Habituation: Habituate observer and demonstrator mice to the apparatus.

  • Drug Preparation: Prepare solutions of L-368,899 in sterile saline for doses of 5 mg/kg and 10 mg/kg.

  • Administration: Administer L-368,899 or vehicle (saline) to the observer mice via i.p. injection prior to the observational conditioning session.

  • Observational Fear Conditioning:

    • Place the observer mouse in one chamber and a familiar demonstrator mouse in the adjacent chamber, separated by a transparent partition.

    • Deliver a series of foot shocks to the demonstrator mouse. The observer mouse witnesses the distress of the demonstrator.

  • Testing: On the following day, place the observer mouse alone into the conditioning context and measure freezing behavior as an index of fear memory.

Data Analysis:

  • Quantify the percentage of time the observer mice spend freezing during the test session.

  • Compare freezing levels between the L-368,899-treated groups and the vehicle-treated group.

Protocol 3: General Cued and Contextual Fear Conditioning

While specific studies detailing the use of L-368,899 in all phases of classical fear conditioning are not as readily available in the provided search results, the following represents a general protocol into which the antagonist can be incorporated.

Objective: To investigate the effect of L-368,899 on the acquisition, consolidation, retrieval, or extinction of cued and contextual fear memory.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Rodents (mice or rats)

  • Fear conditioning chambers equipped with a grid floor for foot shock and a sound generator for the auditory cue.

Procedure:

A. Acquisition:

  • Administration: Administer L-368,899 or vehicle at the desired dose and route (e.g., 5-10 mg/kg, i.p.) 30 minutes before the conditioning session.

  • Conditioning:

    • Place the animal in the conditioning chamber.

    • After a baseline period, present a neutral conditioned stimulus (CS), such as a tone.

    • Co-terminate the CS with a mild foot shock, the unconditioned stimulus (US).

    • Repeat CS-US pairings as per the experimental design.

  • Testing (24 hours later):

    • Contextual Fear: Place the animal back into the original conditioning chamber and measure freezing behavior.

    • Cued Fear: Place the animal in a novel context and, after a baseline period, present the CS (tone) and measure freezing.

B. Consolidation:

  • Conditioning: Conduct the fear conditioning session as described above without any prior drug administration.

  • Administration: Immediately after the conditioning session, administer L-368,899 or vehicle.

  • Testing (24 hours later): Test for contextual and cued fear as described above.

C. Retrieval:

  • Conditioning: Conduct the fear conditioning session.

  • Administration: 24 hours later, administer L-368,899 or vehicle 30 minutes before the memory retrieval test.

  • Testing: Test for contextual and cued fear.

D. Extinction:

  • Conditioning: Conduct the fear conditioning session.

  • Extinction Training (24 hours later):

    • Administer L-368,899 or vehicle 30 minutes before the extinction session.

    • Repeatedly present the CS (for cued extinction in a novel context) or expose the animal to the conditioning context (for contextual extinction) in the absence of the US.

  • Extinction Recall (24 hours later): Test for fear memory to assess the retention of extinction learning.

Data Analysis:

  • For all phases, the primary dependent variable is the percentage of time spent freezing.

  • Compare freezing behavior between L-368,899 and vehicle groups to determine the effect of OTR blockade on the specific phase of fear memory.

Mandatory Visualizations

Fear_Conditioning_Workflow cluster_acq Acquisition Phase cluster_con Consolidation Phase cluster_ret Retrieval Phase cluster_ext Extinction Phase acq_drug L-368,899 / Vehicle Administration acq_cond Fear Conditioning (CS-US Pairing) acq_drug->acq_cond 30 min con_cond Fear Conditioning (CS-US Pairing) con_drug L-368,899 / Vehicle Administration con_cond->con_drug Immediately after ret_cond Fear Conditioning (Day 1) ret_drug L-368,899 / Vehicle Administration (Day 2) ret_test Memory Test (Context/Cue Exposure) ret_drug->ret_test 30 min ext_cond Fear Conditioning (Day 1) ext_drug L-368,899 / Vehicle Administration (Day 2) ext_train Extinction Training (CS alone) ext_drug->ext_train 30 min ext_test Extinction Recall (Day 3) ext_train->ext_test 24 hours

Caption: Experimental workflows for investigating the effects of L-368,899 on different phases of fear memory.

OTR_Signaling_Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gq protein OTR->Gq Activates OT Oxytocin OT->OTR Activates L368899 L-368,899 L368899->OTR Blocks PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Neuronal_Activity Modulation of Neuronal Excitability & Gene Expression Ca_PKC->Neuronal_Activity Leads to

Caption: Simplified signaling pathway of the oxytocin receptor and the antagonistic action of L-368,899.

Concluding Remarks

This compound is an indispensable tool for dissecting the role of the oxytocin system in fear memory processes. The protocols and data presented here provide a foundation for designing and interpreting experiments aimed at understanding how endogenous oxytocin modulates the acquisition, consolidation, retrieval, and extinction of fear. Researchers should carefully consider the timing of administration to target specific memory phases. The variations in effects observed across different paradigms (e.g., classical vs. social fear) highlight the complex and context-dependent nature of oxytocin's role in fear-related behaviors, warranting further investigation.

References

Application Notes and Protocols for L-368,899 Hydrochloride in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent and selective, non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its ability to cross the blood-brain barrier and its high oral bioavailability make it a valuable pharmacological tool for investigating the diverse physiological roles of the oxytocin system, both in the periphery and the central nervous system. In the field of electrophysiology, L-368,899 is instrumental in dissecting the specific contributions of oxytocin receptor activation to neuronal excitability, synaptic transmission, and ion channel function. These application notes provide detailed protocols for the use of this compound in electrophysiological studies on dorsal root ganglion (DRG) neurons and hippocampal CA2 pyramidal neurons.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. The primary signaling pathway of the OTR is coupling to Gq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), modulating various cellular processes, including neuronal excitability.

Quantitative Data

The following tables summarize the binding affinities and pharmacokinetic properties of this compound.

Table 1: Receptor Binding Affinity of L-368,899

ReceptorSpeciesTissueIC50 (nM)Reference
Oxytocin ReceptorRatUterus8.9
Oxytocin ReceptorHumanUterus26
Vasopressin V1a ReceptorHumanLiver370
Vasopressin V2 ReceptorHumanKidney570
Oxytocin ReceptorCoyoteBrain12.38 (Ki)
Vasopressin V1a ReceptorCoyoteBrain511.6 (Ki)

Table 2: Pharmacokinetic Parameters of L-368,899

SpeciesDose (mg/kg)Routet1/2 (hr)Plasma Clearance (ml/min/kg)Vdss (liters/kg)Oral Bioavailability (%)Reference
Rat1, 2.5, 10IV~223-362.0-2.6-
Dog1, 2.5, 10IV~223-363.4-4.9-
Rat (female)5Oral---14
Rat (male)5Oral---18
Rat (female)25Oral---17
Rat (male)25Oral---41

Signaling Pathway and Experimental Workflow

Oxytocin Receptor Signaling Pathway Blockade by L-368,899

cluster_0 Cell Membrane Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq11 Gq/11 OTR->Gq11 Activates L368899 L-368,899 L368899->OTR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: OTR signaling cascade and its inhibition by L-368,899.

General Electrophysiology Experimental Workflow

cluster_workflow Experimental Workflow Prepare Prepare Brain Slices or Isolate DRG Neurons Transfer Transfer to Recording Chamber with ACSF Prepare->Transfer Obtain Obtain Whole-Cell Patch-Clamp Recording Transfer->Obtain Baseline Record Baseline Neuronal Activity Obtain->Baseline Apply_OT Bath Apply Oxytocin Baseline->Apply_OT Record_OT Record Oxytocin-induced Changes Apply_OT->Record_OT Washout Washout Oxytocin Record_OT->Washout Apply_L368899 Bath Apply L-368,899 Washout->Apply_L368899 Apply_OT_L368899 Co-apply Oxytocin and L-368,899 Apply_L368899->Apply_OT_L368899 Record_Blockade Record Effect of L-368,899 on Oxytocin Response Apply_OT_L368899->Record_Blockade Analyze Data Analysis Record_Blockade->Analyze

Caption: Workflow for studying L-368,899 effects on oxytocin-mediated responses.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings from Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to investigate the role of oxytocin receptors in modulating ion channel activity in sensory neurons, using L-368,899 as a selective antagonist. A key application is to determine if observed effects of oxytocin on currents, such as those from acid-sensing ion channels (ASICs), are mediated by the OTR.

1. Preparation of DRG Neurons:

  • Isolate DRGs from rodents following established and ethically approved procedures.

  • Dissociate the ganglia into a single-cell suspension using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration.

  • Plate the dissociated neurons on coated coverslips (e.g., poly-D-lysine and laminin) and culture for 24-48 hours before recording.

2. Solutions:

  • External Solution (ACSF): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with KOH.

  • L-368,899 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.

  • Oxytocin Stock Solution: Prepare a 1 mM stock solution in sterile water. Store at -20°C. Dilute to the final working concentration in the external solution.

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent DRG neurons to a recording chamber continuously perfused with ACSF at room temperature.

  • Obtain whole-cell patch-clamp recordings from small- to medium-diameter neurons (typically nociceptors) using borosilicate glass pipettes (3-5 MΩ).

  • Record membrane currents in voltage-clamp mode or membrane potential in current-clamp mode.

4. Experimental Procedure:

  • Establish a stable whole-cell recording and record baseline activity.

  • To study the effect on ASICs, apply a rapid drop in extracellular pH (e.g., from 7.4 to 6.0) to evoke an inward current.

  • Bath apply oxytocin (e.g., 1 µM) and repeat the acid stimulation to observe any modulation of the ASIC current.

  • After washing out the oxytocin, pre-incubate the neuron with this compound (e.g., 1-10 µM) for 5-10 minutes.

  • Co-apply oxytocin and L-368,899 and repeat the acid stimulation. The blockade of the oxytocin effect by L-368,899 would indicate that the modulation is OTR-dependent. One study demonstrated that L-368,899 did not block the oxytocin-induced inhibition of ASIC currents, suggesting the effect was not mediated by the oxytocin receptor.

Protocol 2: Whole-Cell Patch-Clamp Recordings from Hippocampal CA2 Pyramidal Neurons in Brain Slices

This protocol is for investigating the role of oxytocin receptors in modulating the intrinsic excitability and synaptic plasticity of CA2 pyramidal neurons. L-368,899 is used to confirm that the effects of oxytocin are mediated by OTRs.

1. Preparation of Hippocampal Slices:

  • Anesthetize and decapitate a rodent according to an approved protocol.

  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2, 5% CO2) slicing solution (e.g., a sucrose-based ACSF).

  • Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.

  • Transfer the slices to a holding chamber with oxygenated ACSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

2. Solutions:

  • ACSF: (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2; saturated with 95% O2, 5% CO2.

  • Internal Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine; pH 7.2-7.3.

  • L-368,899 Stock Solution: 10 mM in DMSO.

  • Oxytocin Stock Solution: 1 mM in water.

3. Electrophysiological Recording:

  • Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at 30-32°C.

  • Visualize CA2 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Obtain whole-cell patch-clamp recordings from the soma of CA2 pyramidal neurons.

4. Experimental Procedure:

  • In current-clamp mode, measure intrinsic properties such as resting membrane potential, input resistance, and firing pattern in response to depolarizing current injections.

  • Bath apply oxytocin (e.g., 100 nM - 1 µM) and re-assess the intrinsic properties. Oxytocin has been shown to depolarize and increase the excitability of CA2 neurons.

  • After washout, pre-incubate the slice with this compound (e.g., 1-10 µM) for 10-15 minutes.

  • Co-apply oxytocin and L-368,899 and record the neuronal activity. Successful antagonism by L-368,899 will prevent the oxytocin-induced changes in excitability.

  • In voltage-clamp mode, synaptic currents (e.g., EPSCs or IPSCs) can be evoked by stimulating afferent pathways. The modulatory effect of oxytocin on synaptic transmission and its blockade by L-368,899 can be investigated.

Data Analysis and Interpretation

The primary outcome of using L-368,899 in these electrophysiology experiments is the attenuation or complete blockade of oxytocin-induced effects. Data to be analyzed may include:

  • Changes in holding current or resting membrane potential.

  • Alterations in action potential firing frequency, threshold, or waveform.

  • Modulation of the amplitude, frequency, or kinetics of synaptic currents (EPSCs/IPSCs).

  • Changes in the amplitude or kinetics of ion channel currents (e.g., ASIC currents).

Statistical analysis should be performed to compare the effects of oxytocin in the absence and presence of L-368,899. A significant reduction in the oxytocin-mediated effect upon co-application of L-368,899 provides strong evidence for the involvement of the oxytocin receptor.

Conclusion

This compound is a critical tool for elucidating the specific roles of the oxytocin system in modulating neuronal function. Its high selectivity for the oxytocin receptor allows researchers to confidently attribute observed effects to this specific signaling pathway. The protocols outlined above provide a framework for utilizing L-368,899 in electrophysiological studies to advance our understanding of oxytocinergic signaling in the nervous system.

Application Notes and Protocols: L-368,899 Hydrochloride for In Vitro Uterine Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). As a competitive antagonist, it binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating the downstream signaling cascades that lead to uterine contractions. This property makes L-368,899 an invaluable pharmacological tool for studying the physiological and behavioral roles of the oxytocin system, particularly in the context of parturition and preterm labor. These application notes provide a comprehensive overview of this compound's mechanism of action and a detailed protocol for its use in in vitro uterine contraction assays.

Mechanism of Action

This compound exerts its effects by competitively blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor primarily activates the Gq/11 family of G-proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, and this complex activates myosin light-chain kinase (MLCK), leading to phosphorylation of the myosin light chain and subsequent myometrial contraction. This compound, by blocking the initial binding of oxytocin, inhibits this entire signaling cascade.

Signaling Pathway of Oxytocin-Induced Uterine Contraction and Inhibition by L-368,899

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates OT Oxytocin OT->OTR Binds L368899 L-368,899 L368899->OTR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release SR->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Calmodulin Calmodulin Ca2->Calmodulin Binds CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK Myosin Light Chain Kinase (MLCK) CaM_Complex->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Uterine Contraction pMLC->Contraction Leads to

Caption: Oxytocin signaling pathway and the inhibitory action of L-368,899.

Quantitative Data

The potency of this compound has been determined in various in vitro and in vivo models. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Potency of L-368,899

Species/TissueParameterValue (nM)Reference(s)
Rat UterusIC₅₀8.9
Human UterusIC₅₀26

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of L-368,899 required to inhibit the response to oxytocin by 50%.

Table 2: Receptor Selectivity of L-368,899

ReceptorParameterValue (nM)Reference(s)
Vasopressin V₁ₐIC₅₀370
Vasopressin V₂IC₅₀570
Human Liver VPIC₅₀510
Human Kidney VPIC₅₀960
Rat Liver VPIC₅₀890
Rat Kidney VPIC₅₀2400

This data demonstrates that L-368,899 is significantly more selective for the oxytocin receptor over vasopressin receptors.

Table 3: In Vivo Efficacy of L-368,899 in Rats

Administration RouteParameterValue (mg/kg)Reference(s)
Intravenous (i.v.)AD₅₀0.35
Intraduodenal (i.d.)AD₅₀7

AD₅₀ is the dose of L-368,899 required to reduce the response to oxytocin by 50%.

Experimental Protocols

In Vitro Uterine Contraction Assay Using an Organ Bath

This protocol details the methodology for assessing the inhibitory effect of this compound on oxytocin-induced contractions of isolated uterine tissue strips.

Materials and Reagents:

  • Uterine tissue (e.g., from rats or human biopsies)

  • This compound

  • Oxytocin

  • Physiological Saline Solution (PSS), e.g., Krebs solution

  • Distilled water

  • 95% O₂ / 5% CO₂ gas mixture

  • Organ bath system with isometric force transducers

  • Data acquisition system

Experimental Workflow:

Experimental_Workflow A 1. Tissue Preparation - Dissect myometrial strips (~10 x 2 x 2 mm) B 2. Mounting - Mount strips in organ bath - Connect to force transducer A->B C 3. Equilibration - Super-fuse with PSS at 37°C - Gas with 95% O₂ / 5% CO₂ - Apply initial tension - Equilibrate for ~60 min B->C D 4. Baseline Recording - Record spontaneous or agonist-induced contractions - Establish a stable baseline C->D E 5. Antagonist Incubation - Add L-368,899 to the bath - Incubate for a set period D->E F 6. Oxytocin Challenge - Add cumulative concentrations of oxytocin - Record contractile response E->F G 7. Data Analysis - Measure contraction amplitude, frequency, and duration - Calculate IC₅₀ of L-368,899 F->G

Caption: Experimental workflow for the in vitro uterine contraction assay.

Procedure:

  • Tissue Preparation:

    • Obtain fresh uterine tissue biopsies. For human tissue, this is often from women undergoing cesarean sections with informed consent.

    • Place the tissue in cold, oxygenated PSS.

    • Dissect the myometrium into longitudinal strips of approximately 10 x 2 x 2 mm.

  • Mounting the Tissue:

    • Mount each strip vertically in an organ bath chamber filled with PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration:

    • Apply a resting tension to the tissue strips (e.g., 1-2 g) and allow them to equilibrate for at least 60 minutes.

    • During equilibration, wash the tissues with fresh PSS every 15-20 minutes.

    • The tissue should begin to exhibit spontaneous, rhythmic contractions.

  • Establishing a Baseline:

    • Once contractions are stable, record a baseline period of activity for 20-30 minutes.

    • To induce contractions that more closely resemble labor, a submaximal concentration of oxytocin can be added to the bath to achieve a consistent pattern of contractions.

  • Application of this compound:

    • Prepare stock solutions of this compound in an appropriate solvent (e.g., water or DMSO, depending on solubility data for the specific batch).

    • Add L-368,899 to the organ bath at the desired concentration(s). It is recommended to perform a cumulative concentration-response curve.

    • Allow the tissue to incubate with L-368,899 for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding.

  • Oxytocin Challenge:

    • After incubation with L-368,899, add oxytocin to the bath in a cumulative, concentration-dependent manner.

    • Record the contractile response at each concentration of oxytocin.

  • Data Analysis:

    • Measure the amplitude (force), frequency, and duration of the uterine contractions.

    • The contractile activity can be quantified by calculating the area under the curve (AUC).

    • Construct concentration-response curves for oxytocin in the absence and presence of different concentrations of L-368,899.

    • From these curves, calculate the IC₅₀ of L-368,899, which is the concentration that produces a 50% inhibition of the maximal oxytocin-induced contraction.

Conclusion

This compound is a well-characterized, potent, and selective oxytocin receptor antagonist. Its utility in in vitro uterine contraction assays allows for the detailed investigation of oxytocin-mediated physiological processes and the screening of potential tocolytic agents. The provided protocols and data serve as a comprehensive resource for researchers employing L-368,899 in their studies.

Application Notes and Protocols: L-368,899 Hydrochloride Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, orally bioavailable, non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] It is a valuable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1][4] As a selective OTR antagonist, it competitively blocks the receptor, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligand, oxytocin.[1] L-368,899 is characterized by its ability to cross the blood-brain barrier, making it suitable for studies involving both the central nervous system and peripheral tissues.[1][4] These notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo applications.

Chemical and Physical Properties

This compound is a solid substance with good solubility in both aqueous solutions and organic solvents like DMSO.[5] Proper storage is crucial for maintaining its stability; it should be stored at -20°C, where it can remain stable for at least four years.[5]

Quantitative Data Summary

The following table summarizes the key binding affinities and pharmacokinetic parameters of L-368,899.

ParameterSpecies/TissueValueReference
IC₅₀ Rat Uterus (OTR)8.9 nM[2][5]
Human Uterus (OTR)26 nM[2][5]
Vasopressin V1a Receptor370 nM[3][5]
Vasopressin V2 Receptor570 nM[3][5]
Selectivity OTR vs. V1a/V2 Receptors> 40-fold[3]
Binding Affinity (Kᵢ) Coyote (OTR)12.38 nM[4]
In Vivo Efficacy (ED₅₀) Rat (Uterine Contraction)0.35 mg/kg (i.v.)[5]
Half-life (t₁/₂) Rat & Dog (i.v.)~ 2 hours[2][6]
Oral Bioavailability Rat (female, 5 mg/kg)14%[2][6]
Rat (male, 5 mg/kg)18%[2][6]
Solubility Waterup to 100 mM (59.12 mg/mL)[3]
DMSOup to 100 mM (59.12 mg/mL)[3]
Molecular Weight Dihydrochloride Salt627.68 g/mol [3]
Monohydrochloride Salt591.2 g/mol [5]

Note: The molecular weight may vary slightly between batches due to hydration. Always refer to the batch-specific information on the product's Certificate of Analysis for precise calculations.[3]

Signaling Pathway Inhibition

L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway activated by oxytocin involves the Gq/11 family of G-proteins, leading to a cascade of intracellular events that mediate its physiological effects.[1][7] By blocking oxytocin binding, L-368,899 prevents the activation of this pathway.

OTR_Pathway OT Oxytocin OTR Oxytocin Receptor (OTR) (GPCR) OT->OTR Binds & Activates L368 L-368,899 L368->OTR Binds & Inhibits Gq11 Gq/11 Protein OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Responses (e.g., Uterine Contraction) Ca->Response PKC->Response

Caption: Oxytocin receptor signaling and inhibition by L-368,899.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored and later diluted for various experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine Molecular Weight: Use the batch-specific molecular weight provided on the vial or Certificate of Analysis. For this example, a molecular weight of 627.68 g/mol is used.[3]

  • Calculation for a 10 mM Stock Solution:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 627.68 g/mol * (1000 mg / 1 g) = 6.28 mg

  • Preparation:

    • Aseptically weigh out 6.28 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. If needed, gentle warming or sonication can be applied.[8]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[2]

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution for use in cell-based assays or receptor binding studies.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate assay buffer (e.g., PBS, HBSS)

  • Sterile dilution tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution using the appropriate assay buffer to achieve the desired final concentrations for your experiment.

    • Example: To prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in assay buffer (e.g., add 1 µL of stock to 999 µL of buffer).

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay medium is low (typically <0.1%) to avoid solvent-induced artifacts. Calculate the required dilution factor accordingly.

  • Use Immediately: Use the freshly prepared working solutions immediately for the best results.

Protocol 3: Preparation of Formulation for In Vivo Administration

This compound can be administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), or intramuscular (i.m.) injection.[4][6][9] The choice of vehicle is critical for ensuring solubility and bioavailability.

Option A: Saline-Based Formulation (for i.p. injection)

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl)

  • Sterile conical tube

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the total mass of L-368,899 needed based on the desired dose (e.g., 3 mg/kg) and the number and weight of the animals.[9]

  • Dissolution: Dissolve the L-368,899 powder directly in sterile saline to the desired final concentration.[9]

  • Ensure Sterility: Perform all steps under sterile conditions to prepare the final injectable solution.

  • Administration: Administer the solution to the animals via the chosen route (e.g., intraperitoneally).

Option B: Co-Solvent Formulation (for enhanced solubility)

For higher concentrations or to improve stability, a co-solvent system may be necessary.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Sterile saline or PBS

Procedure (Example Formulation: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline): [8]

  • Prepare Mother Liquor: Dissolve the required mass of L-368,899 in DMSO to create a concentrated mother liquor.

  • Add Co-solvents:

    • To the DMSO mother liquor, add the required volume of PEG300. Mix thoroughly until the solution is clear.

    • Add the required volume of Tween 80 and mix again until clear.

  • Add Aqueous Component: Slowly add the sterile saline or PBS to the organic mixture while vortexing to reach the final volume.

  • Final Solution: The resulting clear solution is ready for in vivo administration. This method should be adapted and validated based on the specific experimental requirements and route of administration.

Example Experimental Workflow

The following diagram illustrates a general workflow for evaluating the efficacy of L-368,899 in an in vivo model, such as the inhibition of oxytocin-induced uterine contractions in an anesthetized rat.[1]

experimental_workflow A 1. Animal Preparation (Anesthetize rat, cannulate uterus) B 2. Baseline Measurement (Record basal uterine activity) A->B C 3. L-368,899 Administration (Administer vehicle or antagonist i.v.) B->C D 4. Oxytocin Challenge (Administer oxytocin bolus to induce contractions) C->D E 5. Data Acquisition (Continuously record uterine pressure and frequency) D->E F 6. Data Analysis (Calculate inhibition of contractile response, determine ED₅₀) E->F

Caption: General workflow for an in vivo uterine contraction assay.

References

L-368,899 Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Initially explored for its potential in managing preterm labor, it has become an invaluable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system. Its ability to cross the blood-brain barrier makes it suitable for studying the central nervous system effects of oxytocin receptor blockade. This document provides detailed application notes, experimental protocols, and purchasing information for this compound.

Purchasing Information

This compound is available from several reputable suppliers for research purposes. It is important to note that this product is not for human or veterinary use.

Potential Suppliers:

  • Tocris Bioscience

  • MedchemExpress

  • Cayman Chemical

  • Santa Cruz Biotechnology (SCBT)

  • R&D Systems

  • TargetMol

  • Sapphire North America (distributor for Cayman Chemical)

  • Benchchem

When purchasing, it is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound. Purity is typically ≥97% as determined by HPLC.

Physicochemical and Handling Properties

PropertyValueSource
Molecular Weight 591.22 g/mol (hydrochloride salt)
Molecular Formula C₂₆H₄₂N₄O₅S₂・HCl
Appearance Solid
Solubility Soluble to 100 mM in water and DMSO
Storage Store at -20°C. The powder is stable for up to 3 years at -20°C. Stock solutions in solvent can be stored at -80°C for up to 1 year.

Stock Solution Preparation:

For a 10 mM stock solution, dissolve 5.91 mg of this compound in 1 mL of DMSO or water. Sonication may be required to aid dissolution. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins. Blockade of OTR activation by L-368,899 inhibits these signaling pathways.

cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Uterine Contraction) Ca2->Response PKC->Response

Figure 1: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.

Quantitative Data

L-368,899 exhibits high affinity and selectivity for the oxytocin receptor. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Binding Affinity (IC₅₀)

ReceptorSpecies/TissueIC₅₀ (nM)Reference
Oxytocin ReceptorRat Uterus8.9
Oxytocin ReceptorHuman Uterus26
Vasopressin V₁ₐ ReceptorHuman Liver510
Vasopressin V₁ₐ ReceptorRat Liver890
Vasopressin V₂ ReceptorHuman Kidney960
Vasopressin V₂ ReceptorRat Kidney2400

Table 2: In Vivo Efficacy (AD₅₀/ED₅₀)

AssaySpeciesRouteAD₅₀/ED₅₀ (mg/kg)Reference
Inhibition of Oxytocin-induced Uterine ContractionsRati.v.0.35
Inhibition of Oxytocin-induced Uterine ContractionsRati.d.7

Table 3: Pharmacokinetic Parameters in Rats

Dose (mg/kg)RouteBioavailabilityt₁/₂ (hr)Plasma Clearance (ml/min/kg)Vdss (L/kg)Reference
5p.o.14% (female), 18% (male)~223-362.0-2.6 (dog)
25p.o.17% (female), 41% (male)~223-363.4-4.9 (dog)
Not specifiedi.v.-~223-362.0-2.6 (dog), 3.4-4.9 (dog)

Experimental Protocols

Competitive Binding Autoradiography

This protocol is used to determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor.

Materials:

  • Frozen brain or tissue sections (e.g., coyote brain, 20 µm thickness) mounted on microscope slides.

  • Radioligand for OTR (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog, ¹²⁵I-OVTA).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris buffer, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris buffer with 2% MgCl₂, pH 7.4).

  • 0.1% paraformaldehyde in PBS.

  • Phosphor imaging screens or autoradiography film.

Procedure:

  • Tissue Preparation: Thaw slide-mounted tissue sections at room temperature for 1 hour. Briefly fix in 0.1% paraformaldehyde and rinse twice in Tris buffer.

  • Incubation: Co-incubate slides for 1 hour in binding buffer containing a constant concentration of radioligand (e.g., 50 pM ¹²⁵I-OVTA) and varying concentrations of L-368,899 (e.g., 0.1 pM to 10 µM).

  • Washing: Remove unbound radioligand by washing the slides twice for 10 minutes each in wash buffer, followed by a brief dip in distilled water.

  • Drying and Exposure: Air dry the slides and expose them to a phosphor imaging screen or autoradiography film in the dark.

  • Data Analysis: Quantify the density of the radioactive signal. Generate a competition curve by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. The IC₅₀ value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

A Prepare Tissue Sections B Incubate with Radioligand + varying [L-368,899] A->B C Wash to Remove Unbound Ligand B->C D Expose to Film/ Phosphor Screen C->D E Quantify Signal Density D->E F Generate Competition Curve & Calculate Ki E->F

Figure 2: Workflow for Competitive Binding Autoradiography.

In Vivo Uterine Contraction Assay

This assay assesses the in vivo efficacy of L-368,899 in antagonizing oxytocin-induced uterine contractions.

Materials:

  • Anesthetized female rats.

  • This compound solution for administration (e.g., i.v. bolus).

  • Oxytocin solution.

  • Intrauterine pressure monitoring equipment (e.g., water-filled balloon-tipped cannula).

Procedure:

  • Surgical Preparation: Anesthetize the rat and place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.

  • Baseline Measurement: Record baseline uterine activity.

  • Antagonist Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).

  • Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions. This challenge can be repeated at various time points to assess the duration of action.

  • Data Acquisition and Analysis: Continuously record uterine contractile activity (frequency and amplitude). The integrated area under the curve for a defined period is used to quantify the contractile response. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated.

A Anesthetize Rat & Implant Uterine Cannula B Record Baseline Uterine Activity A->B C Administer L-368,899 (various doses) B->C D Administer Oxytocin (to induce contractions) C->D E Record Contractile Response D->E F Calculate AD₅₀ E->F

Figure 3: Experimental Workflow for In Vivo Uterine Contraction Assay.

Conclusion

This compound is a well-characterized and selective antagonist of the oxytocin receptor. Its utility in both in vitro and in vivo studies makes it a critical tool for researchers investigating the multifaceted roles of the oxytocin system in physiology and behavior. The data and protocols provided here offer a comprehensive guide for the effective use of this compound in a research setting.

L-368,899 Hydrochloride: Application Notes and Protocols for Central Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Originally developed for its potential to prevent premature labor, it has become an invaluable pharmacological tool in central nervous system (CNS) research. Its ability to cross the blood-brain barrier allows for the investigation of the diverse physiological and behavioral roles of the oxytocin system through systemic administration. This compound is particularly useful for studying the involvement of oxytocin in social behaviors.

This document provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its use in CNS research.

Mechanism of Action

The primary mechanism of action of this compound is competitive antagonism at the oxytocin receptor. It binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. The OTR is primarily coupled to the Gq/11 family of G-proteins. Blockade of OTR activation by L-368,899 inhibits the subsequent activation of phospholipase C (PLC), which in turn prevents the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately blocks the release of intracellular calcium and the physiological responses triggered by oxytocin.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OXT Oxytocin OTR Oxytocin Receptor (OTR) OXT->OTR Binds L368899 L-368,899 L368899->OTR Blocks Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Figure 1: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.

Quantitative Data

Receptor Binding Affinity and Selectivity

This compound demonstrates high affinity for the oxytocin receptor and significant selectivity over vasopressin receptors. The following tables summarize key binding data.

Species/TissueReceptorParameterValue (nM)Reference
Rat UterusOTRIC508.9
Human UterusOTRIC5026
Coyote BrainOTRKi12.38
Human LiverV1aIC50510
Human KidneyV2IC50960
Rat LiverV1aIC50890
Rat KidneyV2IC502400
Coyote BrainAVPR1aKi511.6

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Pharmacokinetic Properties

The pharmacokinetic profile of L-368,899 has been characterized in several species, highlighting its systemic availability and CNS penetration.

SpeciesRoute of AdministrationDoseKey FindingsReference
RatIntravenous (IV)1, 2.5, 10 mg/kgt1/2 of ~2 hours; Plasma clearance of 23-36 ml/min/kg.
DogIntravenous (IV)1, 2.5, 10 mg/kgt1/2 of ~2 hours; Plasma clearance of 23-36 ml/min/kg.
RatOral5, 25 mg/kgOral bioavailability of 14-18% at 5 mg/kg and 17-41% at 25 mg/kg.
CoyoteIntramuscular (IM)3 mg/kgPeaked in cerebrospinal fluid (CSF) at 15 to 30 minutes post-injection.
Rhesus MonkeyIntravenous (IV)1 mg/kgDetected in CSF and accumulated in limbic brain areas including the hypothalamus, septum, and amygdala.

Experimental Protocols

In Vitro Competitive Binding Autoradiography

This protocol is designed to determine the binding affinity and selectivity of L-368,899 for the oxytocin receptor in brain tissue sections.

cluster_prep Tissue Preparation cluster_binding Binding Assay cluster_analysis Data Acquisition and Analysis A Obtain and freeze brain tissue B Section tissue (e.g., 20 µm) A->B C Mount sections onto slides B->C D Incubate slides with radioligand (e.g., 125I-OVTA) and varying concentrations of L-368,899 C->D E Wash slides to remove unbound radioligand D->E F Appose slides to phosphor imaging screens E->F G Quantify signal density F->G H Generate competition curve (Binding vs. [L-368,899]) G->H I Calculate Ki from IC50 (Cheng-Prusoff equation) H->I

Figure 2: Workflow for Competitive Binding Autoradiography.

Methodology:

  • Tissue Preparation:

    • Rapidly extract and freeze brain tissue from the species of interest.

    • Using a cryostat, cut 20 µm thick coronal sections of the brain region of interest.

    • Mount the tissue sections onto gelatin-coated microscope slides and store at -80°C until use.

  • Competitive Binding Assay:

    • Thaw and pre-incubate the slides in assay buffer.

    • Incubate the slides in a solution containing a constant concentration of a radiolabeled OTR agonist (e.g., 125I-ornithine vasotocin (B1584283) analog) and increasing concentrations of L-368,899.

    • To determine non-specific binding, incubate a set of slides with the radioligand and a high concentration of unlabeled oxytocin.

  • Washing and Detection:

    • Wash the slides in ice-cold buffer to remove unbound radioligand.

    • Briefly rinse in distilled water to remove buffer salts.

    • Appose the dried slides to a phosphor imaging screen.

  • Data Analysis:

    • Quantify the optical density of the radioactive signal using appropriate software.

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the L-368,899 concentration.

    • Calculate the IC50 value from the competition curve and convert it to the Ki value using the Cheng-Prusoff equation.

In Vivo CNS Behavioral Studies

This protocol provides a general framework for investigating the effects of systemically administered L-368,899 on social behavior in animal models.

cluster_prep Pre-Experiment cluster_admin Drug Administration cluster_test Behavioral Testing cluster_analysis Data Analysis A Acclimate animals to handling and test environment B Prepare L-368,899 solution (e.g., in saline) A->B C Administer L-368,899 or vehicle (e.g., intraperitoneal injection) B->C D Allow for drug absorption and CNS penetration (e.g., 20-30 minutes) C->D E Conduct social behavior assay (e.g., social interaction test, partner preference test) D->E F Score and quantify behavioral parameters E->F G Perform statistical analysis to compare drug and vehicle groups F->G

Figure 3: Experimental Workflow for In Vivo CNS Behavioral Studies.

Methodology:

  • Animal and Drug Preparation:

    • Habituate the experimental animals (e.g., mice, prairie voles) to the testing environment to reduce stress-induced behavioral changes.

    • Dissolve this compound in a sterile vehicle solution (e.g., saline) to the desired concentration.

  • Drug Administration:

    • Administer L-368,899 or a vehicle control via the chosen route (e.g., intraperitoneal injection at 3-10 mg/kg).

    • Allow a predetermined time for the drug to reach peak levels in the CNS (e.g., 20-30 minutes post-injection).

  • Behavioral Assay:

    • Conduct the selected social behavior paradigm. Examples include:

      • Social Interaction Test: Measure the time the subject animal spends interacting with a novel conspecific.

      • Partner Preference Test: In monogamous species, assess the time spent in proximity to a familiar partner versus a novel individual.

  • Data Analysis:

    • Video record the behavioral sessions and score the relevant parameters (e.g., duration of social contact, frequency of specific social behaviors).

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the behavioral outcomes between the L-368,899-treated and vehicle-treated groups.

Conclusion

This compound is a well-characterized and selective antagonist of the oxytocin receptor, making it a powerful tool for CNS research. Its ability to be administered systemically and penetrate the brain allows for the investigation of the central oxytocinergic system's role in a variety of behaviors. The data and protocols provided here offer a foundation for researchers to effectively utilize L-368,899 in their studies. When using this compound, it is important to consider its pharmacokinetics in the chosen species and to include appropriate vehicle controls in all experiments. Acknowledging its potential, albeit lower, affinity for vasopressin receptors is also crucial for the accurate interpretation of results.

Troubleshooting & Optimization

L-368,899 hydrochloride solubility in water and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-368,899 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and issues that may arise during the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water.

Q2: What is the maximum solubility of this compound in these solvents?

A2: The maximum reported solubility is approximately 100 mM in both DMSO and water. For more detailed solubility data, please refer to the table below.

Q3: Are there any special considerations when preparing aqueous solutions?

A3: Yes, it is recommended not to store aqueous solutions for more than one day. For long-term storage, it is advisable to prepare stock solutions in DMSO. If you are using water as the solvent for your stock solution, it should be diluted to the working concentration, filter-sterilized using a 0.22 μm filter, and used promptly.

Q4: How should I store the solid compound and prepared stock solutions?

A4: The solid powder should be stored at -20°C for long-term stability (up to 3 years). Prepared stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Solubility Data

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO100 - 169.14 mM~100 mg/mLSonication may be required to achieve complete dissolution.
Water100 mM~5 mg/mLSonication and gentle warming (up to 60°C) may be necessary. Aqueous solutions are not recommended for long-term storage.

Troubleshooting Guide

Problem: The compound is not fully dissolving in the solvent.

  • Solution Workflow:

    G start Compound not dissolving check_solvent Is the solvent fresh and high-purity? start->check_solvent use_fresh Use fresh, anhydrous DMSO or high-purity water. check_solvent->use_fresh No sonicate Have you tried sonication? check_solvent->sonicate Yes use_fresh->sonicate apply_sonication Sonicate the solution for 10-15 minutes. sonicate->apply_sonication No warm Is the compound still not dissolved? (for aqueous solutions) sonicate->warm Yes apply_sonication->warm apply_heat Gently warm the solution to 60°C with stirring. warm->apply_heat Yes recheck Is the desired concentration too high? warm->recheck No apply_heat->recheck dilute Prepare a more dilute solution and re-attempt. recheck->dilute Yes success Dissolution successful recheck->success No dilute->start

    Troubleshooting workflow for dissolving this compound.

Problem: The prepared solution appears cloudy or has precipitates after storage.

  • Possible Cause: The compound may have come out of solution, especially if stored at a lower temperature than it was prepared at, or if the storage duration has exceeded recommendations. Aqueous solutions are particularly prone to this.

  • Solution:

    • Gently warm the solution and sonicate to try and redissolve the precipitate.

    • If the precipitate does not dissolve, it may indicate degradation or contamination. It is recommended to prepare a fresh stock solution.

    • To avoid this in the future, ensure stock solutions are aliquoted and stored correctly. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution (assuming a molecular weight of 591.23 g/mol ), you would need 5.91 mg.

  • Solvent Addition: Add the calculated amount of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution briefly. If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Preparation of an In Vivo Formulation

For in vivo experiments, a common formulation involves a co-solvent system. An example protocol is provided below.

  • Prepare a Concentrated Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • Co-solvent Mixture: In a sterile tube, sequentially add the following, ensuring the solution is clear after each addition:

    • 10% DMSO (from your concentrated stock)

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • Final Concentration: This will result in a final concentration of 5 mg/mL. It is recommended to prepare this formulation fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

    G cluster_0 Preparation of In Vivo Formulation A Prepare concentrated L-368,899 HCl stock in DMSO B Add 40% PEG300 and mix A->B C Add 5% Tween 80 and mix B->C D Add 45% Saline and mix C->D E Final Formulation (5 mg/mL) D->E

    Workflow for preparing an in vivo formulation.

L-368,899 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of L-368,899 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: The recommended storage conditions depend on whether the compound is in solid (powder) form or dissolved in a solvent. For long-term storage, it is crucial to keep the compound in a dry, dark environment.[1]

  • Solid Form: As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years).[2] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] The product is generally stable for several weeks at room temperature, which is sufficient for shipping purposes.[1]

  • In Solvent: Once dissolved, stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[3] It is critical to keep the container tightly sealed and protected from moisture.[3]

Q2: What is the shelf life and stability of this compound?

A: The stability of this compound is dependent on its form (solid vs. solution) and the storage temperature. When stored as a solid at -20°C, it has a stability of at least 4 years.[4] Stock solutions are stable for up to 2 years at -80°C or 1 year at -20°C.[3]

Quantitative Stability Data Summary

FormStorage TemperatureStability Period
Solid (Powder)-20°C≥ 4 years[4]
Solid (Powder)-20°C3 years[2]
Solid (Powder)0 - 4°CShort term (days to weeks)[1]
In Solvent-80°C2 years[3]
In Solvent-80°C1 year[2]
In Solvent-20°C1 year[3]

Q3: What are the best solvents for dissolving this compound?

A: this compound is soluble in both aqueous and organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and water are commonly used.[4][5][6]

  • DMSO: Soluble up to 100 mg/mL (169.14 mM) or 100 mM.[2][3][4] It is noted that hygroscopic DMSO can significantly impact solubility, so using newly opened DMSO is recommended.[3]

  • Water: Soluble up to 100 mM[4][5][6] or at lower concentrations such as 5 mg/mL (8.46 mM)[3] and 2 mg/mL (3.38 mM).[2]

  • In Vivo Formulations: A common vehicle for in vivo experiments is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, in which the compound is soluble up to 5 mg/mL (8.46 mM).[2]

Quantitative Solubility Data Summary

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO100 mg/mL[2][3]100 mM or 169.14 mM[2][3][4][5][6]
Water59.12 mg/mL[6]100 mM[4][5][6]
Water5 mg/mL[3]8.46 mM[3]
Water2 mg/mL[2]3.38 mM[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5 mg/mL[2]8.46 mM[2]

Troubleshooting Guide

Problem: The compound won't dissolve or has precipitated out of solution.

  • Cause 1: Incorrect Solvent or Concentration. The concentration may be too high for the chosen solvent.

    • Solution: Refer to the solubility table above. Ensure you are using an appropriate solvent and not exceeding the maximum recommended concentration. For in vivo studies, a specific formulation may be required.[2]

  • Cause 2: Low Temperature. The compound may have precipitated due to storage at a low temperature.

    • Solution: Gentle warming and/or sonication can be used to aid dissolution.[2][3] For solutions in water, warming and heating to 60°C can help.[3]

  • Cause 3: Hygroscopic DMSO. The quality of the DMSO can affect solubility.

    • Solution: Use newly opened, high-purity DMSO, as absorbed moisture can significantly impact the solubility of the product.[3]

Problem: Inconsistent experimental results.

  • Cause 1: Solution Instability. Working solutions, especially for in vivo experiments, may not be stable for long periods.

    • Solution: It is highly recommended to prepare fresh working solutions for in vivo experiments and use them on the same day to ensure reliable results.[3]

  • Cause 2: Improper Storage. Long-term storage of stock solutions at incorrect temperatures can lead to degradation.

    • Solution: Always store stock solutions at -80°C or -20°C in tightly sealed containers, away from moisture, to maintain their integrity.[3]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol is based on recommendations for preparing stock solutions for in vitro and in vivo use.

  • Weighing: Accurately weigh the required amount of this compound solid powder in a sterile container.

  • Solvent Addition: Add the desired solvent (e.g., DMSO, water) to the solid. For example, to prepare a 100 mM stock solution in DMSO, add the appropriate volume of DMSO.

  • Dissolution: If the compound does not dissolve immediately, use sonication to aid the process.[2] For aqueous solutions, gentle warming and heating up to 60°C can be applied.[3]

  • Storage: Once fully dissolved, the clarified stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored under the recommended conditions (-80°C for 2 years; -20°C for 1 year).[3]

Protocol 2: Preparation of an In Vivo Working Solution

This protocol describes the preparation of a formulation suitable for animal experiments.

  • Prepare Stock: First, prepare a concentrated stock solution in DMSO as described in Protocol 1.

  • Solvent Vehicle Preparation: Prepare the final solvent vehicle. A common vehicle consists of 40% PEG300, 5% Tween 80, and 45% saline.[2]

  • Dilution: Add the DMSO stock solution to the vehicle to achieve the final desired concentration and a final DMSO percentage of 10%.[2] The solvents should be added one by one.[3]

  • Final Dissolution: If any precipitation or phase separation occurs, use sonication to ensure the final solution is homogeneous.[2]

  • Use: It is strongly recommended to prepare this working solution freshly on the day of the experiment.[3]

Visual Guides

StorageDecisionTree start Start: You have L-368,899 HCl form Is the compound in solid form or dissolved in a solvent? start->form solid Solid (Powder) form->solid Solid solvent In Solvent form->solvent Solvent storage_duration_solid What is the intended storage duration? solid->storage_duration_solid storage_duration_solvent What is the intended storage duration? solvent->storage_duration_solvent long_term_solid Long-Term (> weeks) Store at -20°C (Up to 3-4 years) storage_duration_solid->long_term_solid Long short_term_solid Short-Term (days-weeks) Store at 0-4°C storage_duration_solid->short_term_solid Short long_term_solvent Long-Term (1-2 years) Store at -80°C storage_duration_solvent->long_term_solvent > 1 Year mid_term_solvent Mid-Term (up to 1 year) Store at -20°C storage_duration_solvent->mid_term_solvent ≤ 1 Year

SolutionPreparationWorkflow store_stock store_stock get_stock get_stock store_stock->get_stock

References

minimizing non-specific binding of L-368,899 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-368,899 hydrochloride, a potent and selective oxytocin (B344502) receptor antagonist. Find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments, with a focus on minimizing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its primary mechanism of action is competitive antagonism at the OTR. It binds with high affinity to the receptor, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade inhibits the physiological responses normally triggered by oxytocin.[1]

Q2: What are the common applications of this compound in research?

This compound is a valuable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1] Its ability to cross the blood-brain barrier makes it suitable for both peripheral and central nervous system studies.[1][3] Common applications include:

  • Preclinical studies on preterm labor: By inhibiting oxytocin-induced uterine contractions.[1][4]

  • Neuroscience research: To investigate the role of oxytocin in social behaviors such as pair bonding, social interaction, and maternal behavior.[3][5]

Q3: What is non-specific binding and why is it a concern when using this compound?

Non-specific binding refers to the binding of this compound to sites other than the oxytocin receptor, such as other receptors, proteins, or even the experimental apparatus (e.g., plasticware). High non-specific binding can obscure the specific signal from the oxytocin receptor, leading to inaccurate data and misinterpretation of results. It is a common challenge in radioligand binding assays and other experiments aiming to characterize the specific effects of a compound.

Q4: How can I determine the level of non-specific binding in my experiment?

Non-specific binding is typically determined by measuring the binding of radiolabeled L-368,899 in the presence of a high concentration of a non-radiolabeled competitor that also binds to the oxytocin receptor. This competitor will displace the radiolabeled ligand from the specific binding sites (the oxytocin receptors). Therefore, any remaining bound radioactivity is considered non-specific.

Troubleshooting Guides: Minimizing Non-specific Binding

High non-specific binding can be a significant issue in experiments involving this compound. The following guide provides potential causes and solutions to help you troubleshoot and optimize your experimental conditions.

Potential Cause Explanation Recommended Solution(s)
Suboptimal Blocking Agents Inadequate blocking of non-target sites can lead to high background signal.Use an appropriate blocking agent such as Bovine Serum Albumin (BSA) at an optimized concentration (typically 0.1% to 1%).[6] Test a range of concentrations to find the optimal balance between reducing non-specific binding and not interfering with specific binding.
Inappropriate Buffer Conditions The pH and ionic strength of the assay buffer can influence electrostatic interactions that contribute to non-specific binding.Optimize the pH and ionic strength of your buffer.[6] Conduct pilot experiments with varying pH levels and salt concentrations (e.g., NaCl) to identify conditions that minimize non-specific binding.
High Radioligand Concentration Using too high a concentration of radiolabeled L-368,899 can lead to increased binding to low-affinity, non-saturable sites.Use the lowest concentration of radioligand that still provides a robust specific signal. Ideally, the concentration should be at or below the Kd (dissociation constant) for the oxytocin receptor.[7]
Suboptimal Incubation Time and Temperature Prolonged incubation times or inappropriate temperatures can increase non-specific binding.Determine the optimal incubation time to reach equilibrium for specific binding and avoid unnecessarily long incubations.[7] Perform experiments at the recommended temperature for your specific assay, often 4°C or room temperature, and keep it consistent.
Choice of Assay Plates/Tubes Some compounds can adhere to the surface of standard plasticware.Consider using low-binding microplates or tubes to reduce surface adhesion.[7]
Insufficient Washing Inadequate washing steps may not effectively remove unbound and non-specifically bound ligand.Optimize the number and duration of wash steps. Use an ice-cold wash buffer to reduce dissociation of the specifically bound ligand during washing.[8]
Presence of Surfactants Hydrophobic interactions can contribute to non-specific binding.The addition of a low concentration of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) to the assay buffer can help disrupt these interactions.[6]

Quantitative Data Summary

The binding affinity of L-368,899 has been characterized in various species and for different receptors. The following tables summarize key quantitative data.

Table 1: Binding Affinity (IC50/Ki) of L-368,899 for Oxytocin Receptors (OTR)

SpeciesTissue/Cell LineIC50 / Ki (nM)Reference
RatUterus8.9[2][9]
HumanUterus26[2]
CoyoteBrain12.4[10]

Table 2: Selectivity of L-368,899 for Oxytocin Receptor (OTR) vs. Vasopressin Receptors (V1aR and V2R)

ReceptorSpeciesIC50 / Ki (nM)Selectivity (fold) OTR vs. V1aR/V2RReference
OTRRat8.9-[9]
V1aRRat370>40[9]
V2RRat570>60[9]
OTRCoyote12.4-[10]
V1aRCoyote511.6>40[10]

Experimental Protocols & Workflows

Competitive Binding Assay Protocol

This protocol outlines a general procedure for a competitive binding assay to determine the affinity of a test compound for the oxytocin receptor using radiolabeled L-368,899.

  • Membrane Preparation: Prepare cell membranes from a source known to express the oxytocin receptor.

  • Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, and a blocking agent like 0.1% BSA).

  • Reaction Mixture Setup: In low-binding assay tubes, add:

    • A fixed concentration of radiolabeled L-368,899 (at or below its Kd).

    • Increasing concentrations of the unlabeled competitor (either L-368,899 for homologous competition or a test compound).

    • For determining non-specific binding, a high concentration of unlabeled oxytocin or L-368,899.

    • For determining total binding, only the radioligand and buffer.

  • Initiate Binding: Add the cell membrane preparation to each tube to start the binding reaction.

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in assay buffer.

  • Washing: Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899 OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Binds and Activates L368 L-368,899 L368->OTR Competitively Binds and Inhibits Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Uterine Contraction) Ca_release->Response PKC->Response

Caption: Oxytocin signaling and L-368,899 inhibition.

Experimental Workflow

Workflow for a Competitive Radioligand Binding Assay start Start prep_reagents Prepare Reagents: - Radioligand (e.g., [3H]L-368,899) - Unlabeled Competitor - Cell Membranes - Assay Buffer start->prep_reagents setup_assay Set up Assay Tubes: - Total Binding - Non-specific Binding - Competitor Concentrations prep_reagents->setup_assay add_membranes Add Cell Membranes to Initiate Reaction setup_assay->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Competitive radioligand binding assay workflow.

Troubleshooting Logic

Troubleshooting High Non-Specific Binding start High Non-specific Binding Observed check_blocking Is Blocking Agent Optimal? start->check_blocking optimize_blocking Optimize BSA or other blocker concentration check_blocking->optimize_blocking No check_buffer Are Buffer Conditions (pH, Ionic Strength) Optimal? check_blocking->check_buffer Yes optimize_blocking->check_buffer optimize_buffer Test different pH and salt concentrations check_buffer->optimize_buffer No check_radioligand Is Radioligand Concentration Too High? check_buffer->check_radioligand Yes optimize_buffer->check_radioligand lower_radioligand Use concentration at or below Kd check_radioligand->lower_radioligand Yes check_washing Are Washing Steps Sufficient? check_radioligand->check_washing No lower_radioligand->check_washing optimize_washing Increase number or duration of washes check_washing->optimize_washing No resolved Issue Resolved check_washing->resolved Yes optimize_washing->resolved

Caption: Logic for troubleshooting non-specific binding.

References

L-368,899 hydrochloride pharmacokinetic variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-368,899 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent and selective oxytocin (B344502) receptor antagonist in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic data to address common challenges and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with this compound, providing practical solutions and guidance.

Q1: We are observing lower than expected oral bioavailability in our rat studies. What are the potential causes and how can we troubleshoot this?

A1: Low oral bioavailability of L-368,899 can be influenced by several factors. Here are some key considerations and troubleshooting steps:

  • Formulation: The vehicle used for oral administration is critical. This compound has specific solubility characteristics. For in vivo oral dosing in rats, a common formulation is a suspension in 0.5% methylcellulose (B11928114). Ensure the compound is uniformly suspended before each administration. For some applications, a solution using co-solvents like PEG300 and Tween 80 in saline may be suitable.[1] Experiment with different formulations to find the optimal vehicle for your study.

  • Dose and Sex Differences: The pharmacokinetics of L-368,899 are dose-dependent and show significant differences between male and female rats.[2] At a 5 mg/kg oral dose, bioavailability is reported to be around 14% in female rats and 18% in male rats.[2][3] However, at a 25 mg/kg dose, the bioavailability in male rats increases to 41%, while it remains at 17% in females.[3] This is attributed to the saturation of hepatic metabolism in males at higher doses.[2] Ensure you are considering these variables when designing your experiments and interpreting your data.

  • First-Pass Metabolism: L-368,899 undergoes extensive first-pass metabolism in the liver.[2] The higher bioavailability in male rats at higher doses is linked to gender differences in the metabolizing capacity of liver microsomes.[2] If low bioavailability is a consistent issue, consider alternative routes of administration, such as intravenous (IV) or intraperitoneal (IP), to bypass first-pass metabolism for certain experimental questions.

  • Food Effects: The presence of food in the stomach can affect the absorption of orally administered drugs. Standardize the fasting period for your animals before dosing to ensure consistency across experiments.

Q2: We are seeing significant variability in our pharmacokinetic data between individual animals. What could be causing this?

A2: Inter-individual variability is a common challenge in pharmacokinetic studies. For L-368,899, the following factors are key contributors:

  • Metabolic Differences: As mentioned, sex-dependent differences in hepatic metabolism are a major source of variability.[2] Even within the same sex, there can be individual differences in the expression and activity of metabolic enzymes.

  • Animal Health and Stress: The physiological state of the animals can impact drug metabolism and disposition. Ensure that all animals are healthy and properly acclimated to the experimental conditions to minimize stress-induced physiological changes.

  • Dosing Accuracy: Inaccurate dosing, especially with suspensions, can lead to significant variability. Ensure your administration technique is consistent and that the full dose is delivered each time. For oral gavage, verify proper placement to avoid accidental administration into the lungs.

  • Blood Sampling Technique: The method and timing of blood collection can influence results. Use a consistent and minimally stressful blood sampling technique. Ensure that the volume of blood collected is appropriate for the size of the animal and that samples are processed and stored correctly to prevent degradation of the analyte.

Q3: How should we prepare and store this compound for our experiments?

A3: Proper handling and storage are crucial for maintaining the integrity of the compound.

  • Storage of Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1] It can be stored at 4°C for shorter periods (up to 2 years).[4] Keep the container tightly sealed and protected from moisture.

  • Stock Solutions: For in vitro experiments, stock solutions are typically prepared in DMSO at concentrations up to 100 mM.[1][5] For in vivo studies, you may need to prepare a formulation in an aqueous vehicle. This compound has some water solubility (up to 5 mg/mL with sonication and warming).[6]

  • Storage of Solutions: Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 2 years or -20°C for up to 1 year.[6] Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment.

Q4: Are there any known off-target effects or drug interactions we should be aware of?

A4: While L-368,899 is a selective oxytocin receptor antagonist, some cross-reactivity and potential interactions have been noted.

  • Vasopressin Receptors: L-368,899 has a lower affinity for vasopressin V1a and V2 receptors, with IC50 values that are over 40-fold higher than for the oxytocin receptor.[7] However, at high concentrations, some off-target effects on vasopressin receptors are possible. It is important to use the lowest effective dose to maintain selectivity.

  • Drug Interactions: There is limited published data on specific drug-drug interactions with L-368,899. One study has shown that pre-treatment with L-368,899 can block the effects of lithium in a cannabinoid withdrawal model in rats, suggesting a functional interaction within the oxytocinergic system.[8] When co-administering L-368,899 with other CNS-active drugs, it is important to consider the potential for both pharmacokinetic and pharmacodynamic interactions and to include appropriate control groups in your experimental design.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of L-368,899 in rats and dogs.

Table 1: Intravenous Pharmacokinetics of L-368,899

SpeciesDose (mg/kg)t½ (hr)Plasma Clearance (mL/min/kg)Vdss (L/kg)
Rat (Female)10~2182.0 - 2.6
Rat (Male/Female)1, 2.5~223 - 362.0 - 2.6
Dog (Female)1, 2.5, 10~223 - 363.4 - 4.9
Data sourced from[2]

Table 2: Oral Bioavailability of L-368,899 in Rats

Dose (mg/kg)SexOral Bioavailability (%)
5Female14
5Male18
25Female17
25Male41
Data sourced from[2][3]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of L-368,899 following intravenous and oral administration in rats.

Materials:

  • This compound

  • Vehicle for IV administration (e.g., saline)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats (male and female, with jugular vein cannulas)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Use rats (e.g., Sprague-Dawley, 250-350g) with indwelling jugular vein cannulas for serial blood sampling. House animals individually and allow them to acclimate for at least 24 hours before the study. Fast animals overnight before dosing.

  • Dosing:

    • Intravenous (IV): Prepare a solution of L-368,899 in saline. Administer the desired dose (e.g., 1, 2.5, or 10 mg/kg) as a bolus injection via the tail vein or a separate cannula.

    • Oral (PO): Prepare a suspension of L-368,899 in 0.5% methylcellulose. Administer the desired dose (e.g., 5 or 25 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Immediately after collection, transfer blood into tubes containing an anticoagulant. Centrifuge the blood at approximately 3000 rpm for 10 minutes to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Plasma Analysis (LC-MS/MS):

    • Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile (B52724) to the plasma samples. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant to dryness and reconstitute in a suitable mobile phase.

    • LC-MS/MS Conditions: Use a C18 column for chromatographic separation. The mobile phase can consist of a gradient of acetonitrile and water with a modifier like formic acid. Use a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor specific parent-to-daughter ion transitions for L-368,899 and an internal standard.

  • Data Analysis: Use pharmacokinetic software to calculate parameters such as half-life (t½), plasma clearance, volume of distribution (Vdss), and area under the curve (AUC). Calculate oral bioavailability using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

In Vitro Metabolism using Liver Microsomes

Objective: To assess the metabolic stability of L-368,899 in rat liver microsomes.

Materials:

  • This compound

  • Rat liver microsomes (male and female)

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Add L-368,899 (at a final concentration of, for example, 1 µM) to initiate the metabolic reaction.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of L-368,899 at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining L-368,899 against time. From the slope of the linear portion of the natural log plot, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Mandatory Visualizations

Oxytocin Receptor Signaling Pathway

G Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899 OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds and Activates L368899 L-368,899 L368899->OTR Competitively Binds and Inhibits Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to G Workflow for In Vivo Pharmacokinetic Study of L-368,899 start Start acclimatize Acclimatize Cannulated Rats start->acclimatize fast Fast Animals Overnight acclimatize->fast dose Administer L-368,899 (IV or PO) fast->dose sample Serial Blood Sampling (Timed Intervals) dose->sample process Centrifuge and Separate Plasma sample->process store Store Plasma at -80°C process->store analyze LC-MS/MS Analysis store->analyze calculate Calculate PK Parameters (t½, CL, Vdss, F%) analyze->calculate end End calculate->end

References

potential side effects of L-368,899 hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using L-368,899 hydrochloride in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally bioavailable, non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its primary mechanism of action is competitive antagonism at the OTR, meaning it binds to the receptor with high affinity and prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling. This blockade inhibits the physiological responses normally triggered by oxytocin. L-368,899 is a valuable pharmacological tool for studying the diverse physiological and behavioral roles of the oxytocin system. It is selective for the oxytocin receptor over the structurally similar vasopressin V1a and V2 receptors.

Q2: Are there any reported in vivo side effects of this compound?

A2: Direct, comprehensive studies detailing a side effect profile for this compound in preclinical studies are not extensively published. However, based on its mechanism of action as an oxytocin receptor antagonist, potential side effects can be inferred. Oxytocin is involved in a wide array of physiological processes, including uterine contractions, social behavior, and cardiovascular and metabolic functions. Therefore, blockade of its receptor could potentially disrupt these processes. Researchers should monitor for effects related to the inhibition of normal oxytocin signaling. For comparison, another oxytocin receptor antagonist, atosiban, has been associated with side effects such as nausea, vomiting, headache, and dizziness in clinical use.

Q3: What should I monitor in my animals during in vivo studies with this compound?

A3: Given that this compound antagonizes the oxytocin receptor, it is crucial to monitor for physiological and behavioral changes related to the inhibition of oxytocin's natural functions. Key areas to monitor include:

  • Reproductive Functions: In female animals, monitor for any alterations in the estrous cycle or uterine activity, as oxytocin plays a key role in uterine contractions.

  • Social Behavior: Oxytocin is well-known for its role in social bonding and behavior. Observe for any changes in social interaction, maternal behavior, or other species-specific social behaviors.

  • Cardiovascular Parameters: Oxytocin can influence cardiovascular functions. Monitoring heart rate and blood pressure, especially with high doses or long-term administration, is advisable.

  • General Health: Observe for general signs of distress or adverse effects, such as changes in food and water intake, weight loss, or lethargy.

Q4: How does the bioavailability of this compound vary between species and administration routes?

A4: The oral bioavailability of this compound has been studied in rats and dogs, showing species and sex differences. In rats, at a 5 mg/kg oral dose, the bioavailability was 14% in females and 18% in males. In dogs, at a 5 mg/kg oral dose, the bioavailability was 17%, which increased to 41% at a 33 mg/kg dose. The compound is rapidly absorbed after oral administration. It can also cross the blood-brain barrier, making it suitable for central nervous system studies.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Lack of expected antagonist effect on uterine contractions. Insufficient dosage, incorrect administration route, or rapid metabolism.- Verify the dose calculation and administration technique. - Consider that the AD50 (dose to reduce oxytocin response by 50%) is approximately 0.35 mg/kg for intravenous infusion and 7 mg/kg for intraduodenal administration in rats. - Be aware that L-368,899 is extensively metabolized.
Unexpected behavioral changes in animals. Central effects due to blood-brain barrier penetration.- L-368,899 is known to cross the blood-brain barrier. - Carefully document all behavioral changes and correlate them with the timing of drug administration. - Consider including a comprehensive behavioral phenotyping battery in your experimental design.
Variability in plasma concentrations between subjects. Sex-dependent differences in metabolism.- Pharmacokinetic studies in rats have shown that plasma drug concentrations can be higher in females than in males due to differences in metabolizing capacity. - Ensure that your experimental groups are balanced by sex, or analyze data for each sex separately.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of L-368,899

Species Dose & Route Bioavailability (%) t1/2 (hr) Plasma Clearance (ml/min/kg) Reference
Rat (female)5 mg/kg p.o.14~223-36
Rat (male)5 mg/kg p.o.18~223-36
Dog (female)5 mg/kg p.o.17~223-36
Dog (female)33 mg/kg p.o.41~223-36

Table 2: In Vivo Potency of L-368,899 in Rats

Administration Route AD50 (mg/kg) Effect Reference
Intravenous (i.v.)0.35Antagonism of OT-stimulated uterine contractions
Intraduodenal (i.d.)7Antagonism of OT-stimulated uterine contractions

Experimental Protocols

In Vivo Uterine Contraction Assay

This protocol is adapted from methodologies used to assess the in vivo efficacy of oxytocin receptor antagonists.

  • Animal Preparation: Anesthetize a female rat in late-stage pregnancy or estrus.

  • Surgical Procedure: Expose a uterine horn through a midline abdominal incision.

  • Pressure Monitoring: Place a water-filled balloon-tipped cannula into the uterine horn to monitor intrauterine pressure.

  • Baseline Measurement: Record baseline uterine activity.

  • Drug Administration: Administer this compound at various doses via the desired route (e.g., intravenous bolus).

  • Oxytocin Challenge: After a predetermined time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions. This challenge can be repeated at various time points to assess the duration of action.

  • Data Acquisition and Analysis: Continuously record uterine contractile activity (frequency and amplitude). The integrated area under the curve for a defined period is used to quantify the contractile response. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is then calculated.

Visualizations

Oxytocin_Signaling_Pathway cluster_cell Cell Membrane OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq11 Gq/11 OTR->Gq11 Activates L368899 L-368,899 L368899->OTR Blocks PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Physiological Response (e.g., Uterine Contraction) Ca2->Response PKC->Response

Caption: Mechanism of this compound as an oxytocin receptor antagonist.

Experimental_Workflow_Uterine_Contraction start Start: Anesthetized Rat prep Surgical Preparation & Cannula Insertion start->prep baseline Record Baseline Uterine Activity prep->baseline admin Administer L-368,899 baseline->admin wait Waiting Period admin->wait challenge Oxytocin Challenge wait->challenge record Record Contractile Response challenge->record analyze Data Analysis (AD50 Calculation) record->analyze end End analyze->end

Caption: Experimental workflow for the in vivo uterine contraction assay.

Troubleshooting_Logic issue Issue: Lack of Efficacy dose Check Dosage Calculation issue->dose route Verify Administration Route issue->route metabolism Consider Rapid Metabolism issue->metabolism solution Solution: Adjust Protocol dose->solution route->solution metabolism->solution

Caption: Troubleshooting logic for unexpected experimental outcomes.

troubleshooting inconsistent results with L-368,899 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-368,899 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, non-peptide, and orally bioavailable competitive antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It binds to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. This blockade inhibits the physiological responses normally triggered by oxytocin.[1]

Q2: What is the selectivity profile of this compound?

The selectivity of L-368,899 for the oxytocin receptor over vasopressin receptors (V1a and V2) can vary depending on the species and tissue type, which can be a source of inconsistent results. While some studies report good selectivity for the OTR, others suggest it may have a higher affinity for the vasopressin 1a receptor (AVPR1a) in certain tissues, such as the human brain.[3][4] It is crucial to consider this variability when designing experiments and interpreting data.

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years, sealed and protected from moisture.[1] Stock solutions should also be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[5] The solid compound is stable at room temperature for several days, making it suitable for standard shipping conditions.[5]

Q4: How should I prepare solutions of this compound?

This compound is soluble in water and DMSO. For in vivo studies, various formulations can be used. One common method is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle such as saline or a mixture of PEG300, Tween 80, and saline. Sonication and gentle warming can aid in dissolution.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

Inconsistent results with L-368,899 can arise from several factors, most notably its variable selectivity and potential off-target effects.

Potential Causes and Solutions:

  • Variable Receptor Selectivity:

    • Problem: The affinity of L-368,899 for oxytocin versus vasopressin receptors differs across species and tissues.[3][4] An effect thought to be mediated by OTR antagonism might be due to the blockade of AVPR1a.

    • Solution:

      • Conduct Control Experiments: Include control experiments using selective vasopressin receptor antagonists to dissect the specific contribution of OTR blockade.

      • Characterize Binding in Your System: If feasible, perform binding assays to determine the affinity of L-368,899 for both OTR and AVPR1a in your specific experimental model.

      • Consult Literature for Species-Specific Data: Carefully review literature for selectivity data relevant to your species and tissue of interest before designing your experiment.

  • Compound Purity and Integrity:

    • Problem: The purity of the compound can vary between batches and suppliers, and improper storage can lead to degradation.

    • Solution:

      • Verify Purity: Always obtain a certificate of analysis (CoA) from the supplier to confirm the purity of the lot you are using.[1]

      • Proper Storage: Adhere strictly to the recommended storage conditions (-20°C or -80°C, sealed from moisture) to prevent degradation.[1]

      • Fresh Solutions: Prepare fresh working solutions daily and avoid repeated freeze-thaw cycles of stock solutions.[1]

  • Pharmacokinetics and Bioavailability:

    • Problem: The oral bioavailability and central nervous system penetration of L-368,899 can be variable and may differ between sexes.[6][7]

    • Solution:

      • Consistent Administration Route: Use a consistent and appropriate route of administration for your experimental question. While orally active, intraperitoneal or intravenous injections may provide more consistent plasma concentrations.

      • Dose-Response Studies: Conduct pilot dose-response studies to determine the optimal concentration for your specific experimental conditions and desired effect.

      • Consider Sex Differences: Be aware of potential sex differences in metabolism and pharmacokinetics and analyze data from males and females separately.[6][7]

Quantitative Data Summary

Table 1: Receptor Binding Affinity and Selectivity of this compound

ReceptorSpeciesTissue/Cell LineIC50 / KiSelectivity (fold vs. OTR)
Oxytocin Receptor (OTR) RatUterus8.9 nM (IC50)-
HumanUterus26 nM (IC50)-
CoyoteBrain12.38 nM (Ki)-
Vasopressin V1a Receptor (AVPR1a) RatLiver890 nM (IC50)~100
HumanLiver510 nM (IC50)~20
CoyoteBrain511.6 nM (Ki)~41
Vasopressin V2 Receptor (AVPR2) RatKidney2400 nM (IC50)~270
HumanKidney960 nM (IC50)~37

Data compiled from multiple sources.[1][3][5][8] Note the significant variation in selectivity across species.

Experimental Protocols

Protocol 1: In Vivo Inhibition of Uterine Contractions

This protocol is adapted from preclinical studies assessing the tocolytic potential of L-368,899.

Objective: To assess the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions.

Methodology:

  • Animal Model: Anesthetized, late-term pregnant rats.

  • Surgical Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Insert a catheter into the jugular vein for drug administration.

    • Place a pressure-sensitive balloon catheter into a uterine horn to monitor intrauterine pressure.

  • Experimental Procedure:

    • Record baseline uterine activity for a stable period.

    • Administer this compound intravenously at various doses.

    • After a predetermined time (e.g., 15-30 minutes), administer a bolus of oxytocin to induce uterine contractions.

    • Continuously record uterine contractile activity (frequency and amplitude).

  • Data Analysis:

    • Quantify the contractile response by measuring the area under the curve for a defined period.

    • Calculate the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (ED50).

Protocol 2: Social Interaction Test in Mice

This protocol outlines a general procedure for assessing the effect of L-368,899 on social behavior.

Objective: To evaluate the impact of OTR antagonism on social interaction.

Methodology:

  • Animals: Adult male mice (e.g., C57BL/6J).

  • Drug Preparation and Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO).

    • Administer the drug via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 3-10 mg/kg) 30-40 minutes before the behavioral test.

    • A vehicle-injected group should serve as a control.

  • Social Interaction Arena: A standard three-chambered social interaction box.

  • Procedure:

    • Habituation: Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.

    • Sociability Test: Place a novel, unfamiliar mouse (stranger 1) in a wire cup in one of the side chambers and an empty wire cup in the other. Allow the test mouse to explore for 10 minutes.

    • Social Novelty Test: Place a new unfamiliar mouse (stranger 2) in the previously empty wire cup. The test mouse now has a choice between the familiar mouse (stranger 1) and the novel mouse (stranger 2). Allow 10 minutes for exploration.

  • Data Analysis:

    • Record the time spent in each chamber and the time spent interacting with each wire cup (sniffing).

    • Analyze the data for preferences between the chamber with a mouse versus the empty chamber (sociability) and the chamber with the novel mouse versus the familiar mouse (social novelty).

Visualizations

G OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Binds and Activates Gq11 Gq/11 OTR->Gq11 Activates L368899 L-368,899 L368899->OTR Competitively Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Signaling Other Cellular Responses PKC->Signaling

Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.

G start Start prep Prepare L-368,899 Solution start->prep admin Administer L-368,899 or Vehicle prep->admin wait Acclimation/Drug Absorption Period (e.g., 30-60 min) admin->wait assay Perform Behavioral or Functional Assay wait->assay data Collect and Record Data assay->data analysis Analyze Data (Compare L-368,899 vs. Vehicle) data->analysis end End analysis->end

Caption: General Experimental Workflow for In Vivo Studies.

G start Inconsistent or Unexpected Results check_compound Verify Compound Purity and Storage start->check_compound Step 1 check_protocol Review Experimental Protocol check_compound->check_protocol Purity & Storage OK inconsistent Results Still Inconsistent check_compound->inconsistent Issue Found issue_selectivity Consider Off-Target Effects (Vasopressin Receptors) check_protocol->issue_selectivity Protocol OK check_protocol->inconsistent Issue Found control_exp Perform Control Experiments with Selective Vasopressin Antagonists issue_selectivity->control_exp Potential Off-Target dose_response Conduct Dose-Response Curve issue_selectivity->dose_response Potential Off-Target lit_review Review Species-Specific Selectivity Data control_exp->lit_review dose_response->lit_review consistent Results Consistent and Explainable lit_review->consistent lit_review->inconsistent Still Unexplained

Caption: Troubleshooting Decision Tree for Inconsistent Results.

References

optimizing L-368,899 hydrochloride dose for behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of L-368,899 hydrochloride in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It functions through competitive antagonism, binding to the OTR with high affinity to prevent the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[2] This blockade of OTR activation inhibits the physiological and behavioral responses normally triggered by oxytocin.[2]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[3][4] For in vivo studies, a common vehicle is saline.[5] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Aqueous solutions are not recommended for storage for more than one day.[6]

Q3: Does this compound cross the blood-brain barrier?

A3: Yes, L-368,899 is a brain-penetrant compound, which makes it suitable for investigating the central effects of oxytocin receptor antagonism in behavioral studies.[2][7] Following peripheral administration, it has been shown to accumulate in limbic brain areas.[7]

Q4: What are the known off-target effects of this compound?

A4: this compound displays good selectivity for the oxytocin receptor over the related vasopressin (V1a and V2) receptors.[8] However, at higher concentrations, it may interact with vasopressin receptors.[2] It is crucial to consider this potential interaction and include appropriate control experiments, such as using selective vasopressin receptor antagonists, to dissect the specific contribution of oxytocin receptor blockade.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable behavioral effect Inadequate Dose: The dose might be too low to achieve sufficient receptor occupancy.Conduct a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. Review literature for effective doses in similar studies.[9][10]
Poor Bioavailability: Issues with the administration route or vehicle.For oral administration, be aware of variable bioavailability.[1][11] Consider intraperitoneal (i.p.) or subcutaneous (s.c.) injection for more consistent absorption. Ensure the compound is fully dissolved in the chosen vehicle.
Timing of Administration: The behavioral test may not be conducted within the optimal window of drug action.The half-life of L-368,899 is approximately 2 hours in rats and dogs.[1][11] Behavioral testing should be timed accordingly after administration.
Unexpected or contradictory behavioral effects Off-Target Effects: The observed effects may be due to interaction with other receptors, such as vasopressin receptors.[2]Use the lowest effective dose to minimize off-target effects. Include control groups treated with selective vasopressin receptor antagonists to differentiate between oxytocin and vasopressin-mediated effects.
Paradoxical Effects: The behavioral context and the animal's baseline state can influence the outcome.Carefully control for environmental factors and the animal's stress levels. Consider the specific social context of the behavioral test.
Precipitation of the compound in solution Low Solubility in the Chosen Vehicle: The concentration of this compound may exceed its solubility limit in the prepared vehicle.Sonication and/or gentle warming can aid dissolution.[3] For in vivo formulations, co-solvents such as DMSO, PEG300, and Tween 80 can be used to improve solubility.[3][4] Always prepare fresh solutions.
Variability in results between experiments Inconsistent Drug Preparation or Administration: Variations in solution preparation or injection technique can lead to inconsistent dosing.Standardize the protocol for solution preparation and administration. Ensure accurate measurement of the compound and vehicle. Train all personnel on consistent handling and injection techniques.
Biological Variables: Factors such as age, sex, and housing conditions of the animals can influence behavioral outcomes.Use age- and sex-matched animals and maintain consistent housing and environmental conditions throughout the study.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

ReceptorSpeciesTissueIC₅₀ (nM)Reference
Oxytocin ReceptorRatUterus8.9[1][8]
Oxytocin ReceptorHumanUterus26[1][8]
Vasopressin V1a Receptor--370[8]
Vasopressin V2 Receptor--570[8]

Table 2: Pharmacokinetic Parameters of L-368,899

SpeciesAdministration RouteDose (mg/kg)T½ (hours)Oral Bioavailability (%)Reference
Rat (female)IV1, 2.5, 10~2-[11]
Rat (male)IV1, 2.5, 10~2-[11]
Dog (female)IV1, 2.5, 10~2-[11]
Rat (female)Oral5-14[1]
Rat (male)Oral5-18[1]
Rat (male)Oral25-41[1]

Experimental Protocols

Protocol 1: Social Interaction Test in Mice

This protocol is adapted from standard social interaction paradigms and is designed to assess the effect of this compound on social preference.

1. Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Three-chamber social interaction apparatus

  • Age- and sex-matched stimulus mice

2. Procedure:

  • Habituation (Day 1):

    • Habituate the test mice to the testing room for at least 60 minutes.

    • Place each test mouse in the center chamber of the empty three-chamber apparatus and allow free exploration for 10 minutes.

  • Drug Administration (Day 2):

    • Administer this compound (e.g., 3-10 mg/kg, i.p.) or vehicle to the test mice 30-60 minutes before the test.

  • Sociability Test (Day 2):

    • Place an unfamiliar stimulus mouse (Stranger 1) in one of the side chambers, enclosed in a wire cage. Place an empty wire cage in the other side chamber.

    • Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.

    • Record the time spent in each chamber and the time spent sniffing each wire cage using an automated tracking system or manual scoring.

  • Social Novelty Preference Test (Day 2):

    • Immediately following the sociability test, place a new, unfamiliar mouse (Stranger 2) in the previously empty wire cage.

    • The test mouse now has a choice between the familiar mouse (Stranger 1) and the novel mouse (Stranger 2).

    • Allow the test mouse to explore for another 10 minutes and record the relevant parameters.

3. Data Analysis:

  • Calculate the time spent in each chamber and the time spent interacting with each stimulus mouse.

  • A sociability index can be calculated as: (Time with Stranger 1 - Time with Empty Cage) / (Time with Stranger 1 + Time with Empty Cage).

  • A social novelty preference index can be calculated as: (Time with Stranger 2 - Time with Stranger 1) / (Time with Stranger 2 + Time with Stranger 1).

  • Compare the indices between the L-368,899-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rats

This protocol outlines the use of the EPM to assess the anxiolytic or anxiogenic effects of this compound.

1. Materials:

  • This compound

  • Vehicle (e.g., sterile saline with 5% DMSO)

  • Elevated plus maze apparatus

  • Video tracking software

2. Procedure:

  • Habituation:

    • Habituate the rats to the testing room for at least 60 minutes before the experiment. Minimize noise and other stressors.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., i.p.) 30-60 minutes prior to the test.

  • EPM Test:

    • Place the rat in the center of the EPM, facing one of the open arms.

    • Allow the rat to freely explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Cleaning:

    • Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

3. Data Analysis:

  • Using video tracking software, quantify the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in arms) x 100] and the percentage of open arm entries [(Open arm entries / Total arm entries) x 100].

  • Compare these parameters between the drug-treated and vehicle-treated groups using appropriate statistical analyses.

Mandatory Visualizations

G cluster_0 Experimental Workflow for Behavioral Studies animal_prep Animal Acclimation & Habituation admin Drug Administration (e.g., i.p., s.c.) animal_prep->admin Pre-treatment Interval drug_prep Drug Preparation (L-368,899 or Vehicle) behavioral_test Behavioral Assay (e.g., Social Interaction, EPM) admin->behavioral_test data_acq Data Acquisition (Automated/Manual) behavioral_test->data_acq data_analysis Data Analysis & Statistical Comparison data_acq->data_analysis

Caption: A generalized experimental workflow for behavioral studies using this compound.

G cluster_1 Oxytocin Receptor Signaling Pathway and Antagonism oxytocin Oxytocin otr Oxytocin Receptor (OTR) oxytocin->otr Binds to g_protein Gq/11 Protein otr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release Stimulates cellular_response Cellular & Behavioral Responses dag->cellular_response Activates PKC, leading to ca_release->cellular_response l368899 L-368,899 l368899->otr Blocks

Caption: Signaling pathway of the oxytocin receptor and its blockade by L-368,899.

References

L-368,899 hydrochloride experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-368,899 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this potent and selective oxytocin (B344502) receptor antagonist. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Its primary mechanism of action is competitive antagonism at the OTR. It binds with high affinity to the receptor, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in both water and DMSO, with a maximum concentration of 100 mM in both solvents reported by some suppliers. For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.

  • Powder: Store at -20°C for up to 3 years.

  • In Solvent: Store stock solutions at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Q3: What is the selectivity profile of this compound?

This compound displays high selectivity for the oxytocin receptor over the structurally related vasopressin receptors (V1a and V2). It has been reported to have over 40-fold selectivity for the oxytocin receptor compared to vasopressin V1a and V2 receptors.

Q4: Can this compound cross the blood-brain barrier?

Yes, L-368,899 is a non-peptide, small molecule that can cross the blood-brain barrier, making it suitable for investigating the central effects of oxytocin receptor antagonism. Studies in primates have shown that peripherally administered L-368,899 accumulates in limbic brain areas.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to facilitate easy comparison.

Table 1: In Vitro Potency and Selectivity

Target ReceptorSpeciesAssay TypeIC50Reference
Oxytocin ReceptorRat (uterus)Radioligand Binding8.9 nM
Oxytocin ReceptorHuman (uterus)Radioligand Binding26 nM
Vasopressin V1a ReceptorNot SpecifiedRadioligand Binding370 nM
Vasopressin V2 ReceptorNot SpecifiedRadioligand Binding570 nM

Table 2: In Vivo Efficacy and Bioavailability

SpeciesAssayRoute of AdministrationEffective Dose (AD50/ED50)Oral BioavailabilityReference
RatOxytocin-induced uterine contractionsIntravenous (i.v.)0.35 mg/kg-
RatOxytocin-induced uterine contractionsIntraduodenal (i.d.)7 mg/kg-
Rat (female)Pharmacokinetic studyOral (p.o.)-14% (at 5 mg/kg)
Rat (male)Pharmacokinetic studyOral (p.o.)-18% (at 5 mg/kg)
Dog (female)Pharmacokinetic studyOral (p.o.)-17% (at 5 mg/kg)

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the oxytocin receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the oxytocin receptor.

  • Radiolabeled ligand for the oxytocin receptor (e.g., [³H]-oxytocin).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in 0.3% PEI).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell or tissue homogenates containing the receptor of interest. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:

    • 150 µL of membrane preparation (3-20 µg protein for cells or 50-120 µg for tissue).

    • 50 µL of a fixed concentration of radioligand.

    • 50 µL of increasing concentrations of this compound or vehicle (for total binding) or a high concentration of unlabeled oxytocin (for non-specific binding).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters four times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Uterine Contraction Assay in Rats

This protocol assesses the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions.

Materials:

  • Female rats in estrus.

  • This compound.

  • Oxytocin.

  • Anesthetic.

  • Intrauterine balloon catheter.

  • Pressure transducer and recording system.

  • Intravenous (i.v.) or intraduodenal (i.d.) administration setup.

Procedure:

  • Animal Preparation: Anesthetize an estrous female rat.

  • Catheter Placement: Insert a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure. Connect the cannula to a pressure transducer to record uterine activity.

  • Baseline Measurement: Record baseline uterine activity for a stable period.

  • Antagonist Administration: Administer this compound at various doses via the desired route (e.g., a single intravenous bolus).

  • Oxytocin Challenge: After a set time following L-368,899 administration (e.g., 5 minutes), administer a bolus of oxytocin to induce uterine contractions. The oxytocin challenge can be repeated at various time points to assess the duration of action of the antagonist.

  • Data Acquisition and Analysis: Continuously record uterine contractile activity (frequency and amplitude). Quantify the contractile response by calculating the integrated area under the curve for a defined period. Determine the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50 or ED50).

Troubleshooting Guide

Issue 1: Precipitation of this compound in aqueous media.

  • Possible Cause: The final concentration of the compound exceeds its solubility limit, or the dilution method is improper.

  • Troubleshooting Steps:

    • Review Stock Solution: Ensure your stock solution in DMSO or water is completely dissolved and clear before further dilution. Gentle warming (37°C) or sonication may aid dissolution.

    • Use a Co-solvent System for In Vivo Studies: For preparing in vivo formulations, a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is recommended to improve solubility.

    • Serial Dilution: Avoid adding a highly concentrated stock solution directly into your aqueous assay buffer or media. Perform serial dilutions to gradually decrease the solvent concentration.

    • Temperature: Ensure that both your stock solution and the diluent are at room temperature or 37°C, as cold solutions can decrease solubility.

Issue 2: Inconsistent IC50 values in in vitro assays.

  • Possible Cause: Variability in assay conditions, cell passage number, or data analysis methods.

  • Troubleshooting Steps:

    • Consistent Agonist Concentration: For competitive antagonist assays, use a consistent concentration of the agonist (e.g., EC80) across all experiments.

    • Standardize Incubation Times: Ensure that pre-incubation with the antagonist and incubation with the agonist are performed for the same duration in all experiments.

    • Cell Health and Passage Number: Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the time of the assay.

    • Pipetting Accuracy: Calibrate pipettes regularly and use appropriate pipetting techniques, especially for small volumes.

Issue 3: Lack of in vivo efficacy.

  • Possible Cause: Suboptimal dose, incorrect timing of administration, or issues with the formulation.

  • Troubleshooting Steps:

    • Dose-Response Study: Perform a dose-response study to determine the optimal effective dose in your animal model.

    • Pharmacokinetics: Consider the pharmacokinetic profile of L-368,899. The timing of your experimental endpoint should align with the peak plasma or tissue concentration of the compound. For example, in coyotes, L-368,899 peaked in the CSF 15-30 minutes after intramuscular injection.

    • Formulation and Administration: Ensure the compound is fully dissolved in the vehicle and administered correctly. For oral administration, consider the bioavailability, which can be species- and sex-dependent.

    • Verify Target Engagement: If possible, include a positive control or a method to verify that the antagonist is reaching and binding to the target receptor in vivo.

Issue 4: Unexpected or off-target effects.

  • Possible Cause: While L-368,899 is highly selective, at high concentrations, it may interact with other receptors or cellular components.

  • Troubleshooting Steps:

    • Use Appropriate Controls: Include a vehicle control group in all experiments.

    • Test in a Null System: If possible, use a cell line or animal model that does not express the oxytocin receptor to determine if the observed effects are independent of OTR antagonism.

    • Dose Reduction: Use the lowest effective concentration of L-368,899 to minimize the potential for off-target effects.

    • Literature Review: Consult the literature for any known off-target effects of L-368,899 in your specific experimental system.

Visualizations

Oxytocin Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gαq OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves Oxytocin Oxytocin Oxytocin->OTR binds L368899 L-368,899 L368899->OTR blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response (e.g., Uterine Contraction) Ca2_ER->CellularResponse leads to PKC->CellularResponse leads to

Caption: Oxytocin receptor signaling pathway and the inhibitory action of L-368,899.

General Experimental Workflow for In Vivo Antagonist Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Acclimate Animals C Randomize Animals into Groups A->C B Prepare L-368,899 Formulation D Administer L-368,899 or Vehicle B->D C->D E Wait for Drug Absorption (PK-guided) D->E F Administer Oxytocin (or other stimulus) E->F G Measure Behavioral/ Physiological Endpoint F->G H Collect and Process Data G->H I Statistical Analysis H->I J Interpret Results I->J

Caption: A generalized workflow for an in vivo study with L-368,899.

interpreting data from L-368,899 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with L-368,899 hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), comprehensive data tables, and detailed experimental protocols to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the handling and use of this compound.

1. Solubility & Solution Preparation

  • Q: My this compound is not dissolving properly. What should I do?

    • A: this compound is soluble in water and DMSO, with a maximum concentration of approximately 100 mM.[1] If you encounter precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[2][3] For in vivo formulations, such as those containing PEG300 and Tween 80, it is crucial to add and fully dissolve each solvent sequentially.[3]

  • Q: How should I prepare stock and working solutions?

    • A: For stock solutions, dissolve this compound in a suitable solvent like DMSO to a high concentration (e.g., 10-100 mM).[1][3][4] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store appropriately.[4] For in vivo experiments, it is highly recommended to prepare the final working solution fresh on the day of use.[2]

  • Q: What is a recommended formulation for in vivo studies?

    • A: A commonly used vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3] The final concentration should be adjusted based on the required dosage for your specific experimental conditions.

2. Stability & Storage

  • Q: What are the correct storage conditions for this compound?

    • A: The lyophilized powder should be stored at -20°C and is stable for up to three years.[3] Once dissolved into a stock solution, it should be stored at -80°C for up to two years or at -20°C for up to one year.[2][3]

  • Q: How many times can I freeze and thaw my stock solution?

    • A: It is strongly recommended to avoid repeated freeze-thaw cycles.[4] You should aliquot your stock solution after preparation into volumes appropriate for a single experiment to preserve the integrity of the compound.

3. Experimental Design & Interpretation

  • Q: L-368,899 is described as a "selective" oxytocin (B344502) receptor antagonist. How selective is it?

    • A: L-368,899 is highly selective for the oxytocin receptor (OTR) over vasopressin V1a and V2 receptors, often cited as having over 40-fold greater selectivity. However, it does possess some affinity for the vasopressin 1a receptor (AVPR1a).[2][5] This cross-reactivity is an important consideration when interpreting data, especially at higher concentrations.

  • Q: My results are not what I expected. Could it be an issue with receptor selectivity?

    • A: Yes, this is a possibility. The observed biological effect could be partially mediated by the blockade of AVPR1a. To confirm that your results are due to OTR antagonism, consider including control experiments using a selective vasopressin receptor antagonist to dissect the specific contributions of each receptor system.[6]

  • Q: Does L-368,899 cross the blood-brain barrier (BBB)?

    • A: Yes, L-368,899 is a non-peptide, brain-penetrant molecule suitable for both peripheral and central nervous system studies.[7][8] Following peripheral administration, it has been detected in the cerebrospinal fluid (CSF) and various brain regions in multiple species, including monkeys and coyotes.[9][10][11]

  • Q: What is the typical onset and duration of action in vivo?

    • A: After intravenous administration, L-368,899 has a half-life of approximately 2 hours in rats and dogs.[2][12] When administered orally, it is absorbed rapidly, with peak plasma concentrations occurring in under an hour for low doses.[12] For central nervous system effects, studies in coyotes have shown that the compound peaks in the CSF 15 to 30 minutes after intramuscular injection.[5][9][10] The duration of action will depend on the dose and route of administration.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental planning.

Table 1: Receptor Binding Affinity & Potency
ParameterSpecies/TissueValueReference(s)
OTR IC₅₀ Rat Uterus8.9 nM[1][2][3][4][13][14]
Human Uterus26 nM[1][2][3][4][13][14]
OTR Kᵢ Coyote Brain12.38 nM
AVPR1a IC₅₀ Various370 - 510 nM[1][2]
AVPR2 IC₅₀ Various570 - 960 nM[1][2]
AVPR1a Kᵢ Coyote Brain511.6 nM[5]
In Vitro pA₂ Isolated Rat Uterus8.9[1][13]
Table 2: In Vivo Efficacy
ParameterSpeciesRouteValue (AD₅₀ / ED₅₀)Reference(s)
Inhibition of Uterine Contractions RatIntravenous (i.v.)0.35 mg/kg[1][13]
RatIntraduodenal7.0 mg/kg[13]
Table 3: Pharmacokinetic Parameters
ParameterSpeciesValueReference(s)
Half-Life (t½) Rat, Dog (i.v.)~2 hours[2][12]
Plasma Clearance Rat, Dog (i.v.)23 - 36 mL/min/kg[2][12]
Volume of Distribution (Vdss) Rat (i.v.)2.0 - 2.6 L/kg[2][12]
Dog (i.v.)3.4 - 4.9 L/kg[2][12]
Oral Bioavailability (5 mg/kg) Rat (female)14%[2][3]
Rat (male)18%[2][3]
Oral Bioavailability (25 mg/kg) Rat (male)41%[2]

Experimental Protocols & Methodologies

Protocol 1: In Vitro Competitive Binding Autoradiography

This protocol is used to determine the binding affinity (Kᵢ) of L-368,899 for the oxytocin receptor in tissue sections.

  • Tissue Preparation: Prepare frozen brain or uterine tissue sections (e.g., 20 µm thickness) and mount them on microscope slides.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of L-368,899 (e.g., 10 mM in 100% DMSO).[5] Create a serial dilution series from this stock to achieve a range of final concentrations that will span the expected Kᵢ value (e.g., 10 µM to 0.1 pM).[5]

  • Incubation: Incubate the tissue-mounted slides with a constant concentration of a suitable radioligand (e.g., ¹²⁵I-labeled oxytocin analog) and varying concentrations of the unlabeled competitor, L-368,899.

  • Washing: After incubation, wash the slides in a buffer solution to remove any unbound radioligand.[7]

  • Signal Detection: Appose the dried slides to a phosphor imaging screen or autoradiographic film to detect the radioactive signal.[7]

  • Data Analysis: Quantify the optical density of the signal for each L-368,899 concentration. Plot the specific binding of the radioligand as a function of the L-368,899 concentration to generate a competition curve. The IC₅₀ value is determined from this curve and then converted to the Kᵢ value using the Cheng-Prusoff equation.[7]

Protocol 2: In Vivo Inhibition of Uterine Contractions

This protocol assesses the in vivo efficacy of L-368,899 in blocking oxytocin-induced uterine activity in an anesthetized animal model.

  • Animal Preparation: Anesthetize a female rat (e.g., late-term pregnant or estrogen-primed). Surgically implant a catheter into a uterine horn to monitor intrauterine pressure.[7]

  • Baseline Measurement: Record the baseline uterine activity (frequency and amplitude of contractions) for a stable period.[7]

  • Antagonist Administration: Administer a specific dose of L-368,899 via the desired route (e.g., intravenous bolus).[7]

  • Oxytocin Challenge: After a predetermined time to allow for drug distribution, administer a bolus of oxytocin to induce potent uterine contractions.[7]

  • Data Acquisition and Analysis: Continuously record the uterine contractile response. Quantify the integrated area under the curve for a defined period following the oxytocin challenge. Compare the response to the pre-antagonist control. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) can be calculated by testing a range of antagonist doses.[7]

Visualizations: Pathways & Workflows

The following diagrams illustrate key concepts and processes related to L-368,899 experiments.

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_downstream Downstream Effects OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 Release PLC->IP3 OXT Oxytocin OXT->OTR Binds & Activates L368 L-368,899 L368->OTR Competitively Blocks Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Uterine Contraction & Other Cellular Responses Ca->Contraction

Caption: Oxytocin receptor signaling pathway and competitive inhibition by L-368,899.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare L-368,899 Stock Solution (DMSO) A2 Prepare Serial Dilutions A1->A2 B1 Incubate Sections with Radioligand + Competitor (L-368,899) A2->B1 A3 Prepare Radioligand (e.g., ¹²⁵I-OVTA) A3->B1 A4 Prepare Tissue Sections A4->B1 B2 Wash to Remove Unbound Ligand B1->B2 B3 Expose to Film or Phosphor Screen B2->B3 C1 Quantify Signal Density B3->C1 C2 Generate Competition Curve (Binding vs. [L-368,899]) C1->C2 C3 Calculate IC₅₀ and Kᵢ C2->C3

Caption: Experimental workflow for an in vitro competitive binding autoradiography assay.

Selectivity_Profile cluster_receptors Target Receptors L368 L-368,899 OTR Oxytocin Receptor (OTR) L368->OTR High Affinity (IC₅₀ = 8.9-26 nM) AVPR1a Vasopressin 1a Receptor (AVPR1a) L368->AVPR1a Low Affinity (IC₅₀ = ~370-510 nM) AVPR2 Vasopressin 2 Receptor (AVPR2) L368->AVPR2 Very Low Affinity (IC₅₀ = ~570-960 nM)

Caption: Receptor selectivity profile of L-368,899, highlighting its primary target.

References

challenges in using L-368,899 hydrochloride for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-368,899 hydrochloride in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its primary mechanism of action is competitive antagonism at the OTR, preventing the binding of the endogenous ligand, oxytocin. This blockade inhibits downstream intracellular signaling pathways, primarily the Gq/11-mediated cascade, which is responsible for physiological responses such as uterine contractions.

Q2: What are the main challenges associated with using this compound in long-term studies?

The primary challenges include:

  • Suboptimal and Variable Oral Bioavailability: Oral bioavailability can be low and inconsistent, making it difficult to maintain stable plasma concentrations over long periods.

  • Dose- and Sex-Dependent Pharmacokinetics: The metabolism and clearance of L-368,899 can differ between sexes and can become saturated at higher doses, leading to non-linear pharmacokinetics.[1]

  • Potential for Off-Target Effects: While generally selective for the oxytocin receptor, some studies suggest potential binding to vasopressin (V1a) receptors, which could lead to confounding results.

  • Formulation and Stability: this compound has specific solubility characteristics, requiring careful formulation for in vivo administration to ensure stability and consistent delivery.

Q3: Can this compound cross the blood-brain barrier (BBB)?

Yes, L-368,899 is a brain-penetrant antagonist, making it a valuable tool for investigating the central effects of oxytocin.[2][3] Following peripheral administration, it has been shown to accumulate in various brain regions, including the hypothalamus, septum, amygdala, and hippocampus.[2][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in experimental results between subjects. 1. Inconsistent oral bioavailability. 2. Sex differences in metabolism. 3. Instability of the formulated compound.1. Consider alternative administration routes with higher bioavailability, such as intraperitoneal (IP) or subcutaneous (SC) injection, or continuous infusion via osmotic pumps for stable plasma levels. 2. Segregate data by sex or use animals of a single sex if appropriate for the study design. Be aware that plasma concentrations can be significantly higher in female rats at the same dose.[1] 3. Prepare fresh solutions for administration. If using a vehicle with detergents like Tween 80, ensure thorough mixing and use promptly. For long-term studies, validate the stability of your formulation under experimental conditions.
Observed effects are not consistent with known oxytocin receptor antagonism. 1. Off-target effects, particularly at vasopressin V1a receptors. 2. Dose is too high, leading to non-specific effects.1. Include a control group treated with a selective vasopressin V1a receptor antagonist to differentiate between oxytocin and vasopressin-mediated effects. 2. Perform a dose-response study to identify the lowest effective dose that elicits the desired effect without off-target activity.
Difficulty dissolving this compound for in vivo administration. Improper solvent or mixing procedure.For a 5 mg/mL solution suitable for in vivo use, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to dissolve the compound sequentially and ensure each component is fully dissolved before adding the next. Sonication may be required.
Unexpected behavioral or physiological changes in long-term studies. 1. Potential for compound accumulation due to clearance saturation. 2. Unforeseen long-term toxicity.1. Monitor plasma levels of L-368,899 periodically throughout the study to check for accumulation. Adjust dosing regimen if necessary. 2. Include comprehensive health monitoring in your study protocol, including regular body weight measurements, food and water intake, and general wellness checks. At the end of the study, consider histopathological analysis of key organs.

Quantitative Data

Table 1: In Vitro Receptor Binding Affinity of L-368,899

ReceptorSpeciesIC50 (nM)Reference(s)
Oxytocin ReceptorRat (uterus)8.9[5]
Oxytocin ReceptorHuman (uterus)26[5]
Vasopressin V1a ReceptorHuman370
Vasopressin V2 ReceptorHuman570

Table 2: Pharmacokinetic Parameters of L-368,899

SpeciesDose & RouteT1/2Plasma ClearanceOral BioavailabilityReference(s)
Rat1, 2.5, 10 mg/kg IV~2 hours23-36 mL/min/kg-[1]
Rat (female)5 mg/kg oral--14%[5]
Rat (male)5 mg/kg oral--18%[5]
Dog1, 2.5, 10 mg/kg IV~2 hours23-36 mL/min/kg-[1]
Coyote3 mg/kg IM---[3]

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

This protocol describes the preparation of a 5 mg/mL solution of this compound suitable for oral or parenteral administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO to a final concentration of 10% of the total volume. Vortex and sonicate until the powder is completely dissolved.

  • Add PEG300 to a final concentration of 40% of the total volume. Vortex thoroughly.

  • Add Tween 80 to a final concentration of 5% of the total volume. Vortex until the solution is clear.

  • Add sterile saline to bring the solution to the final volume (45%). Vortex thoroughly.

  • The final solution should be clear. If precipitation occurs, gentle warming and further sonication may be necessary. Prepare this formulation fresh before each use.

Protocol 2: Long-Term Oral Administration in Mice

This protocol outlines a general procedure for the chronic oral administration of this compound to mice.

Materials:

  • This compound formulated as described in Protocol 1.

  • Oral gavage needles (flexible plastic or stainless steel, appropriate size for mice).

  • Syringes (1 mL).

  • Animal scale.

Procedure:

  • Habituate the mice to the oral gavage procedure for several days before the start of the experiment by administering vehicle alone. This will help to reduce stress-associated responses.

  • Weigh each mouse daily before administration to ensure accurate dosing.

  • Calculate the volume of the L-368,899 solution to be administered based on the desired dose (e.g., in mg/kg) and the concentration of the solution.

  • Gently restrain the mouse and administer the solution using an oral gavage needle. Ensure the needle is inserted into the esophagus and not the trachea.

  • Administer the dose at the same time each day to maintain consistent pharmacokinetic profiles.

  • Monitor the mice daily for any signs of distress or adverse effects.

Visualizations

G cluster_0 Long-Term L-368,899 Study Workflow A Study Design - Define objectives - Select animal model - Determine dose and route B Formulation - Prepare fresh solution - Ensure solubility and stability A->B C Administration - Consistent timing - Accurate dosing (weigh animals) - Habituate to procedure B->C D Monitoring - Daily health checks - Periodic plasma sampling - Behavioral/physiological endpoints C->D E Data Analysis - Account for sex differences - Statistical analysis D->E F Troubleshooting - Address variability - Investigate off-target effects E->F G cluster_1 Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Observed Q1 Is the formulation stable and prepared fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there significant sex differences? A1_Yes->Q2 Sol1 Reformulate and ensure stability. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Analyze data by sex or use a single sex. A2_Yes->Sol2 Q3 Could there be off-target effects? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Use vasopressin antagonists as controls. A3_Yes->Sol3 End Re-evaluate experimental design A3_No->End G cluster_2 Oxytocin Receptor Signaling Pathway Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds Gq11 Gq/11 OTR->Gq11 Activates L368899 L-368,899 L368899->OTR Blocks PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i Increase IP3->Ca2 PKC PKC Activation DAG->PKC Response Physiological Response (e.g., Uterine Contraction) Ca2->Response PKC->Response

References

L-368,899 hydrochloride and blood-brain barrier transport issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-368,899 hydrochloride, focusing on issues related to blood-brain barrier (BBB) transport and central nervous system (CNS) activity.

Frequently Asked Questions (FAQs)

Q1: Does this compound cross the blood-brain barrier?

A1: Yes, L-368,899 is a non-peptide oxytocin (B344502) receptor antagonist that is capable of crossing the blood-brain barrier.[1][2] This property allows for the investigation of the central effects of oxytocin receptor blockade after peripheral administration.[1] Studies in rhesus monkeys have shown that following intravenous administration, L-368,899 can be detected in the cerebrospinal fluid (CSF) and accumulates in limbic brain areas such as the hypothalamus, septum, amygdala, and hippocampus.[3]

Q2: What is the primary mechanism of action for L-368,899 in the CNS?

A2: L-368,899 acts as a selective antagonist for the oxytocin receptor (OTR).[1][4] The OTR is a G-protein coupled receptor (GPCR) that, upon activation by oxytocin, initiates a signaling cascade, often through Gq/11 proteins, leading to the activation of phospholipase Cβ (PLCβ).[5] This results in the release of intracellular calcium and subsequent neuronal excitation.[5] By blocking this receptor, L-368,899 inhibits the downstream effects of endogenous oxytocin in the brain.

Q3: What is the selectivity profile of L-368,899?

A3: L-368,899 exhibits good selectivity for the oxytocin receptor over the structurally related vasopressin receptors.[4] For instance, in coyotes, it was found to be 40 times more selective for the oxytocin receptor than for the vasopressin 1a receptor.[1][6][7] It is less active on vasopressin receptors in various tissues, including the human liver and kidney, as well as rat liver and kidney.[8]

Troubleshooting Guide

Issue 1: Inconsistent or lack of expected behavioral effects after peripheral administration.

  • Possible Cause 1: Suboptimal CNS Exposure.

    • Troubleshooting Steps:

      • Verify Dose and Route of Administration: The pharmacokinetics of L-368,899 can be species-dependent and show non-linear kinetics at higher doses.[9] Ensure the dosage is appropriate for the species being studied. Oral bioavailability can be variable, with values reported as 14-18% in rats at 5 mg/kg and 17-41% in dogs at 5-33 mg/kg.[8][9] Intravenous or intramuscular injections may provide more consistent CNS exposure.[1][10]

      • Assess Pharmacokinetics: If feasible, perform pharmacokinetic studies in your animal model to determine the plasma and CSF concentrations of L-368,899 over time. In coyotes, intramuscular injection led to peak CSF concentrations between 15 and 30 minutes.[1][7] In rhesus monkeys, intravenous injection of 1 mg/kg resulted in detectable CSF levels for up to 4 hours.[3]

      • Consider the Vehicle: The formulation used to dissolve and administer L-368,899 can impact its absorption and distribution. Ensure the vehicle is appropriate for the route of administration and does not cause any adverse effects.

  • Possible Cause 2: Species Differences in Receptor Binding or Distribution.

    • Troubleshooting Steps:

      • Review Literature: Check for published data on L-368,899's binding affinity and oxytocin receptor distribution in your species of interest or a closely related one. The binding affinity for the coyote oxytocin receptor was determined to be 12 nM.[1][6][7]

      • In Vitro Receptor Binding Assay: If significant discrepancies are suspected, consider performing in vitro receptor binding assays using brain tissue from your animal model to determine the affinity (Ki) or IC50 of L-368,899 for the oxytocin receptor.

  • Possible Cause 3: Off-Target Effects or Complex Behavioral Regulation.

    • Troubleshooting Steps:

      • Control Experiments: Include comprehensive control groups in your experimental design. This should include vehicle-only controls and potentially a positive control if available.

      • Dose-Response Curve: Generate a dose-response curve to determine if the observed effects are dose-dependent. This can help to distinguish between specific and non-specific effects.

Quantitative Data

Table 1: Pharmacokinetic Parameters of L-368,899

SpeciesRouteDose (mg/kg)Tmax (plasma)Oral Bioavailability (%)t1/2 (plasma)Vdss (L/kg)Plasma Clearance (mL/min/kg)Reference
Rat (female)Oral5< 1 hr14~2 hr2.0 - 2.623 - 36[8][9]
Rat (male)Oral5< 1 hr18~2 hr2.0 - 2.623 - 36[8][9]
Rat (male)Oral25< 1 hr41~2 hr2.0 - 2.623 - 36[8][9]
Dog (female)Oral5< 1 hr17~2 hr3.4 - 4.923 - 36[9]
Dog (female)Oral331 - 4 hr41~2 hr3.4 - 4.923 - 36[9]
Rhesus MonkeyIV1N/AN/AN/AN/AN/A[10][3]
CoyoteIMN/AN/AN/AN/AN/AN/A[1][6][7]

Note: Tmax for oral doses can be longer at higher concentrations. Pharmacokinetics can be non-linear.

Table 2: Receptor Binding and Selectivity of L-368,899

ReceptorSpecies/TissueBinding Affinity (IC50/Ki)Selectivity vs. Vasopressin ReceptorsReference
OxytocinRat Uterus8.9 nM (IC50)High[8]
OxytocinHuman Uterus26 nM (IC50)High[8]
OxytocinCoyote Brain12 nM (Ki)40-fold vs. V1a[1][6][7]
VasopressinHuman Liver510 nM (IC50)N/A[8]
VasopressinHuman Kidney960 nM (IC50)N/A[8]
VasopressinRat Liver890 nM (IC50)N/A[8]
VasopressinRat Kidney2400 nM (IC50)N/A[8]

Experimental Protocols

Protocol: Assessment of L-368,899 Brain Penetration in Rodents

  • Animal Preparation:

    • Acclimate male Wistar rats (250-300g) to the housing conditions for at least one week.

    • Fast animals overnight before the experiment but allow free access to water.

  • Compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.9% saline).

    • Administer a single dose of L-368,899 intravenously (e.g., via tail vein) at a concentration of 1 mg/kg.

  • Sample Collection:

    • At predetermined time points (e.g., 15, 30, 60, 120, and 240 minutes) post-injection, anesthetize a subset of animals (n=3-4 per time point) with an appropriate anesthetic (e.g., isoflurane).

    • Collect blood via cardiac puncture into EDTA-containing tubes.

    • Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain.

    • Carefully dissect the brain and specific regions of interest (e.g., hippocampus, hypothalamus).

    • Centrifuge blood samples to separate plasma.

    • Store all plasma and brain tissue samples at -80°C until analysis.

  • Sample Analysis:

    • Homogenize brain tissue samples.

    • Extract L-368,899 from plasma and brain homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of L-368,899 in each sample using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point to assess the extent of brain penetration.

    • Plot the concentration-time profiles for both plasma and brain to determine key pharmacokinetic parameters.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates L368899 L368899 L368899->OTR Binds & Blocks Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase Cβ (PLCβ) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release (from ER) IP3_DAG->Ca_release IP3 Mediates Cellular_Response Cellular Response (Neuronal Excitation) Ca_release->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway and L-368,899 Action

G Start Formulation Prepare L-368,899 in Vehicle Start->Formulation Administration Administer to Animal Model (e.g., IV, IP, Oral) Formulation->Administration Sample_Collection Collect Blood & Brain at Time Points Administration->Sample_Collection Sample_Processing Process Samples (Plasma Separation, Brain Homogenization) Sample_Collection->Sample_Processing Analysis Quantify Drug Concentration (LC-MS/MS) Sample_Processing->Analysis Data_Analysis Calculate Brain-to-Plasma Ratio and PK Parameters Analysis->Data_Analysis End Data_Analysis->End

Caption: Workflow for Assessing CNS Penetration of L-368,899

G Start Inconsistent or No Behavioral Effect Observed Check_Dose Is the dose and route of administration appropriate for the species? Start->Check_Dose Check_PK Is CNS exposure confirmed? (e.g., via pilot PK study) Check_Dose->Check_PK Yes Solution_Dose Adjust Dose/Route. Consider IV or IM for consistency. Check_Dose->Solution_Dose No Check_Target Is receptor affinity/distribution known for the species? Check_PK->Check_Target Yes Solution_PK Conduct PK study to measure plasma and CSF/brain levels. Check_PK->Solution_PK No Solution_Target Perform in vitro binding assays. Review literature for OTR maps. Check_Target->Solution_Target No ReEvaluate Re-evaluate Experimental Design (Controls, Dose-Response) Check_Target->ReEvaluate Yes

Caption: Troubleshooting Logic for Inconsistent Experimental Results

References

addressing suboptimal oral bioavailability of L-368,899 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with L-368,899 hydrochloride, focusing on its suboptimal oral bioavailability.

Troubleshooting Guides & FAQs

Q1: My in vivo oral administration of this compound is showing lower than expected efficacy. What could be the cause?

A1: Lower than expected efficacy following oral administration of this compound can be attributed to several factors, primarily its suboptimal and variable oral bioavailability.[1][2] The oral bioavailability in rats has been reported to be between 14% and 18% at a 5 mg/kg dose.[3][4][5] Consider the following potential issues:

  • Poor Solubility: this compound has limited aqueous solubility, which can hinder its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[3]

  • First-Pass Metabolism: The compound undergoes extensive metabolism in both rats and dogs, with less than 10% of the dose being excreted unchanged.[4] Significant first-pass metabolism in the liver can reduce the amount of active drug reaching systemic circulation.

  • Non-Linear Pharmacokinetics: The pharmacokinetics of L-368,899 have been shown to be non-linear, with plasma drug levels increasing more than proportionally with increasing oral doses in rats and dogs.[4] This suggests that metabolic pathways may become saturated at higher doses.

  • Formulation Issues: The vehicle used to dissolve and administer the compound can significantly impact its absorption.

Q2: How can I improve the oral bioavailability of this compound for my experiments?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound.[6][7][8][9] These techniques aim to improve the dissolution rate and/or protect the drug from first-pass metabolism. Common approaches include:

  • Particle Size Reduction (Micronization/Nanosizing): Reducing the particle size increases the surface area available for dissolution in the GI fluids.[7][10]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility and dissolution rate.[8][10]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by forming fine emulsions in the GI tract.[8]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[9][10]

Q3: What is a suitable starting vehicle for oral gavage of this compound in rodents?

A3: A common starting formulation for in vivo studies involves a suspension or solution in a vehicle that enhances solubility and stability. One suggested formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3] It is recommended to use sonication to aid dissolution.[3] However, the optimal vehicle may vary depending on the experimental model and required dose. It is crucial to conduct pilot studies to determine the most suitable formulation for your specific application.

Q4: Are there alternatives to oral administration if I cannot achieve the desired exposure?

A4: Yes, if oral administration proves to be a significant hurdle, consider alternative routes that bypass the challenges of GI absorption and first-pass metabolism. Intramuscular (IM) or intravenous (IV) injections are common alternatives in preclinical studies to ensure more controlled and complete delivery of the drug.[1][11]

Data Presentation

Table 1: Pharmacokinetic Parameters of L-368,899 in Rats

SexDose (mg/kg)Route of AdministrationOral Bioavailability (%)Reference(s)
Female5Oral14[3][4]
Male5Oral18[3][4]
Male25Oral41[4]

Table 2: Solubility of this compound

SolventMaximum Concentration (mM)NotesReference(s)
Water100-[12]
DMSO100Sonication is recommended.[3][12]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension using High-Pressure Homogenization

This protocol provides a general method for particle size reduction to enhance the dissolution rate of this compound.

  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) of this compound and a suitable stabilizer (e.g., 0.2% w/v Poloxamer 188) in deionized water.

    • Stir the mixture with a magnetic stirrer for 30 minutes to ensure uniform wetting of the drug particles.

  • High-Shear Mixing:

    • Homogenize the pre-suspension using a high-shear mixer (e.g., Silverson) at 5000 rpm for 15 minutes to reduce the initial particle size.

  • High-Pressure Homogenization:

    • Process the resulting suspension through a high-pressure homogenizer (e.g., Avestin EmulsiFlex-C5).

    • Apply a pressure of 1500 bar for approximately 20-30 cycles.

    • Monitor the particle size distribution using a laser diffraction particle size analyzer at intervals until the desired particle size (typically < 200 nm) and a narrow polydispersity index are achieved.

  • Characterization:

    • Measure the final particle size, polydispersity index, and zeta potential.

    • Conduct in vitro dissolution studies to compare the dissolution profile of the nanosuspension to the unprocessed drug.

Mandatory Visualizations

Oxytocin_Signaling_Pathway Oxytocin (B344502) Signaling and Inhibition by L-368,899 OT Oxytocin OTR Oxytocin Receptor (OTR) (GPCR) OT->OTR Binds to Gq11 Gq/11 Protein OTR->Gq11 Activates L368899 L-368,899 L368899->OTR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Uterine Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Oxytocin signaling pathway and its competitive inhibition by L-368,899.

Bioavailability_Workflow Workflow for Enhancing Oral Bioavailability start Start: Suboptimal Oral Bioavailability of L-368,899 physchem Physicochemical Characterization (Solubility, Permeability) start->physchem formulation Formulation Strategy Selection physchem->formulation ps_reduction Particle Size Reduction (Micronization, Nanosizing) formulation->ps_reduction solid_disp Solid Dispersion (with hydrophilic polymers) formulation->solid_disp lipid_based Lipid-Based Formulation (e.g., SEDDS) formulation->lipid_based complexation Complexation (e.g., with Cyclodextrins) formulation->complexation dev Formulation Development & Optimization ps_reduction->dev solid_disp->dev lipid_based->dev complexation->dev invitro In Vitro Characterization (Dissolution, Stability) dev->invitro invivo In Vivo Pharmacokinetic Study (e.g., in Rats) invitro->invivo eval Evaluate PK Parameters (AUC, Cmax, Tmax, F%) invivo->eval success Success: Achieved Target Bioavailability eval->success Target Met fail Iterate or Select New Formulation Strategy eval->fail Target Not Met fail->formulation

Caption: A general experimental workflow for improving the oral bioavailability of a compound.

Troubleshooting_Tree Troubleshooting Low In Vivo Efficacy of Oral L-368,899 start Low Efficacy Observed with Oral L-368,899 q1 Is the compound fully dissolved in the vehicle? start->q1 q2 Is the dose appropriate? (Consider non-linear PK) q1->q2 Yes s1a Optimize vehicle. Use co-solvents (DMSO, PEG300). Apply sonication. q1->s1a No q3 Have you confirmed plasma exposure (PK study)? q2->q3 Yes s2a Perform dose-ranging study. Increase dose and monitor for proportional increase in exposure. q2->s2a No s3a Plasma levels are low. q3->s3a No s3b Plasma levels are adequate. q3->s3b Yes s1b Consider a suspension with micronized particles. s1a->s1b a1 Implement advanced formulation strategy (e.g., SEDDS, solid dispersion). s3a->a1 a3 Consider alternative administration route (e.g., IV, IM). s3a->a3 a2 Investigate other causes of low efficacy (e.g., target engagement, pharmacodynamics). s3b->a2

Caption: A decision tree for troubleshooting suboptimal in vivo results with oral L-368,899.

References

L-368,899 hydrochloride degradation and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the handling, potential degradation, and experimental use of L-368,899 hydrochloride.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Its primary mechanism of action is competitive antagonism at the OTR, meaning it binds to the receptor with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade of oxytocin signaling leads to the inhibition of oxytocin-induced physiological responses, such as uterine contractions.

2. What are the recommended storage and handling conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage and handling guidelines:

  • Storage of Solid Compound: The solid form of this compound should be stored at -20°C for long-term storage (months to years).[2] For short-term storage (days to weeks), it can be kept at 0-4°C.[2] It is important to keep the compound in a dry, dark environment.[2]

  • Stock Solutions: Stock solutions of this compound should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Handling: When handling the compound, it is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] Handling should be done in a well-ventilated area.[4] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[4]

3. What is known about the degradation of this compound?

Detailed chemical degradation pathways of this compound through hydrolysis, oxidation, or photolysis under various experimental conditions are not extensively documented in publicly available literature. However, in vivo studies in rats and dogs have shown that L-368,899 is extensively metabolized, with less than 10% of the dose excreted unchanged.[6] The primary route of elimination is through the feces, mainly as metabolites.[6] One of the main breakdown products identified is methionine sulfone, which is not considered pharmacologically active at the oxytocin receptor.[7]

Given the limited information on chemical degradation, it is crucial to follow the recommended storage and handling precautions to minimize potential degradation. For sensitive experiments, it is advisable to use freshly prepared solutions.

4. What are the solubility characteristics of this compound?

This compound exhibits good solubility in common laboratory solvents. The following table summarizes its solubility:

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water59.12100
DMSO59.12100

Data sourced from Tocris Bioscience.[8]

5. What are the binding affinities of L-368,899 for the oxytocin receptor?

L-368,899 is a potent antagonist with high affinity for the oxytocin receptor. Its binding affinity can vary slightly depending on the species and the assay conditions.

SpeciesIC₅₀ (nM)
Rat (uterus)8.9
Human (uterus)26

IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand. Data sourced from Cayman Chemical and MedChemExpress.[9][10]

L-368,899 also exhibits high selectivity for the oxytocin receptor over the structurally related vasopressin V1a and V2 receptors, with IC₅₀ values for the vasopressin receptors being significantly higher.[8]

Troubleshooting Guides

Issue: Inconsistent or no effect of L-368,899 in in vitro assays.

Possible Cause Troubleshooting Step
Degraded Compound - Ensure the compound has been stored correctly at -20°C or -80°C. - Prepare fresh stock solutions from solid compound. - Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
Incorrect Concentration - Verify the calculations for preparing working solutions. - Perform a serial dilution to test a range of concentrations around the expected effective concentration.
Cell Line/Tissue Issues - Confirm the expression of the oxytocin receptor in your cell line or tissue preparation. - Check the viability and health of the cells or tissue.
Assay Conditions - Optimize incubation times and temperatures. - Ensure the buffer composition and pH are appropriate for the assay.

Issue: High variability in in vivo experimental results.

Possible Cause Troubleshooting Step
Poor Bioavailability - L-368,899 has variable oral bioavailability.[6] Consider alternative routes of administration such as intravenous (IV) or intraperitoneal (IP) injection.[11] - For oral administration, ensure consistent formulation and administration technique.
Metabolism Differences - Be aware that the metabolism of L-368,899 can differ between species and even between sexes within the same species.[6] - Consider performing a pilot pharmacokinetic study in your animal model to determine the optimal dosing regimen.
Dosing and Timing - Administer the compound at a consistent time relative to the experimental endpoint. - Based on pharmacokinetic data in rats, the half-life is approximately 2 hours.[6] Plan your experimental timeline accordingly.
Animal Stress - Minimize stress during handling and administration as stress hormones can sometimes interfere with the oxytocin system.

Experimental Protocols

1. In Vitro Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of L-368,899 for the oxytocin receptor.

  • Materials:

    • Cell membranes expressing the human oxytocin receptor.

    • Radiolabeled oxytocin receptor agonist (e.g., [³H]-Oxytocin).

    • This compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration close to its Kd, and varying concentrations of L-368,899 or vehicle.

    • To determine non-specific binding, add a high concentration of unlabeled oxytocin to a set of wells.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer.

    • Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and plot the data to determine the IC₅₀ value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

2. In Vivo Uterine Contraction Assay in Rats

This protocol outlines a method to assess the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions.[1]

  • Materials:

    • Adult female Sprague-Dawley rats.

    • Anesthetic (e.g., urethane).

    • This compound solution for administration.

    • Oxytocin solution.

    • Intrauterine balloon catheter.

    • Pressure transducer and data acquisition system.

  • Procedure:

    • Anesthetize the rat and maintain a stable level of anesthesia.

    • Surgically expose a uterine horn and insert a small, water-filled balloon catheter to monitor intrauterine pressure.

    • Administer a continuous intravenous infusion of oxytocin to induce regular uterine contractions.

    • Once a stable baseline of contractions is established, administer this compound intravenously at various doses.

    • Record the changes in the frequency and amplitude of uterine contractions following the administration of the antagonist.

    • Analyze the data to determine the dose-dependent inhibitory effect of L-368,899 on oxytocin-induced uterine activity.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds and Activates L368899 L-368,899 L368899->OTR Binds and Blocks Gq Gq protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Uterine Contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to Troubleshooting_Workflow start Experiment with L-368,899 Yields Unexpected Results check_compound Check Compound Integrity - Storage Conditions? - Freshly Prepared? start->check_compound prepare_fresh Prepare Fresh Stock and Working Solutions check_compound->prepare_fresh No check_concentration Verify Concentration - Calculation Error? - Pipetting Error? check_compound->check_concentration Yes prepare_fresh->check_concentration perform_titration Perform Concentration- Response Curve check_concentration->perform_titration No check_system Validate Experimental System - Cell/Tissue Viability? - Receptor Expression? check_concentration->check_system Yes perform_titration->check_system validate_system Confirm Receptor Expression and System Responsiveness with a Known Agonist check_system->validate_system No review_protocol Review Experimental Protocol - Incubation Times? - Assay Conditions? check_system->review_protocol Yes validate_system->review_protocol optimize_protocol Optimize Protocol Parameters review_protocol->optimize_protocol No success Problem Resolved review_protocol->success Yes optimize_protocol->success consult Consult Literature/ Technical Support optimize_protocol->consult

References

Validation & Comparative

Comparative Efficacy of L-368,899 Hydrochloride and Alternative Oxytocin Receptor Antagonists in a Preclinical In Vivo Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective In Vivo Comparison of Tocolytic Agents

This guide provides a comprehensive comparison of the in vivo efficacy of L-368,899 hydrochloride, a non-peptide oxytocin (B344502) receptor antagonist, with other relevant alternatives for the management of preterm labor. The data presented is collated from various preclinical studies to offer an objective overview of their performance. This document details the experimental protocols used to generate the supporting data and visualizes key biological pathways and workflows to aid in the understanding of their mechanisms of action and experimental designs.

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the available quantitative data on the in vivo potency of this compound and its alternatives in inhibiting oxytocin-induced uterine contractions. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to variations in experimental models and conditions.

CompoundChemical ClassAnimal ModelEfficacy Endpoint (ED50)Route of AdministrationSelectivity ProfileKey Findings
This compound Non-peptideRat3.5 mg/kgIntravenous (i.v.)Selective for oxytocin receptor over vasopressin V1a and V2 receptors.[1]Potent inhibitor of oxytocin-induced uterine contractions.[2] Orally bioavailable in several species.[3]
Atosiban (B549348) PeptideCynomolgus MonkeyNot explicitly defined as ED50, but less potent than Barusiban.[4][5]Intravenous (i.v.)Mixed oxytocin/vasopressin V1a receptor antagonist.[6]Effective in reducing uterine contractions, but has a shorter duration of action compared to Barusiban.[5][7]
Barusiban PeptideCynomolgus Monkey3-4 times more potent than Atosiban.[4]Intravenous (i.v.)Highly selective for the oxytocin receptor.[5]Demonstrates high efficacy and a significantly longer duration of action compared to Atosiban.[4][5]
Retosiban Non-peptideRatDose-dependent decrease in oxytocin-induced contractions observed.[6][8]Intravenous (i.v.) and OralHighly selective for the oxytocin receptor.[8]Showed a favorable safety and tolerability profile in preclinical and early clinical studies.[8]
SSR-126768A Non-peptide-Limited in vivo efficacy data available in the public domain.-Reported to be an oxytocin antagonist.[7]-

Experimental Protocols

The following section details the typical experimental methodology for evaluating the in vivo efficacy of oxytocin receptor antagonists in a rat model of oxytocin-induced uterine contractions.

In Vivo Oxytocin Challenge Model in Anesthetized Rats

1. Animal Preparation:

  • Species and Strain: Adult female Sprague-Dawley rats.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Anesthesia: Rats are anesthetized, typically with an agent that has minimal effects on uterine contractility.

  • Surgical Preparation: A laparotomy is performed to expose the uterine horns. A catheter is inserted into the jugular vein for intravenous administration of compounds and oxytocin. A pressure-sensitive balloon catheter is inserted into one of the uterine horns to measure intrauterine pressure changes, or a force transducer is attached to the uterine horn to measure isometric contractions.

2. Experimental Procedure:

  • Baseline Recording: A baseline recording of uterine activity is obtained for a defined period before any drug administration.

  • Antagonist Administration: The test compound (e.g., this compound) or vehicle is administered intravenously at various doses.

  • Oxytocin Challenge: A standardized dose of oxytocin is administered intravenously to induce uterine contractions.

  • Data Acquisition: Uterine contractions are recorded continuously throughout the experiment. The amplitude and frequency of contractions are measured and analyzed.

3. Data Analysis:

  • The inhibitory effect of the antagonist is calculated as the percentage reduction in the oxytocin-induced uterine response compared to the control group.

  • The dose-response curve is plotted, and the ED50 (the dose required to produce 50% of the maximal inhibitory effect) is calculated to determine the potency of the antagonist.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.

Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.

G start Start animal_prep Animal Preparation (Anesthesia, Surgery) start->animal_prep baseline Baseline Uterine Activity Recording animal_prep->baseline treatment Administer Test Compound (e.g., L-368,899) or Vehicle baseline->treatment oxytocin_challenge Administer Oxytocin to Induce Contractions treatment->oxytocin_challenge data_acquisition Record Uterine Contractions oxytocin_challenge->data_acquisition analysis Data Analysis (Inhibition %, ED50) data_acquisition->analysis end End analysis->end

Caption: Experimental workflow for in vivo efficacy testing of oxytocin antagonists.

References

A Head-to-Head Comparison of L-368,899 Hydrochloride and Atosiban in Tocolytic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate oxytocin (B344502) receptor antagonist is critical for investigating the mechanisms of uterine contractility and developing effective tocolytics for preterm labor. This guide provides a comprehensive, data-driven comparison of two prominent oxytocin receptor antagonists: the non-peptide L-368,899 hydrochloride and the peptide-analog Atosiban.

This document details their respective performance based on experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows to aid in informed decision-making for future research endeavors.

At a Glance: Key Performance Characteristics

FeatureThis compoundAtosiban
Molecular Type Non-peptide small moleculePeptide analog of oxytocin
Oral Bioavailability YesNo
Primary Tocolytic Use Preclinical ResearchClinical Treatment of Preterm Labor

Quantitative Comparison of Receptor Binding and Tocolytic Efficacy

The following tables summarize the available quantitative data for this compound and Atosiban, focusing on their binding affinities for the oxytocin receptor (OTR) and vasopressin 1a receptor (V1aR), as well as their in vitro and in vivo tocolytic potency.

Table 1: Receptor Binding Affinity
CompoundReceptorSpeciesAssay TypeAffinity (IC50/Ki)Selectivity (V1aR/OTR)
This compound Human OTRHumanRadioligand BindingIC50: 26 nM[1][2][3][4]~14-22 fold
Rat OTRRatRadioligand BindingIC50: 8.9 nM[1][2][4][5]
Human V1aRHumanRadioligand BindingIC50: 370 nM[6]
Human V2RHumanRadioligand BindingIC50: 570 nM[6]
Atosiban Human OTRHumanRadioligand BindingIC50: 5 nM[7]Lower for OTR
Human V1aRHumanRadioligand BindingKi: 4.7 nM(Higher affinity for V1aR)

Note: Direct head-to-head comparative studies of binding affinities in the same experimental setup are limited. The presented data is compiled from various sources and should be interpreted with consideration for potential inter-assay variability.

Table 2: Tocolytic Efficacy
CompoundModel SystemEfficacy MeasureResult
This compound In vivo (Rat)Inhibition of oxytocin-stimulated uterine contractionsAD50: 0.35 mg/kg (i.v.)[2]
In vivo (Pregnant Rhesus Monkey)Inhibition of spontaneous nocturnal uterine contractionsDemonstrated potent inhibition[8]
Atosiban In vitro (Human myometrial cells)Inhibition of oxytocin-induced Ca2+ increaseIC50: 5 nM[7]
Clinical Trials (Humans)Delay of preterm laborEffective in delaying delivery[9]

Mechanism of Action: Oxytocin Receptor Signaling Pathway

Both L-368,899 and Atosiban exert their tocolytic effects by competitively antagonizing the oxytocin receptor in the myometrium. The binding of oxytocin to its G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to uterine muscle contraction. The primary pathway involves the activation of Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and the increased intracellular calcium concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of myosin light chains and subsequent muscle contraction. By blocking the initial binding of oxytocin, L-368,899 and Atosiban inhibit this entire downstream cascade.

G OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Binds to Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Release SR->Ca Contraction Uterine Contraction Ca->Contraction Leads to PKC->Contraction Contributes to Antagonist L-368,899 / Atosiban Antagonist->OTR Blocks

Oxytocin receptor signaling pathway in myometrial cells.

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor Antagonists

This protocol outlines a general procedure for determining the binding affinity of antagonists like L-368,899 and Atosiban to the oxytocin receptor.

1. Membrane Preparation:

  • Myometrial tissue from humans or rats, or cultured cells expressing the human oxytocin receptor (e.g., CHO or HEK293 cells), are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at low speed to remove nuclei and debris.

  • The supernatant is then centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add a constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin).

  • Add increasing concentrations of the unlabeled competitor compound (L-368,899 or Atosiban).

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value (the inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Uterine Contraction Inhibition Assay in a Pregnant Rhesus Monkey Model

This protocol describes a method to evaluate the in vivo tocolytic efficacy of oxytocin receptor antagonists.

1. Animal Model and Surgical Preparation:

  • Time-dated pregnant rhesus monkeys in the third trimester are used.

  • Under general anesthesia, sterile surgery is performed to implant catheters into a maternal femoral artery and vein for blood sampling and drug administration, respectively.

  • An amniotic fluid catheter and myometrial electromyography (EMG) electrodes are implanted to monitor intrauterine pressure and uterine activity.

  • The animals are allowed to recover from surgery before the start of the experiment.

2. Experimental Procedure:

  • Baseline uterine activity (spontaneous nocturnal contractions) is recorded for a control period.

  • The oxytocin receptor antagonist (e.g., L-368,899) is administered intravenously as a bolus or a continuous infusion.

  • Uterine contractions are continuously monitored for several hours following drug administration.

  • In some protocols, uterine contractions can be stimulated with an exogenous oxytocin infusion, and the ability of the antagonist to block these contractions is assessed.

3. Data Acquisition and Analysis:

  • Intrauterine pressure and myometrial EMG data are recorded using a polygraph and a computerized data acquisition system.

  • The frequency, amplitude, and duration of uterine contractions are quantified.

  • The tocolytic effect is determined by comparing the uterine activity before and after the administration of the antagonist.

  • The dose-response relationship can be established by testing different doses of the compound.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for the preclinical to clinical evaluation of a novel tocolytic agent, highlighting the stages where compounds like L-368,899 and Atosiban are typically investigated.

G cluster_preclinical Preclinical Research cluster_clinical Clinical Development in_vitro In Vitro Screening (Receptor Binding, Cell-based Assays) in_vivo_animal In Vivo Animal Models (Tocolytic Efficacy & Safety) in_vitro->in_vivo_animal phase1 Phase I Clinical Trials (Safety & Pharmacokinetics in Humans) in_vivo_animal->phase1 l368899 L-368,899 l368899->in_vitro l368899->in_vivo_animal phase2_3 Phase II/III Clinical Trials (Efficacy in Preterm Labor) phase1->phase2_3 approval Regulatory Approval & Clinical Use phase2_3->approval atosiban Atosiban atosiban->phase2_3 atosiban->approval

Generalized drug development workflow for tocolytic agents.

Conclusion

This compound and Atosiban represent two distinct classes of oxytocin receptor antagonists with different profiles and primary applications in tocolytic research.

This compound stands out as a potent, orally bioavailable, non-peptide antagonist with demonstrated preclinical tocolytic efficacy. Its good selectivity for the oxytocin receptor over vasopressin receptors makes it a valuable tool for in vitro and in vivo research aimed at dissecting the role of the oxytocin system in uterine contractility and other physiological processes. However, its clinical development for preterm labor was not pursued.

Atosiban , a peptide analog of oxytocin, is an established clinical tocolytic agent. While it is effective in delaying preterm labor, its profile as a mixed vasopressin/oxytocin receptor antagonist is a key consideration. Its lack of oral bioavailability necessitates intravenous administration.

The choice between L-368,899 and Atosiban will ultimately depend on the specific research question and experimental context. For preclinical investigations requiring an orally active and selective oxytocin receptor antagonist, L-368,899 is a strong candidate. For studies aiming to benchmark against a clinically relevant tocolytic or for translational research, Atosiban provides a clinically validated comparator. Researchers should carefully consider the data presented in this guide to select the most appropriate tool for their studies.

References

A Comparative Guide to L-368,899 hydrochloride and L-371,257: Non-Peptide Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of L-368,899 hydrochloride and L-371,257, two widely used non-peptide antagonists of the oxytocin (B344502) receptor (OTR). Both compounds have been instrumental as pharmacological tools for investigating the physiological and behavioral roles of the oxytocin system. Their distinct properties, particularly in selectivity and pharmacokinetics, make them suitable for different research applications.

Mechanism of Action

Both L-368,899 and L-371,257 function as competitive antagonists at the oxytocin receptor.[1] The OTR is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[1] Upon binding of the endogenous ligand, oxytocin, the receptor activates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels, resulting in smooth muscle contraction, such as in the uterus.[1][2]

L-368,899 and L-371,257 bind to the oxytocin receptor with high affinity, thereby preventing oxytocin from binding and initiating this downstream signaling.[1] This blockade effectively inhibits oxytocin-induced physiological responses.

cluster_membrane Cell Membrane cluster_antagonists OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 -> Ca2+ Release PLC->IP3 L368 L-368,899 L368->OTR Blocks L371 L-371,257 L371->OTR Oxytocin Oxytocin Oxytocin->OTR Binds Response Physiological Response (e.g., Uterine Contraction) IP3->Response

Caption: Oxytocin receptor signaling pathway and inhibition by antagonists.

Comparative Data Presentation

The following tables summarize the key quantitative parameters for this compound and L-371,257 based on published experimental data.

Table 1: Receptor Binding Affinity
CompoundReceptorSpeciesTissue/SystemAffinity (IC₅₀ / Kᵢ)Citation(s)
L-368,899 HCl OxytocinRatUterus8.9 nM (IC₅₀)[3][4][5]
OxytocinHumanUterus26 nM (IC₅₀)[3][4][5][6]
OxytocinCoyoteBrain12.4 nM (Kᵢ)[7]
L-371,257 OxytocinHumanCloned Receptor4.6 nM (Kᵢ)[8][9][10]
OxytocinRatUterus19 nM (Kᵢ)[10][11]
Table 2: Receptor Selectivity Profile
CompoundReceptorSpeciesTissue/SystemAffinity (IC₅₀ / Kᵢ)Selectivity (OTR vs.)Citation(s)
L-368,899 HCl Vasopressin V₁ₐRat-370 nM (IC₅₀)~42-fold[4]
Vasopressin V₂Rat-570 nM (IC₅₀)~64-fold[4]
Vasopressin V₁ₐCoyoteBrain512 nM (Kᵢ)~41-fold[7]
L-371,257 Vasopressin V₁ₐHumanPlatelet3,200 nM (Kᵢ)~695-fold[10]
Vasopressin V₂HumanKidney>10,000 nM (Kᵢ)>2170-fold[10]
Vasopressin V₁ₐRatLiver3.7 nM (Kᵢ)None (Higher affinity for V₁ₐ)[10][11][12]

Note: The selectivity of L-371,257 shows significant species differences, being highly selective for the human oxytocin receptor but exhibiting high affinity for the rat vasopressin V₁ₐ receptor.

Table 3: In Vitro and In Vivo Efficacy
CompoundAssaySpeciesEfficacy MetricValueCitation(s)
L-368,899 HCl Oxytocin-induced uterine contraction (in vitro)RatpA₂8.9[4]
Oxytocin-induced uterine contraction (in vivo)RatED₅₀ (i.v.)0.35 mg/kg[4]
L-371,257 Oxytocin-induced uterine contraction (in vitro)RatpA₂8.44[8][9]
Oxytocin-induced uterine contraction (in vivo)RatED₅₀0.55 mg/kg[10]
Spontaneous myometrial contraction (in vitro)HumanIC₅₀71 pM[10]
Table 4: Key Pharmacokinetic Properties
CompoundPropertySpeciesFindingCitation(s)
L-368,899 HCl Oral BioavailabilityRatYes (14-18% at 5 mg/kg)[3][5]
Blood-Brain Barrier-Penetrant ; accumulates in limbic system[13]
Half-life (t₁/₂)Rat, Dog~2 hours[3]
L-371,257 Oral Bioavailability-Yes[8][14]
Blood-Brain Barrier-Poorly penetrant ; peripherally selective[12][14]

Key Distinctions and Research Applications

The primary distinctions between L-368,899 and L-371,257 lie in their selectivity profiles and ability to cross the blood-brain barrier.

  • This compound is a potent, orally bioavailable OTR antagonist that readily penetrates the blood-brain barrier .[13] This makes it an invaluable tool for investigating the central nervous system effects of oxytocin, such as its role in social behavior, pair bonding, and anxiety.[13] Its selectivity for OTR over vasopressin receptors is robust across multiple species.[7]

  • L-371,257 is also a potent and orally active OTR antagonist, but it has poor blood-brain barrier penetration , rendering it peripherally selective.[14] This characteristic is advantageous for studies aiming to isolate the peripheral effects of oxytocin antagonism (e.g., on uterine contractions, cardiovascular function) without confounding central effects.[14] Researchers should note the significant species-dependent selectivity; while highly selective for human OTR, it binds with high affinity to the rat vasopressin V₁ₐ receptor, which must be considered in the design and interpretation of animal studies.[10][11]

Experimental Protocols

A. Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of a test compound for the oxytocin receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a source rich in oxytocin receptors (e.g., recombinant cells expressing human OTR, or rat uterine tissue). Homogenize the tissue/cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Competition Binding: In a multi-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled OTR ligand (e.g., [³H]-oxytocin), and varying concentrations of the unlabeled test compound (L-368,899 or L-371,257).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter. The membranes and bound radioligand are retained on the filter.

  • Quantification: Wash the filters with cold buffer to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ (the concentration of the compound that inhibits 50% of the specific radioligand binding). The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

B. In Vitro Uterine Contraction Assay

Objective: To measure the functional antagonist activity (pA₂) of a test compound against oxytocin-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: Isolate uterine horn tissue from a primed (e.g., estrogen-treated) female rat. Cut the horn into longitudinal strips and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with regular washes.

  • Antagonist Incubation: Add the test compound (L-368,899 or L-371,257) at a specific concentration to the organ bath and incubate for a set period (e.g., 30-60 minutes).

  • Oxytocin Challenge: Generate a cumulative concentration-response curve for oxytocin by adding it to the bath in a stepwise manner. Record the contractile response (force of contraction) using an isometric force transducer.

  • Data Analysis: Repeat step 4 in the presence of several different concentrations of the antagonist. Plot the log concentration of oxytocin versus the contractile response. The antagonist will cause a rightward shift in the concentration-response curve. A Schild plot analysis can then be used to calculate the pA₂, a measure of the antagonist's potency.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Uterine Tissue Strip B Mount in Organ Bath (Physiological Buffer, 37°C) A->B C Equilibrate Under Tension B->C D Incubate with Antagonist (L-368,899 or L-371,257) C->D E Add Cumulative Doses of Oxytocin D->E F Record Contraction (Force Transducer) E->F G Plot Dose-Response Curves F->G H Calculate pA₂ (Schild Analysis) G->H

Caption: Experimental workflow for in vitro uterine contraction assay.

References

A Comparative Guide to L-368,899 Hydrochloride and Other Non-Peptide Oxytocin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-peptide oxytocin (B344502) receptor antagonist L-368,899 hydrochloride with other notable non-peptide antagonists, including retosiban (B1680553), epelsiban (B1671370), and barusiban. The information is intended to assist researchers and drug development professionals in selecting the most appropriate antagonist for their specific experimental needs. The comparison focuses on key performance parameters such as binding affinity, selectivity, in vivo efficacy, and pharmacokinetic properties, supported by available experimental data.

Introduction to Non-Peptide Oxytocin Antagonists

Oxytocin, a neuropeptide crucial for social bonding and uterine contractions, exerts its effects through the oxytocin receptor (OTR), a G-protein coupled receptor. The development of selective OTR antagonists is vital for both therapeutic applications, such as the management of preterm labor, and for elucidating the physiological roles of the oxytocin system.[1] Non-peptide antagonists offer potential advantages over their peptide counterparts, such as improved oral bioavailability and the ability to cross the blood-brain barrier.[2]

L-368,899 was one of the early non-peptide oxytocin antagonists developed with the aim of preventing preterm labor.[3] While its clinical development for this indication was not pursued due to suboptimal pharmacokinetics in primates, it has become a widely used tool in preclinical research to investigate the central and peripheral effects of oxytocin.[3][4] This guide compares L-368,899 with other significant non-peptide oxytocin antagonists that have been developed.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other selected non-peptide oxytocin antagonists. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Receptor Binding Affinity and Selectivity
CompoundReceptor SpeciesAssay TypeBinding Affinity (Kᵢ/IC₅₀, nM)Selectivity (OTR vs. V₁ₐR)Reference
This compound Human (uterus)Radioligand BindingIC₅₀ = 26~14-fold (human V₁ₐ IC₅₀ = 370 nM)[5]
Rat (uterus)Radioligand BindingIC₅₀ = 8.9>40-fold (rat V₁ₐ IC₅₀ = 370 nM)[5]
Coyote (brain)Radioligand BindingKᵢ = 12.38~41-fold (coyote V₁ₐ Kᵢ = 511.6 nM)[3]
Retosiban (GSK-221,149) Human (recombinant)Radioligand BindingKᵢ = 0.65>1400-fold[6]
Rat (native)Radioligand BindingKᵢ = 4.1>1400-fold[6]
Epelsiban (GSK557296) HumanRadioligand BindingpKᵢ = 9.9 (Kᵢ ≈ 0.126)>31,000-fold vs hV₁ₐR
Barusiban Human (cloned)Radioligand BindingHigh Affinity~300-fold vs hV₁ₐR[7]

Note: Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher binding affinity. pKᵢ is the negative logarithm of the Kᵢ value. Selectivity is the ratio of binding affinities for the vasopressin V₁ₐ receptor to the oxytocin receptor.

Table 2: Pharmacokinetic Properties
CompoundSpeciesAdministrationOral BioavailabilityHalf-life (t½)Brain PenetrationReference
This compound RatIV, Oral14-41%~2 hoursYes[2][8]
DogIV, Oral17-41%~2 hoursNot specified[8]
Retosiban HumanOralNot specifiedNot specifiedNot specified[9]
Barusiban Cynomolgus MonkeyIVNot applicable>13-15 hoursNo[10]
Table 3: In Vivo Efficacy
CompoundAnimal ModelEffectReference
This compound Pregnant Rhesus MonkeysInhibited spontaneous nocturnal uterine contractions[6]
Retosiban Anesthetized RatsDose-dependent decrease in oxytocin-induced uterine contractions[6]
Late-term Pregnant RatsSignificantly reduced spontaneous uterine contractions[6]
Barusiban Pregnant Cynomolgus MonkeysMore potent and longer duration of action in inhibiting oxytocin-induced uterine contractions compared to atosiban (B549348)[10]

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The primary signaling pathway activated by the oxytocin receptor is the Gq/11 protein-coupled pathway, which leads to an increase in intracellular calcium and subsequent smooth muscle contraction. Non-peptide antagonists like L-368,899 act by competitively blocking the binding of oxytocin to its receptor, thereby inhibiting this signaling cascade.

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Leads to Oxytocin Oxytocin Oxytocin->OTR Binds L368899 L-368,899 L368899->OTR Blocks

Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the general steps for determining the binding affinity of a non-peptide antagonist like L-368,899 for the oxytocin receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Node_Prep Prepare cell membranes expressing oxytocin receptors Incubate Incubate membranes with radioligand and varying concentrations of L-368,899 Node_Prep->Incubate Radio_Prep Prepare radiolabeled oxytocin ligand Radio_Prep->Incubate Antagonist_Prep Prepare serial dilutions of L-368,899 Antagonist_Prep->Incubate Filter Separate bound from free radioligand (e.g., via filtration) Incubate->Filter Count Quantify radioactivity of bound radioligand Filter->Count Plot Plot % inhibition vs. L-368,899 concentration Count->Plot Calculate Calculate IC₅₀ and Kᵢ values Plot->Calculate

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Workflow: In Vivo Uterine Contraction Assay

This workflow illustrates the key steps in assessing the in vivo efficacy of an oxytocin antagonist in an animal model.

Uterine_Contraction_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment & Monitoring cluster_data_analysis Data Analysis Anesthetize Anesthetize pregnant animal model (e.g., rat) Catheterize Implant intrauterine pressure catheter Anesthetize->Catheterize Baseline Record baseline uterine contractions Catheterize->Baseline Administer_OT Administer oxytocin to induce contractions Baseline->Administer_OT Administer_Antagonist Administer L-368,899 (or other antagonist) Administer_OT->Administer_Antagonist Monitor Continuously monitor and record uterine pressure Administer_Antagonist->Monitor Analyze Analyze changes in contraction frequency and amplitude Monitor->Analyze Determine Determine dose-response relationship Analyze->Determine

Caption: Workflow for an In Vivo Uterine Contraction Assay.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., L-368,899) for the oxytocin receptor.

Materials:

  • Cell membranes prepared from cells expressing the human oxytocin receptor.

  • Radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin).

  • Test compound (this compound) and other non-peptide antagonists.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the radioligand in the binding buffer.

    • Prepare serial dilutions of the test compounds in the binding buffer.

  • Assay Setup:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add a fixed concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of the unlabeled test compound to the respective wells.

    • For determining non-specific binding, add a high concentration of unlabeled oxytocin to a set of wells.

    • For determining total binding, add only the radioligand and membranes without any unlabeled competitor.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Uterine Contraction Assay in Rats

Objective: To evaluate the in vivo efficacy of a test compound (e.g., L-368,899) in inhibiting oxytocin-induced uterine contractions.

Materials:

  • Pregnant or estrous female rats.

  • Anesthetic (e.g., urethane (B1682113) or isoflurane).

  • Intrauterine pressure catheter.

  • Pressure transducer and data acquisition system.

  • Oxytocin solution.

  • Test compound (this compound) solution.

  • Saline solution (vehicle control).

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

    • Perform a laparotomy to expose the uterus.

    • Carefully insert a fluid-filled catheter into one of the uterine horns and secure it with a suture.

    • Connect the catheter to a pressure transducer to record intrauterine pressure.

  • Experimental Protocol:

    • Allow the animal to stabilize and record a baseline period of uterine activity.

    • Administer a bolus intravenous (IV) injection of oxytocin to induce uterine contractions.

    • Once a stable pattern of contractions is established, administer the test compound (e.g., L-368,899) or vehicle via IV injection.

    • Continuously record the intrauterine pressure for a set period after the administration of the test compound.

  • Data Analysis:

    • Analyze the recorded pressure tracings to determine the frequency, amplitude, and duration of uterine contractions.

    • Calculate the area under the curve (AUC) of the pressure recordings as a measure of total uterine activity.

    • Compare the uterine activity before and after the administration of the test compound.

    • Express the inhibitory effect of the compound as a percentage reduction in uterine activity compared to the control period.

    • If different doses are tested, a dose-response curve can be generated to determine the ED₅₀ (the dose that produces 50% of the maximal inhibitory effect).

Conclusion

This compound remains a valuable research tool, particularly for in vivo studies requiring a brain-penetrant oxytocin antagonist. However, for applications demanding high selectivity for the human oxytocin receptor, newer non-peptide antagonists such as retosiban and epelsiban may offer superior profiles. Barusiban, while a peptide, demonstrates high potency and a long duration of action. The choice of antagonist should be guided by the specific requirements of the research, including the target species, the desired route of administration, and the necessary selectivity profile. The experimental protocols provided in this guide offer a foundation for the comparative evaluation of these and other novel oxytocin receptor antagonists.

References

A Comparative Guide to the Selectivity Profile of L-368,899 Hydrochloride and Vasopressin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of L-368,899 hydrochloride against other prominent vasopressin antagonists, namely Relcovaptan, Conivaptan, and Tolvaptan. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for specific research and development needs.

Executive Summary

This compound is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] While initially investigated for preventing premature labor, its high affinity and selectivity for the OTR over vasopressin V1a and V2 receptors have made it a valuable tool in neuroscience research to investigate the role of the oxytocin system.[3] In contrast, Relcovaptan is a selective V1a receptor antagonist, Tolvaptan is a selective V2 receptor antagonist, and Conivaptan is a dual V1a/V2 receptor antagonist.[4][5] This guide details the binding affinities and signaling pathways of these compounds, providing a clear comparison of their selectivity profiles.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki in nM or IC50 in nM) of this compound and the selected vasopressin antagonists at the human oxytocin (OTR), vasopressin V1a (V1aR), and vasopressin V2 (V2R) receptors. Lower values indicate higher binding affinity.

CompoundReceptorBinding Affinity (Ki/IC50, nM)Selectivity Profile
This compound OTRIC50: 8.9 (human uterus)[1][2]Highly selective for OTR
V1aRIC50: 370[1][2]~42-fold selective for OTR over V1aR
V2RIC50: 570[1][2]~64-fold selective for OTR over V2R
Relcovaptan (SR49059) V1aRKi: 1.1 - 6.3 (human)[4]Highly selective for V1aR
V2RLow affinity (specific Ki not readily available)[4]Selective V1a antagonist
OTRLow affinity (specific Ki not readily available)[4]
Conivaptan V1aRKi: 0.48 (rat liver)[5]Dual V1a/V2 antagonist
V2RKi: 3.04 (rat kidney)[5]
OTRKi: 27 (rat), 44 (human)Also binds to OTR
Tolvaptan V1aR29-fold lower affinity than for V2RHighly selective for V2R
V2RIC50: 3 (human)[6]Selective V2 antagonist
OTRVery low affinity (specific Ki not readily available)

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison of absolute values should be made with caution. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro, while Ki is the inhibition constant for a drug; the concentration at which 50% of receptors would be occupied.

Signaling Pathways

The activation of oxytocin and vasopressin receptors initiates distinct downstream signaling cascades. L-368,899, by blocking the OTR, primarily inhibits the Gq/11 pathway. The vasopressin antagonists, depending on their selectivity, interfere with either the Gq/11 pathway (V1aR) or the Gs pathway (V2R).

G_protein_signaling Oxytocin and Vasopressin Receptor Signaling Pathways cluster_OTR Oxytocin Receptor Pathway cluster_V1aR Vasopressin V1a Receptor Pathway cluster_V2R Vasopressin V2 Receptor Pathway OT Oxytocin OTR OTR OT->OTR Gq_OT Gq/11 OTR->Gq_OT L368899 L-368,899 L368899->OTR PLC_OT PLC Gq_OT->PLC_OT IP3_DAG_OT IP3 & DAG PLC_OT->IP3_DAG_OT Ca_OT ↑ [Ca2+]i IP3_DAG_OT->Ca_OT PKC_OT PKC activation IP3_DAG_OT->PKC_OT AVP1 Vasopressin V1aR V1aR AVP1->V1aR Gq_V1a Gq/11 V1aR->Gq_V1a Relcovaptan Relcovaptan Relcovaptan->V1aR Conivaptan1 Conivaptan Conivaptan1->V1aR PLC_V1a PLC Gq_V1a->PLC_V1a IP3_DAG_V1a IP3 & DAG PLC_V1a->IP3_DAG_V1a Ca_V1a ↑ [Ca2+]i IP3_DAG_V1a->Ca_V1a PKC_V1a PKC activation IP3_DAG_V1a->PKC_V1a AVP2 Vasopressin V2R V2R AVP2->V2R Gs Gs V2R->Gs Tolvaptan Tolvaptan Tolvaptan->V2R Conivaptan2 Conivaptan Conivaptan2->V2R AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA activation cAMP->PKA Aquaporin Aquaporin-2 translocation PKA->Aquaporin

Caption: Signaling pathways of Oxytocin and Vasopressin receptors and their antagonists.

Experimental Protocols

The determination of binding affinity (Ki) and inhibitory concentration (IC50) is typically performed using radioligand binding assays. Below is a generalized protocol for a competitive radioligand binding assay.

Objective: To determine the binding affinity of a test compound for a specific receptor (e.g., OTR, V1aR, or V2R).

Materials:

  • Cell membranes prepared from a cell line stably expressing the receptor of interest.

  • Radioligand specific for the receptor (e.g., [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for V1aR/V2R).

  • Test compounds (this compound, Relcovaptan, Conivaptan, Tolvaptan) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well microplates.

Methodology:

  • Reaction Setup: In a 96-well microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Prepare cell membranes expressing target receptor C Incubate membranes, radioligand, and test compound A->C B Prepare radioligand and test compound solutions B->C D Separate bound and unbound ligand by filtration C->D E Wash filters to remove non-specific binding D->E F Measure radioactivity (Scintillation Counting) E->F G Calculate IC50 and Ki values F->G

Caption: Generalized workflow for a competitive radioligand binding assay.

References

The Critical Role of a Negative Control in L-368,899 Hydrochloride Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR), making it an invaluable tool in neuroscience and reproductive physiology research. Its ability to cross the blood-brain barrier and its oral bioavailability have facilitated numerous studies investigating the central and peripheral roles of oxytocin in social behaviors, uterine contractions, and other physiological processes. However, to ensure the validity and interpretability of experimental findings, the use of an appropriate negative control is paramount. This guide provides a comprehensive comparison of this compound with a vehicle control, highlighting the importance of this fundamental experimental component.

Understanding the Mechanism of this compound

This compound functions as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins. This coupling activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for mediating the various physiological effects of oxytocin, such as smooth muscle contraction and neurotransmission.

The Imperative for a Negative Control

Comparative Efficacy: L-368,899 vs. Vehicle Control

To illustrate the importance of a vehicle control, the following table summarizes hypothetical, yet representative, data from two key experimental paradigms: an in vitro calcium imaging assay and an in vivo behavioral assay.

Experiment Parameter Measured Vehicle Control This compound (10 µM) % Inhibition by L-368,899
In Vitro Calcium Imaging Assay Oxytocin-induced increase in intracellular Ca2+ (ΔF/F₀)1.5 ± 0.20.1 ± 0.0593.3%
In Vivo Social Interaction Test Time spent in social interaction (seconds)180 ± 2560 ± 1566.7%

Table 1: Comparative Effects of this compound and Vehicle Control. The data clearly demonstrates that L-368,899 significantly inhibits oxytocin-mediated responses compared to the vehicle control, highlighting the specific antagonistic effect of the compound.

Experimental Protocols

In Vitro Calcium Imaging Assay

Objective: To determine the efficacy of L-368,899 in blocking oxytocin-induced intracellular calcium mobilization in cells expressing the oxytocin receptor.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human oxytocin receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Calcium Indicator Loading: Cells are seeded onto 96-well plates and, upon reaching 80-90% confluency, are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Incubation: The cells are then washed and incubated with either vehicle or this compound (at various concentrations) for 30 minutes.

  • Oxytocin Stimulation and Data Acquisition: Baseline fluorescence is recorded using a fluorescence plate reader. Oxytocin is then added to all wells to a final concentration of 100 nM, and the change in fluorescence, indicative of intracellular calcium levels, is monitored over time.

  • Data Analysis: The peak fluorescence intensity following oxytocin addition is normalized to the baseline fluorescence (ΔF/F₀). The inhibitory effect of L-368,899 is calculated as the percentage reduction in the oxytocin-induced calcium response compared to the vehicle-treated cells.

In Vivo Social Interaction Test

Objective: To assess the effect of L-368,899 on social behavior in a rodent model.

Methodology:

  • Animals: Adult male C57BL/6J mice are group-housed under a standard 12:12 hour light-dark cycle with ad libitum access to food and water.

  • Habituation: Mice are habituated to the testing arena (an open field box) and injection procedures for several days prior to the experiment.

  • Drug Administration: Thirty minutes before the behavioral test, mice are administered either vehicle (e.g., saline) or this compound (e.g., 10 mg/kg) via intraperitoneal injection.

  • Behavioral Testing: Two unfamiliar mice (one treated with vehicle, one with L-368,899) are placed in the open field arena, and their social interactions (e.g., sniffing, following, allogrooming) are recorded for a set duration (e.g., 10 minutes).

  • Data Analysis: The total time spent engaged in social interaction is quantified by a trained observer blind to the experimental conditions or using automated video-tracking software. The results from the L-368,899-treated group are compared to the vehicle-treated group.

Visualizing the Pathways

To further elucidate the experimental logic and the underlying biological mechanism, the following diagrams are provided.

G Oxytocin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds Gq/11 Gq/11 OTR->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates IP3 Inositol Trisphosphate PLC->IP3 Generates DAG Diacylglycerol PLC->DAG Generates Ca2+ Intracellular Ca2+ Release IP3->Ca2+ Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) Ca2+->Cellular_Response PKC->Cellular_Response L368899 L-368,899 L368899->OTR Blocks G Experimental Workflow for In Vivo Social Interaction Start Start Habituation Habituation to Test Arena & Injections Start->Habituation Grouping Random Assignment Habituation->Grouping Group_A Group A: Vehicle Control Grouping->Group_A Group_B Group B: L-368,899 HCl Grouping->Group_B Injection_A Administer Vehicle Group_A->Injection_A Injection_B Administer L-368,899 HCl Group_B->Injection_B Wait 30 min Incubation Injection_A->Wait Injection_B->Wait Behavioral_Test Social Interaction Test (10 min) Wait->Behavioral_Test Data_Analysis Quantify Social Interaction Time Behavioral_Test->Data_Analysis Comparison Compare Groups Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

A Researcher's Guide to Positive Controls for Oxytocin Receptor Antagonism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of the oxytocin (B344502) system or the development of novel oxytocin receptor (OTR) antagonists, the use of a well-characterized positive control is fundamental to validating experimental assays and ensuring the reliability of results. This guide provides an objective comparison of commonly used OTR antagonists, complete with supporting data, experimental protocols, and visualizations to aid in the selection of an appropriate positive control for your research needs.

Introduction to Oxytocin Receptor Antagonism

The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding to its ligand oxytocin, initiates a signaling cascade primarily through Gαq/11 proteins. This activation is crucial in a variety of physiological processes, including uterine contractions during labor, lactation, and complex social behaviors. Consequently, OTR antagonists are valuable tools for both basic research and as potential therapeutics for conditions like preterm labor, premature ejaculation, and for improving outcomes in assisted reproductive technologies. A positive control is an established antagonist that allows researchers to confirm that their experimental system can detect the expected inhibitory effect, thereby validating negative results and ensuring assay sensitivity.

Comparison of Common OTR Antagonist Positive Controls

The selection of a positive control often depends on the specific requirements of the experiment, such as the need for oral bioavailability, central nervous system penetration, or high selectivity over related vasopressin receptors. Below is a comparison of several widely used peptide and non-peptide OTR antagonists.

CompoundTypeHuman OTR Affinity (Kᵢ/Kₑ)Selectivity ProfileKey Features & Applications
Atosiban PeptideHigh affinityAlso a potent vasopressin V1a receptor antagonistThe first clinically approved OTR antagonist for tocolysis (preterm labor). Serves as a benchmark but its lack of selectivity can be a confounding factor.
Barusiban PeptideKᵢ = 0.8 nMHighly selective for OTR over vasopressin receptorsMore potent and has a longer duration of action compared to Atosiban in nonhuman primate models. Used in preterm labor research.
Retosiban Non-PeptideKᵢ = 0.65 nM>1400-fold selective over human vasopressin receptors (V1a, V1b, V2)Orally active antagonist developed for tocolysis. Its high selectivity makes it an excellent control for distinguishing OTR-mediated effects.
Epelsiban Non-PeptideKᵢ = 0.13 nM>31,000-fold selective over human vasopressin receptorsPotent, selective, and orally bioavailable. Investigated for premature ejaculation and to enhance embryo implantation.
Cligosiban Non-PeptideKₑ = 5.7 nM>100-fold selective over human vasopressin receptors (V1a, V1b, V2)Orally active and centrally penetrant, making it a suitable control for studies on the central effects of OTR antagonism.
L-368,899 Non-PeptideIC₅₀ = 26 nM (human uterus)Selective for OTRAn early, orally bioavailable non-peptide antagonist used as a research tool.

Visualizing the Mechanism of Action

Oxytocin Receptor Signaling Pathway

The OTR primarily couples to the Gq protein, activating Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This increase in intracellular calcium is the primary driver of OTR-mediated physiological responses, such as muscle contraction. OTR antagonists competitively block oxytocin from binding to the receptor, thereby inhibiting this entire cascade.

OTR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates Antagonist Antagonist (Positive Control) Antagonist->OTR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Activates Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ [Ca²⁺]i ER->Ca Releases Ca²⁺ Response Physiological Response Ca->Response PKC->Response

Caption: OTR Gq signaling pathway and antagonist's point of action.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible data. Below are representative methodologies for key in vitro assays used to characterize OTR antagonists.

Protocol 1: Radioligand Binding Assay

This assay quantifies the affinity of a test compound (e.g., Retosiban) for the OTR by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Prepared from cells stably expressing the human oxytocin receptor (e.g., HEK293-hOTR).

  • Radioligand: [³H]-Oxytocin.

  • Test Compound: OTR antagonist (e.g., Retosiban).

  • Non-specific Binding Control: High concentration of unlabeled oxytocin (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: 96-well glass fiber filter plates and a vacuum manifold.

  • Scintillation Counter.

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (near its Kₑ value).

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate, which traps the membranes with bound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (wells with excess unlabeled oxytocin) from the total binding.

  • Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: In Vitro Functional Assay (Myometrial Contraction)

This assay assesses the functional antagonism of a compound by measuring its ability to inhibit oxytocin-induced contractions in isolated uterine tissue.

Materials:

  • Tissue: Fresh human or rat myometrial (uterine muscle) tissue strips.

  • Organ Bath System: Equipped with force-displacement transducers and data acquisition software.

  • Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Agonist: Oxytocin.

  • Test Compound: OTR antagonist (e.g., Atosiban).

Procedure:

  • Mount myometrial strips in the organ baths containing PSS under a resting tension (e.g., 1-2 g) and allow them to equilibrate for at least 60 minutes.

  • Obtain a cumulative concentration-response curve for oxytocin to establish a baseline contractile response.

  • Wash the tissue and allow it to return to baseline.

  • Pre-incubate the tissue with a fixed concentration of the OTR antagonist for 30-60 minutes.

  • In the continued presence of the antagonist, generate a second cumulative concentration-response curve for oxytocin.

  • Repeat steps 3-5 with increasing concentrations of the antagonist.

  • Analyze the data: A competitive antagonist will cause a parallel, rightward shift in the oxytocin concentration-response curve.

  • Calculate the antagonist's potency, often expressed as a pA₂ value, using a Schild plot analysis. The pA₂ is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.

General Experimental Workflow

The discovery and validation of novel OTR antagonists typically follow a structured workflow, from high-throughput screening to in vivo validation. A positive control should be included at each stage to ensure assay performance.

Workflow A Primary Screen (e.g., Binding Assay) B Hit Confirmation & Dose-Response A->B Identify Hits C Secondary Screen (e.g., Functional Assay) B->C Confirm Potency D Selectivity Profiling (vs. Vasopressin Receptors) C->D Confirm Functional Antagonism E In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) D->E Assess Specificity F In Vivo Model (e.g., Rat Uterine Contraction) E->F Evaluate Drug-like Properties G Lead Candidate F->G Validate Efficacy

Caption: A typical workflow for OTR antagonist discovery.

Confirming Target Engagement of L-368,899 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct interaction of a compound with its intended target is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of L-368,899 hydrochloride, a potent and selective oxytocin (B344502) receptor (OTR) antagonist, and its alternatives.[1] We present key experimental data for confirming target engagement and detail the underlying methodologies.

This compound is a non-peptide, orally bioavailable antagonist of the oxytocin receptor.[1] Its primary mechanism of action is the competitive blockade of the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[2] The oxytocin receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and triggers various physiological responses, most notably uterine contractions.[2][4]

Comparative Analysis of Oxytocin Receptor Antagonists

The following tables summarize the binding affinities and selectivity of this compound and other notable OTR antagonists. This data is crucial for comparing their potency and specificity for the oxytocin receptor.

Table 1: Binding Affinity of OTR Antagonists for the Human Oxytocin Receptor

CompoundTypeBinding Affinity (Ki in nM)
L-368,899 Non-peptide12.38[5]
AtosibanPeptide3.55 - 397[6][7][8]
RetosibanNon-peptide0.65[9][10][11]
BarusibanPeptide0.8[12]
EpelsibanNon-peptidepKi of 9.9 (approx. 0.126 nM)
CligosibanNon-peptide5.7[13][14][15]

Table 2: Selectivity Profile of OTR Antagonists

CompoundSelectivity (Fold difference in affinity for OTR vs. Vasopressin Receptors)
L-368,899 >40-fold selective over V1a and V2 receptors
AtosibanHigher affinity for vasopressin V1a receptor than OTR[7]
Retosiban>1400-fold selective over vasopressin receptors[9][10]
Barusiban~300-fold higher affinity for OTR than V1a receptor[7]
Epelsiban>31,000-fold selective over V1a, V2, and V1b receptors
Cligosiban>100-fold selective over V1a, V1b, and V2 receptors[14][15]

Key Experimental Protocols for Target Engagement

To experimentally validate the engagement of this compound with the oxytocin receptor, several key assays can be employed.

Radioligand Binding Assay

This in vitro assay directly measures the affinity of a compound for its receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the oxytocin receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cells engineered to express the human oxytocin receptor (e.g., CHO or HEK293 cells).[13]

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the OTR (e.g., [3H]-oxytocin) and varying concentrations of the unlabeled test compound (this compound).[13][16]

  • Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is then measured using a scintillation counter.[16]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

In Vitro Uterine Contraction Assay

This functional assay assesses the ability of an antagonist to inhibit oxytocin-induced physiological responses.

Objective: To evaluate the potency of this compound in antagonizing oxytocin-induced uterine muscle contractions.

Methodology:

  • Tissue Preparation: Strips of uterine muscle (myometrium) are obtained from a suitable animal model (e.g., rat) or human tissue and mounted in an organ bath containing a physiological salt solution.[17][18]

  • Induction of Contractions: Oxytocin is added to the bath to induce measurable and stable uterine contractions.[17]

  • Antagonist Application: Increasing concentrations of this compound are added to the bath, and the resulting inhibition of uterine contraction force and frequency is recorded.[17]

  • Data Analysis: The concentration of the antagonist that produces a 50% reduction in the oxytocin-induced contractile response (IC50) is determined.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams illustrate the oxytocin receptor signaling pathway and a typical experimental workflow for confirming target engagement.

Oxytocin_Signaling_Pathway Oxytocin Receptor Signaling Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Oxytocin Oxytocin Oxytocin->OTR Binds L368899 L-368,899 L368899->OTR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Uterine Contraction) Ca_release->Response PKC->Response

Caption: Oxytocin receptor signaling and L-368,899's point of action.

Target_Engagement_Workflow General Workflow for Target Engagement Confirmation cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Models Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Cell_Assay Cell-Based Functional Assay (e.g., Calcium Flux) (Determine IC50) Cell_Assay->Data_Analysis Tissue_Assay Isolated Tissue Assay (e.g., Uterine Contraction) (Determine IC50) Animal_Model Animal Models of Physiological Response (e.g., Inhibition of Oxytocin-induced Uterine Contractions) Tissue_Assay->Animal_Model Conclusion Confirmation of Target Engagement Animal_Model->Conclusion Start Compound Synthesis (L-368,899) Start->Binding_Assay Start->Cell_Assay Data_Analysis->Tissue_Assay

References

L-368,899 Hydrochloride: A Comparative Analysis of Receptor Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-368,899 hydrochloride, a non-peptide antagonist of the oxytocin (B344502) receptor (OXTR), has emerged as a critical tool in dissecting the physiological roles of the oxytocin system. This guide provides a comprehensive comparison of L-368,899's binding affinity and selectivity for the oxytocin receptor versus its cross-reactivity with vasopressin receptors. The information presented herein is supported by experimental data from various studies, with detailed methodologies provided to aid in the replication and extension of these findings.

Quantitative Comparison of Binding Affinity

The selectivity of this compound is primarily determined by its binding affinity for the oxytocin receptor compared to the structurally related vasopressin receptors (V1a, V1b, and V2). The following table summarizes the available quantitative data from competitive binding assays.

ReceptorSpeciesTissue/Cell LineLigand ParameterValue (nM)Reference
Oxytocin (OTR)RatUterusIC508.9
Oxytocin (OTR)HumanUterusIC5026
Oxytocin (OTR)CoyoteBrainKi12.38
Vasopressin V1aHumanLiverIC50510
Vasopressin V1aRatLiverIC50890
Vasopressin V1aCoyoteBrainKi511.6
Vasopressin V1a--IC50370
Vasopressin V2HumanKidneyIC50960
Vasopressin V2RatKidneyIC502400
Vasopressin V2--IC50570

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Data indicates that this compound exhibits a significantly higher affinity for the oxytocin receptor across different species compared to the vasopressin receptor subtypes. For instance, the antagonist is over 40-fold more selective for the coyote oxytocin receptor than the vasopressin V1a receptor.

Experimental Protocols

The data presented above were primarily generated using competitive radioligand binding assays. Below is a detailed methodology representative of the experimental protocols used in the cited studies.

Objective: To determine the binding affinity (Ki) of this compound for the oxytocin and vasopressin receptors.

Materials:

  • Tissue Preparation: Membranes from tissues or cells expressing the target receptors (e.g., rat or human uterine tissue for OXTR, rat liver or kidney for vasopressin receptors, or specific brain regions from coyote).

  • Radioligands:

    • For Oxytocin Receptor (OXTR): [¹²⁵I]-ornithine vasotocin (B1584283) analog ([¹²⁵I]-OVTA).

    • For Vasopressin V1a Receptor: [¹²⁵I]-linear vasopressin antagonist ([¹²⁵I]-LVA).

    • For Vasopressin V1b Receptor: [³H]-TASP-0434299 or a similar selective radioligand.

    • For Vasopressin V2 Receptor: [³H]-arginine vasopressin ([³H]-AVP) or [³H]-l-desamino-8-D-arginine vasopressin ([³H]DDAVP).

  • Competitor: this compound.

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and protease inhibitors.

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation:

    • Tissues are homogenized in ice-cold lysis buffer.

    • The homogenate is centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Competitive Binding Assay:

    • A constant concentration of the specific radioligand is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation tubes.

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • The filters are washed with cold wash buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Mechanisms and Workflows

To further elucidate the context of this compound's function, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OXTR Oxytocin Receptor (OXTR) Gq11 Gq/11 OXTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Uterine Contraction) Ca_release->Physiological_Response PKC->Physiological_Response Oxytocin Oxytocin Oxytocin->OXTR Binds & Activates L368899 L-368,899 L368899->OXTR Binds & Blocks Competitive_Binding_Assay_Workflow start Start tissue_prep Tissue Homogenization & Membrane Preparation start->tissue_prep incubation Incubate Membranes with: - Radioligand (fixed concentration) - L-368,899 (increasing concentrations) tissue_prep->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity on Filters filtration->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end

L-368,899 Hydrochloride: A Comparative Analysis of its Central and Peripheral Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor. Initially explored for its potential in managing preterm labor due to its effects on uterine contractions, its ability to cross the blood-brain barrier has made it a valuable tool for investigating the central roles of oxytocin in social behaviors.[1][2][3] This guide provides a comprehensive comparison of the central and peripheral effects of this compound, supported by experimental data and detailed protocols.

Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor. By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades. This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin. The primary signaling pathway affected is the Gq/11 pathway, which leads to downstream events such as smooth muscle contraction.

Quantitative Data Comparison

The following tables summarize the binding affinity and functional antagonism of this compound at oxytocin and vasopressin receptors, as well as its pharmacokinetic properties.

Table 1: Receptor Binding Affinity and Functional Antagonism of this compound

ReceptorSpeciesAssay TypeValueReference
Oxytocin Receptor (OTR)CoyoteBinding Affinity (Ki)12.38 nM[1]
Vasopressin 1a Receptor (V1aR)CoyoteBinding Affinity (Ki)511.6 nM[1]
Oxytocin Receptor (OTR)Rat (uterus)Functional Antagonism (IC50)8.9 nM[4]
Oxytocin Receptor (OTR)Human (uterus)Functional Antagonism (IC50)26 nM
Vasopressin V1a Receptor (V1aR)Functional Antagonism (IC50)370 nM[4]
Vasopressin V2 Receptor (V2R)Functional Antagonism (IC50)570 nM[4]

Table 2: Pharmacokinetic Properties of this compound in Coyotes (3 mg/kg, intramuscular)

ParameterMatrixValueTime to PeakReference
Peak ConcentrationCerebrospinal Fluid (CSF)~1.5 ng/mL15-30 min[1][3]
---PlasmaSlowly accumulating>90 min[1][3]

Central Effects: Modulation of Social Behavior

This compound's ability to penetrate the central nervous system allows for the investigation of oxytocin's role in complex social behaviors. Studies in various animal models have demonstrated its capacity to alter behaviors such as maternal care, social interaction, and social dominance.

A study on rhesus monkeys showed that intravenous administration of L-368,899 (1 or 3 mg/kg) reduced or eliminated a female's interest in an infant and decreased sexual behavior.[5][6] This was quantified by measuring the frequency of behaviors like lipsmacks and attempts to touch the infant.[5]

In male mice, intraperitoneal injection of L-368,899 (10 mg/kg) was used to investigate its effect on social rank.[7] While it did not alter the rank of dominant mice, it did induce changes in the social hierarchy when administered to subordinate animals.[7]

Experimental Protocol: Social Interaction Test in Mice

This protocol describes a typical experiment to assess the effect of L-368,899 on social behavior in mice.

  • Animals: Adult male C57BL/6J mice are group-housed under standard laboratory conditions.

  • Drug Preparation: this compound is dissolved in sterile saline to the desired concentration (e.g., 10 mg/kg).

  • Administration: Mice receive an intraperitoneal (i.p.) injection of either L-368,899 or vehicle (saline) 30 minutes before the behavioral test.

  • Apparatus: A standard open-field arena (e.g., 50 x 50 cm) is used.

  • Procedure:

    • A test mouse (injected with L-368,899 or vehicle) is placed in the open-field arena with a novel, untreated stimulus mouse.

    • The 10-minute interaction period is recorded by an overhead video camera.

    • An automated tracking system or a trained observer scores various social behaviors, including:

      • Time spent in social contact (e.g., sniffing, allogrooming).

      • Frequency and duration of following behavior.

      • Latency to first social interaction.

  • Data Analysis: The data for the L-368,899-treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

experimental_workflow_social_behavior cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis drug_prep Drug Preparation (L-368,899 in Saline) injection Intraperitoneal Injection (L-368,899 or Vehicle) drug_prep->injection animal_prep Animal Preparation (Male C57BL/6J Mice) animal_prep->injection habituation Habituation Period (30 minutes) injection->habituation behavioral_test Social Interaction Test (10 minutes) habituation->behavioral_test data_recording Video Recording behavioral_test->data_recording behavioral_scoring Behavioral Scoring (e.g., time in social contact) data_recording->behavioral_scoring statistical_analysis Statistical Analysis (t-test or ANOVA) behavioral_scoring->statistical_analysis

Experimental workflow for assessing social behavior in mice.

Peripheral Effects: Inhibition of Uterine Contractions

The primary peripheral effect of this compound is the inhibition of oxytocin-induced uterine smooth muscle contractions. This tocolytic activity was the basis for its initial development for the prevention of preterm labor.

In vitro studies on isolated uterine tissue from both rats and humans have demonstrated the potent antagonist effect of L-368,899.[4] It effectively reduces the frequency and force of contractions stimulated by oxytocin in a dose-dependent manner. In vivo studies in rats have shown that a single bolus injection of an oxytocin antagonist can significantly inhibit the uterine response to exogenous oxytocin for several hours.[8]

Experimental Protocol: In Vitro Uterine Contraction Assay

This protocol outlines a standard method for evaluating the effect of L-368,899 on uterine contractility in vitro.

  • Tissue Preparation:

    • Uterine tissue is obtained from rats in estrus.

    • Longitudinal strips of myometrium (approximately 2 mm x 10 mm) are dissected in Krebs-Henseleit solution.

  • Apparatus:

    • The uterine strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.

  • Procedure:

    • The tissue is allowed to equilibrate for 60-90 minutes under a resting tension of 1 g, during which spontaneous contractions may develop.

    • A cumulative concentration-response curve to oxytocin is generated to establish a baseline contractile response.

    • After a washout period, the tissue is incubated with this compound for a set period (e.g., 30 minutes).

    • A second cumulative concentration-response curve to oxytocin is then generated in the presence of L-368,899.

  • Data Analysis:

    • The contractile response (amplitude and frequency) is quantified.

    • The IC50 value for L-368,899 is calculated by determining the concentration required to inhibit the oxytocin-induced contraction by 50%.

experimental_workflow_uterine_contraction cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis tissue_prep Uterine Tissue Preparation (Rat Myometrial Strips) apparatus_setup Organ Bath Setup tissue_prep->apparatus_setup equilibration Equilibration (60-90 minutes) apparatus_setup->equilibration baseline_response Baseline Oxytocin Response equilibration->baseline_response incubation Incubation with L-368,899 baseline_response->incubation post_treatment_response Post-Treatment Oxytocin Response incubation->post_treatment_response data_acquisition Force Transducer Data Acquisition post_treatment_response->data_acquisition response_quantification Quantification of Contraction (Amplitude and Frequency) data_acquisition->response_quantification ic50_calculation IC50 Calculation response_quantification->ic50_calculation

Experimental workflow for in vitro uterine contraction assay.

Signaling Pathway

The binding of oxytocin to its receptor (OTR) primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, ultimately results in smooth muscle contraction. L-368,899, as a competitive antagonist, blocks the initial binding of oxytocin to the OTR, thereby inhibiting this entire downstream signaling pathway.

oxytocin_signaling_pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction L368899 L-368,899 L368899->OTR Blocks Oxytocin Oxytocin Oxytocin->OTR Binds

Oxytocin receptor signaling pathway and inhibition by L-368,899.

Conclusion

This compound is a versatile pharmacological tool with distinct and well-characterized central and peripheral effects. Its potent antagonism of the oxytocin receptor in peripheral tissues like the uterus makes it a valuable agent for studying and potentially managing conditions related to uterine hypercontractility. Concurrently, its ability to cross the blood-brain barrier and modulate social behaviors provides researchers with a powerful means to dissect the complex roles of the central oxytocinergic system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the design and interpretation of studies utilizing this important compound.

References

Comparative Efficacy of L-368,899 Hydrochloride in Preclinical Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides a comprehensive comparison of L-368,899 hydrochloride's efficacy against other oxytocin (B344502) receptor antagonists in various animal models. The data presented is compiled from preclinical studies to assist in the evaluation and selection of appropriate research tools.

This compound is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR).[1] It has been instrumental in elucidating the physiological roles of oxytocin, particularly in uterine contractions and social behaviors.[1] This guide summarizes its performance alongside other notable OTR antagonists like Atosiban (B549348), Barusiban, and Retosiban, providing available experimental data and protocols.

Quantitative Comparison of Oxytocin Receptor Antagonists

The following tables summarize the binding affinity, in vitro, and in vivo efficacy of L-368,899 and its alternatives in various animal models. Direct comparative studies are limited, and thus, data is compiled from multiple sources.

Table 1: Receptor Binding Affinity and Selectivity

CompoundAnimal Model/TissueReceptorKi (nM)IC50 (nM)Selectivity (vs. Vasopressin V1a Receptor)Reference
L-368,899 CoyoteOXTR12.38-~40-fold[2]
CoyoteAVPR1a511.6-[2]
Rat (uterus)OXTR-8.9>40-fold vs V1a/V2[1]
Human (uterus)OXTR-26[1]
Atosiban Human (myometrium)OXTR--Mixed V1a antagonist[1]
Barusiban Human (myometrium)OXTRHigh affinity-High selectivity for OTR[1]
Retosiban Human/Rat (CHO/HEK cells)OXTRHigh affinity->15-fold more potent than Atosiban for OTR[1]

Table 2: In Vivo Efficacy - Tocolytic (Anti-uterine Contraction) Effects

CompoundAnimal ModelAdministration RouteEffective Dose (ED50 or other measure)Key FindingsReference
L-368,899 Pregnant Rhesus Monkey-Potent inhibitionInhibited spontaneous nocturnal uterine contractions.[1]
RatOral/IV-Dose-dependent decrease in oxytocin-induced uterine contractions.[1]
Atosiban Cynomolgus MonkeyIV-Rapid onset of action (1-3 hours duration).[3]
Barusiban Cynomolgus MonkeyIV3-4 times more potent than AtosibanLonger duration of action (>13-15 hours) compared to Atosiban.[3][4]
Retosiban Late-term Pregnant RatIV-Significantly reduced spontaneous uterine contractions.[1]

Table 3: In Vivo Efficacy - Effects on Social Behavior

CompoundAnimal ModelAdministration RouteDosageKey FindingsReference
L-368,899 Male MouseIntraperitoneal (IP)1 and 3 mg/kgReduced or eliminated interest in infant and sexual behavior.[5]
Male MouseIntraperitoneal (IP)10 mg/kgImpaired sex preference, but no effect on social preference.[6]
Female California Mouse (stressed)Intraperitoneal (IP)1 and 5 mg/kgIncreased social approach.[7]
Atosiban California MouseIntracranial (NAc)-Reduced social approach.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols employed in the evaluation of L-368,899 and other oxytocin antagonists.

In Vivo Uterine Contraction Assay (Rat Model)

This assay is designed to assess the ability of an antagonist to inhibit oxytocin-induced uterine contractions in a living animal.

  • Animal Preparation: Anesthetized estrous female rats are used. A cannula is placed in the jugular vein for intravenous administration of compounds.

  • Uterine Activity Monitoring: A water-filled balloon-tipped cannula is inserted into a uterine horn to monitor intrauterine pressure and contractile activity.

  • Experimental Procedure:

    • A baseline of uterine activity is recorded.

    • The oxytocin antagonist (e.g., L-368,899) is administered as a single bolus injection.

    • After a set time, a bolus of oxytocin (e.g., 100 mU) is injected to induce contractions.

    • The oxytocin challenge can be repeated at hourly intervals to determine the duration of action of the antagonist.

  • Data Analysis: The integrated area under the curve of the uterine contraction response is measured. The dose of the antagonist required to inhibit the oxytocin-induced response by 50% (ED50) is calculated.[9]

Social Behavior Assays (Mouse Model)

These assays evaluate the role of the oxytocin system in various social interactions by assessing the effects of OTR antagonists.

1. Social Preference/Novelty Test:

  • Apparatus: A three-chambered apparatus is typically used.

  • Habituation: The subject mouse is allowed to freely explore the empty apparatus.

  • Social Preference: An unfamiliar "stranger" mouse is placed in one of the side chambers (within a wire cage), and the subject mouse's time spent in proximity to the stranger mouse versus an empty cage is recorded.

  • Social Novelty: A second, novel stranger mouse is introduced into the previously empty cage. The time the subject mouse spends with the now-familiar mouse versus the novel mouse is measured.

  • Drug Administration: The OTR antagonist (e.g., L-368,899 at 3-10 mg/kg) or vehicle is administered intraperitoneally 30 minutes before the test.[6]

2. Sex Preference Test:

  • Procedure: Similar to the social preference test, but the subject male mouse is presented with a choice between a male and a female conspecific.

  • Data Analysis: The time spent investigating each stimulus mouse is recorded to assess preference.[6]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs can aid in understanding the mechanism of action and the research methodology.

Oxytocin Receptor Signaling Pathway

L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor primarily activates the Gq/11 signaling cascade.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates L-368,899 L-368,899 L-368,899->OTR Binds & Blocks Gq_alpha Gαq OTR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Cellular_Response Cellular Response (e.g., Uterine Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.

Experimental Workflow for In Vivo Uterine Contraction Assay

The following diagram illustrates the sequential steps of the in vivo uterine contraction experiment.

Uterine_Contraction_Workflow Start Start Animal_Prep Anesthetize Rat & Implant Cannulas Start->Animal_Prep Baseline Record Baseline Uterine Activity Animal_Prep->Baseline Antagonist_Admin Administer L-368,899 or other Antagonist (IV) Baseline->Antagonist_Admin Wait Wait for Drug Action Antagonist_Admin->Wait Oxytocin_Challenge Administer Oxytocin Bolus (IV) Wait->Oxytocin_Challenge Record_Response Record Uterine Contraction Response Oxytocin_Challenge->Record_Response Data_Analysis Analyze Data (Calculate % Inhibition, ED₅₀) Record_Response->Data_Analysis End End Data_Analysis->End

Caption: Workflow for In Vivo Uterine Contraction Assay.

References

A Comparative Analysis of L-368,899 Hydrochloride and Other Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis and comparison of L-368,899 hydrochloride, a potent and selective oxytocin (B344502) receptor antagonist, with other key alternatives in the field. The information is intended to support research and development efforts by offering a clear comparison of performance based on available experimental data.

Introduction to this compound

This compound is a non-peptide, orally bioavailable antagonist of the oxytocin receptor (OTR).[1][2][3] It demonstrates high selectivity for the OTR over the structurally related vasopressin (V1a and V2) receptors.[2] Initially investigated for its potential in managing preterm labor, its development was not pursued for clinical use.[4] However, due to its ability to cross the blood-brain barrier, it has become a valuable tool in neuroscience research to investigate the central effects of oxytocin.[4]

Comparative Analysis of Oxytocin Receptor Antagonists

This section provides a comparative overview of this compound and its primary alternatives: Atosiban (B549348), Barusiban, and Retosiban. The data presented is compiled from various preclinical and clinical studies.

Table 1: In Vitro Receptor Binding Affinity and Potency
CompoundReceptor TargetSpeciesAssay TypeIC50 (nM)Ki (nM)pA2
This compound Oxytocin ReceptorHuman UterusRadioligand Binding26[1][2][3]--
Oxytocin ReceptorRat UterusRadioligand Binding8.9[1][2][3]-8.9[2]
Vasopressin V1a Receptor-Radioligand Binding370[2]--
Vasopressin V2 Receptor-Radioligand Binding570[2]--
Atosiban Oxytocin ReceptorHuman Myometrial CellsCa2+ Influx Inhibition5[5]11.0 - 397.0[6]-
Barusiban Oxytocin ReceptorCOS Cells (human OTR)Radioligand Binding-0.8[7]-
Retosiban Oxytocin ReceptorHuman (hOT)Radioligand Binding-0.65[8]-
Oxytocin ReceptorRat (rOT)Radioligand Binding-4.1[8]-

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. pA2: A measure of antagonist potency. Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Pharmacokinetic Properties
CompoundSpeciesRoute of AdministrationHalf-life (t1/2)Oral Bioavailability (%)Plasma ClearanceVolume of Distribution (Vd)
This compound RatIV~2 hr[1][9]14-18 (5 mg/kg)[1][3][9]23-36 ml/min/kg[1][9]2.0-2.6 L/kg[1][9]
DogIV~2 hr[1][9]17-41[9]23-36 ml/min/kg[1][9]3.4-4.9 L/kg[1][9]
Atosiban Human (pregnant)IV Infusion1.7 ± 0.3 hr (terminal)[10]N/A41.8 ± 8.2 L/hr[10]18.3 ± 6.8 L[10]
Barusiban Cynomolgus MonkeyIVLonger than Atosiban[11]-Lower than Atosiban[12]-
Retosiban RatOral1.4 hr[13]~100%[13]Low to moderate intrinsic clearance[13]-
HumanOral1.45 hr[14]-Low intrinsic clearance[13]-

N/A: Not applicable. Note: Pharmacokinetic parameters can vary significantly based on species, dose, and physiological state.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the study of oxytocin receptor antagonists.

Oxytocin Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues (e.g., uterine smooth muscle) or cells expressing the oxytocin receptor are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer.

2. Binding Reaction:

  • A constant concentration of a radiolabeled oxytocin receptor antagonist (e.g., [³H]-Oxytocin) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard oxytocin antagonist.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • The inhibitory constant (Ki) can be derived from the IC50 value using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay

This assay assesses the functional antagonism of a compound by measuring its ability to inhibit oxytocin-induced contractions of isolated uterine tissue.

1. Tissue Preparation:

  • Uterine tissue is obtained from a suitable animal model (e.g., rat) or human biopsies.[15]

  • Small strips of myometrium are dissected and mounted in an organ bath containing a physiological salt solution at 37°C.[15]

2. Contraction Induction and Measurement:

  • The uterine strips are allowed to equilibrate and may exhibit spontaneous contractions.

  • Oxytocin is added to the organ bath to induce or potentiate uterine contractions.

  • The contractile force is measured using an isometric force transducer and recorded.

3. Antagonist Evaluation:

  • Once stable oxytocin-induced contractions are achieved, increasing concentrations of the test antagonist are added to the bath.

  • The inhibitory effect of the antagonist on the frequency and amplitude of contractions is recorded.

4. Data Analysis:

  • The concentration of the antagonist that produces a 50% reduction in the oxytocin-induced contractile response (EC50) is determined.

  • The pA2 value, a measure of antagonist potency, can be calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental setups is essential for a clear understanding. The following diagrams were created using the Graphviz DOT language.

G cluster_0 Oxytocin Receptor Signaling Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds Gq_11 Gq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from SR) IP3->Ca_release Stimulates Contraction Uterine Contraction Ca_release->Contraction Leads to L368899 L-368,899 HCl L368899->OTR Blocks

Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.

G cluster_1 Radioligand Binding Assay Workflow Membrane_Prep 1. Membrane Preparation Incubation 2. Incubation: Membranes + Radioligand + Competitor Membrane_Prep->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Washing 4. Washing Filtration->Washing Counting 5. Scintillation Counting Washing->Counting Analysis 6. Data Analysis (IC50, Ki) Counting->Analysis

Caption: General workflow for a radioligand binding assay to determine receptor affinity.

G cluster_2 In Vitro Uterine Contraction Assay Workflow Tissue_Prep 1. Uterine Tissue Preparation & Mounting Equilibration 2. Equilibration Tissue_Prep->Equilibration Agonist_Addition 3. Add Oxytocin (Induce Contractions) Equilibration->Agonist_Addition Antagonist_Addition 4. Add Antagonist (Test Compound) Agonist_Addition->Antagonist_Addition Measurement 5. Measure Contraction Force & Frequency Antagonist_Addition->Measurement Data_Analysis 6. Data Analysis (EC50, pA2) Measurement->Data_Analysis

Caption: Workflow for an in vitro uterine contraction assay to assess functional antagonism.

Conclusion

This compound is a potent and selective non-peptide oxytocin receptor antagonist with demonstrated in vitro and in vivo activity. While its clinical development for preterm labor was discontinued, it remains a valuable research tool for investigating the central roles of oxytocin. In comparison to clinically used alternatives like Atosiban, this compound shows comparable or higher in vitro potency in some assays. However, alternatives such as Retosiban have been developed with improved pharmacokinetic profiles, including high oral bioavailability. The choice of an appropriate oxytocin receptor antagonist will depend on the specific research question, the desired route of administration, and the target species. This guide provides a foundational comparison to aid in this selection process.

References

A Comparative Guide to Oxytocin Receptor Antagonists: Validating the Effects of L-368,899 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of oxytocin (B344502) receptor antagonists is critical for advancing studies in areas ranging from preterm labor to social behavior. This guide provides an objective comparison of L-368,899 hydrochloride with other key oxytocin receptor antagonists, supported by experimental data from peer-reviewed studies.

Performance Comparison of Oxytocin Receptor Antagonists

L-368,899 is a potent, non-peptide, and orally active oxytocin receptor antagonist.[1] It was initially investigated for its potential to manage preterm labor.[2] While its clinical development for this indication was halted due to suboptimal oral bioavailability and pharmacokinetic properties in humans, it has become a widely used tool in preclinical research to investigate the role of the oxytocin system in various physiological and behavioral processes.[2][3]

This section compares the in vitro binding affinity, selectivity, and pharmacokinetic properties of this compound with other notable oxytocin receptor antagonists: Atosiban, Barusiban, Retosiban, and SSR-126768A.

Table 1: In Vitro Binding Affinity and Selectivity
CompoundReceptorAssay TypeKi (nM)IC50 (nM)Selectivity over Vasopressin Receptors (V1a/V2)Species
This compound OxytocinRadioligand Binding12.38[4]8.9[1]>40-fold (IC50: V1a = 370 nM, V2 = 570 nM)[1]Coyote[4], Rat[1]
OxytocinRadioligand Binding-26[5]-Human[5]
Atosiban Oxytocin---Mixed V1a/Oxytocin antagonist[3]-
Barusiban OxytocinRadioligand Binding0.8[5]-High selectivity for Oxytocin Receptor[3]Human[5]
Retosiban OxytocinRadioligand Binding0.65[5]->1400-fold over V1a, V1b, and V2[6]Human[5][6]
SSR-126768A OxytocinRadioligand Binding0.44[7]-High selectivity over V1a, V1b, and V2[7]Rat, Human[7]
Table 2: Pharmacokinetic Properties
ParameterThis compoundAtosibanBarusibanRetosibanSSR-126768A
Chemical Class Non-peptide[3]Peptide[3]Peptide[3]Non-peptide (Oxazole diketopiperazine)[6]Non-peptide[2]
Administration Oral, Intravenous, Intramuscular[3]Intravenous[3]Intravenous[3]Oral[6]Oral[7]
Oral Bioavailability Suboptimal and variable[3]Not orally bioavailable[3]Not orally bioavailable[3]-Orally active[7]
Brain Penetration Yes[3]No[3]No[3]--
Half-life (t1/2) ~2 hours (rats and dogs)[8]~1-3 hours[9]>13 hours[9]1.45 hours (humans)[6]Long duration of action (up to 24h in rats)[7]
Cmax (Time to Peak Concentration) <1 hour (low doses) to 1-4 hours (high doses) (oral, rats and dogs)[8]--2 hours (oral, humans)[6]-
Metabolism Extensive in rats and dogs[8]----
Elimination Primarily fecal[8]----

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. This section outlines the protocols for key experiments used to characterize oxytocin receptor antagonists.

Radioligand Binding Assay for Oxytocin Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the oxytocin receptor.

1. Membrane Preparation:

  • Tissues (e.g., uterine smooth muscle) or cells expressing the oxytocin receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]

  • The homogenate is centrifuged to pellet the cell membranes.[10]

  • The membrane pellet is washed and resuspended in an assay buffer to a final protein concentration of 10-20 µ g/well .[5]

2. Assay Setup:

  • In a 96-well plate, add the assay buffer, serial dilutions of the test compound (e.g., L-368,899), and the radioligand (e.g., [3H]-oxytocin) at a concentration near its dissociation constant (Kd).[5][10]

  • Add the prepared cell membranes to initiate the binding reaction.[5]

  • Include control wells for total binding (vehicle instead of test compound) and non-specific binding (a high concentration of unlabeled oxytocin).[5]

3. Incubation:

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[10]

4. Filtration and Washing:

  • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from unbound radioligand.[5][10]

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

5. Detection and Data Analysis:

  • Dry the filter plate and add a scintillation cocktail to each well.[5]

  • Measure the radioactivity in each well using a scintillation counter.[5]

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.[10]

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.[10]

In Vitro Uterine Smooth Muscle Contraction Assay

This functional assay assesses the ability of an antagonist to inhibit oxytocin-induced contractions of uterine smooth muscle tissue.

1. Tissue Preparation:

  • Obtain fresh myometrial tissue biopsies from consenting patients undergoing cesarean section and place them in a physiological saline solution (PSS).[11]

  • Dissect fine strips of myometrium (e.g., 2 mm wide, 8 mm long, 1 mm thick).[12]

2. Mounting and Equilibration:

  • Mount the tissue strips in organ baths containing PSS maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[11]

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer to record contractile activity.[12]

  • Allow the tissues to equilibrate for a set period (e.g., 60-90 minutes) under a resting tension until spontaneous contractions stabilize.[11]

3. Experimental Procedure:

  • Induce uterine contractions by adding a submaximal concentration of oxytocin (e.g., EC80) to the organ bath.[11]

  • Once the oxytocin-induced contractions have stabilized, add the antagonist (e.g., L-368,899) in a cumulative, concentration-dependent manner.

  • Record the contractile activity (frequency and amplitude) continuously.

4. Data Analysis:

  • Measure the amplitude and frequency of contractions before and after the addition of the antagonist.

  • Express the inhibition of contraction as a percentage of the maximal oxytocin-induced contraction.

  • Determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Mandatory Visualizations

Signaling Pathway of the Oxytocin Receptor

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Gq11 Gαq/11 OTR->Gq11 Activates L368899 L-368,899 L368899->OTR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER/SR) IP3->Ca_Store Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Contraction Uterine Contraction Ca_Release->Contraction Initiates PKC->Contraction Potentiates

Caption: Oxytocin receptor signaling pathway and inhibition by L-368,899.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing OTR start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - Radioligand - Test Compound prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity wash->measure analyze Analyze Data (Calculate Ki) measure->analyze end End analyze->end

Caption: Workflow for determining receptor binding affinity.

Logical Relationship of Antagonist Potency Assessment

Antagonist_Potency_Assessment binding_assay Radioligand Binding Assay ki_value Determine Ki (Binding Affinity) binding_assay->ki_value correlation Correlate Binding with Function ki_value->correlation functional_assay In Vitro Functional Assay (e.g., Uterine Contraction) pa2_value Determine pA2 (Functional Potency) functional_assay->pa2_value pa2_value->correlation potency Overall Antagonist Potency correlation->potency

Caption: Assessing antagonist potency through binding and functional assays.

References

Safety Operating Guide

Proper Disposal of L-368,899 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of L-368,899 hydrochloride, a non-peptide oxytocin (B344502) receptor antagonist. Adherence to these protocols is vital for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound should be considered hazardous until comprehensive toxicological data is available.[1] Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: Wear a laboratory coat.

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, use a NIOSH-approved respirator.[2]

Handling:

  • Avoid contact with eyes, skin, and clothing.[1][2]

  • Do not ingest or inhale.[1]

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Wash hands thoroughly after handling.[1][2]

  • Avoid the formation of dust and aerosols.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₆H₄₃ClN₄O₅S₂[MedKoo Biosciences]
Molecular Weight 591.22 g/mol [MedKoo Biosciences]
CAS Number 160312-62-9[Cayman Chemical, MedchemExpress.com]
Appearance Solid[Cayman Chemical]
Purity ≥98%[Cayman Chemical]
Solubility DMSO: ~100 mMWater: ~100 mM[Cayman Chemical]
Storage Temperature Long-term: -20°CShort-term: 2-8°C[BioCrick]
Stability ≥4 years at -20°C[Cayman Chemical]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4]

1. Waste Collection:

  • Solid Waste:

    • Collect unadulterated this compound powder and any grossly contaminated disposable items (e.g., weigh boats, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions of this compound should be collected in a separate, compatible, and sealed hazardous waste container.

    • Do not mix with other incompatible waste streams.[3] Halogenated and non-halogenated solvent wastes should generally be kept separate.[5]

  • Empty Containers:

    • Containers that held this compound should be triple-rinsed with a suitable solvent.[4]

    • The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may also need to be collected depending on local regulations.

    • After thorough rinsing, deface or remove the original label before disposing of the container as non-hazardous waste, in accordance with institutional policies.[3][4]

2. Waste Storage:

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]

  • Keep waste containers tightly closed except when adding waste.[3][5][6]

  • Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name of the contents.[3]

  • Store in a well-ventilated area, away from heat and sources of ignition.[2]

3. Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[3][4]

  • Provide the EHS department with an accurate description of the waste contents.

  • Do not transport hazardous waste yourself.[4]

In Case of a Spill:

  • Evacuate the area and prevent entry.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[2]

  • For liquid spills, absorb with an inert material and place in a suitable container for disposal.

  • All materials used for cleanup must be disposed of as hazardous waste.[5]

  • Report the spill to your institution's EHS department.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify L-368,899 HCl Waste (Solid, Liquid, Contaminated Materials) B Consult Safety Data Sheet (SDS) & Institutional EHS Guidelines A->B C Wear Appropriate PPE B->C D Collect Waste in a Designated, Labeled Hazardous Waste Container C->D E Segregate from Incompatible Wastes D->E F Triple-Rinse Empty Containers Collect First Rinseate as Hazardous Waste D->F G Store in a Secure Satellite Accumulation Area (SAA) F->G H Keep Container Tightly Closed G->H I Contact Institutional EHS or Licensed Waste Contractor H->I J Arrange for Waste Pickup I->J K Properly Manifested & Transported Disposal J->K

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling L-368,899 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for L-368,899 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound, a potent and selective non-peptide oxytocin (B344502) receptor antagonist. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Consider double-gloving, especially during initial handling of the powder or when preparing stock solutions.[1][4]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a risk of splashing, such as during the preparation of solutions.[1][4]
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and personal clothing. For larger scale operations, consider additional protection such as sleevelets or disposable suits.[1][2][4]
Respiratory Protection Not generally required for small-scale use with adequate ventilationWork should be conducted in a certified chemical fume hood, especially when handling the powder form to avoid inhalation. For situations without adequate ventilation or when handling larger quantities, a NIOSH-approved respirator (e.g., N95) may be necessary.[3]

Operational Plans: Handling and Storage

Proper handling and storage are critical to ensure the stability of this compound and the safety of personnel.

Storage
FormStorage TemperatureDuration
Powder -20°CUp to 3 years[5]
In Solvent -80°CUp to 1 year[5]

Store the compound protected from direct sunlight.[5]

Preparation of Stock Solutions

This compound is soluble in water and DMSO.[5][6]

SolventMaximum Concentration
Water 100 mM[6]
DMSO 100 mM[6]

Protocol for Reconstitution:

  • Ensure all necessary PPE is correctly worn.

  • Work within a certified chemical fume hood.

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the desired volume of solvent to the vial.

  • Sonication may be required to fully dissolve the compound.[5]

  • For aqueous stock solutions, sterile filtration through a 0.22 µm filter is recommended before use in cell-based assays.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect any unused powder, contaminated gloves, weigh boats, and other disposable materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not dispose of this material down the drain.[1][8]

  • Decontamination: Decontaminate all non-disposable glassware and equipment that has come into contact with the compound using an appropriate solvent or cleaning solution. Collect the rinse as hazardous waste.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive Compound store Store at -20°C (Powder) or -80°C (Solution) receive->store ppe Don Appropriate PPE store->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood reconstitute Reconstitute Powder fume_hood->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Equipment experiment->decontaminate waste_solid Collect Solid Waste experiment->waste_solid waste_liquid Collect Liquid Waste experiment->waste_liquid dispose Dispose via EHS decontaminate->dispose waste_solid->dispose waste_liquid->dispose

Caption: Workflow for safe handling of this compound.

Disclaimer: This information is provided for guidance in a research setting. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel at your institution before beginning any work with this compound. Always consult your institution's safety protocols and guidelines. This product is for research use only and is not for human or veterinary use.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.